(1S)-1-phenylpentan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187336 | |
| Record name | alpha-Butylbenzyl alcohol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33652-83-4 | |
| Record name | alpha-Butylbenzyl alcohol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033652834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Butylbenzyl alcohol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENIPENTOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GKM42V1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(1S)-1-phenylpentan-1-ol physical and chemical properties
An In-Depth Technical Guide to (1S)-1-Phenylpentan-1-ol: Properties, Synthesis, and Applications
Introduction
This compound is a chiral secondary alcohol that serves as a crucial building block in synthetic organic chemistry and drug development. Its structure, featuring a stereocenter at the carbinol carbon, a phenyl ring, and a pentyl chain, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with insights into its synthesis, reactivity, and applications. The racemic form of this compound, known as Fenipentol, has been identified as an orally active choleretic agent, stimulating pancreatic and biliary secretions, which underscores the pharmacological relevance of this molecular scaffold.[1] Understanding the specific properties of the (1S)-enantiomer is critical for researchers engaged in the stereoselective synthesis of complex molecules and novel therapeutic agents.
Part 1: Physicochemical and Stereochemical Properties
The distinct physical characteristics of this compound are fundamental to its handling, purification, and reaction setup. These properties are dictated by its molecular structure, which balances a non-polar hydrocarbon framework with a polar hydroxyl group.
Quantitative Physical Data
The key physical properties of 1-phenylpentan-1-ol are summarized below. It exists as a colorless to pale yellow liquid at room temperature with a relatively high boiling point, suitable for purification by vacuum distillation.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O | [2][4][5][6] |
| Molecular Weight | 164.24 g/mol | [4][6] |
| Appearance | Colorless to pale yellow, clear liquid | [1][2][3] |
| Melting Point | < 25 °C | [1] |
| Boiling Point | 137 °C (at 2 mmHg) | [1][5] |
| Density | ~0.960 g/cm³ | [1][5] |
| Refractive Index (n²⁰/D) | 1.5080 | [1][5] |
| pKa (predicted) | 14.43 ± 0.20 | [1] |
| Vapor Pressure | 0.0156 mmHg (at 25 °C) | [1] |
Solubility Profile
The solubility of this compound is a direct consequence of its amphiphilic nature.
-
Polar Solvents: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, affording some degree of solubility in polar solvents like water.[3] However, this is limited.
-
Non-Polar Solvents: The large non-polar components, the phenyl ring and the n-butyl chain, dominate the molecule's character, making it readily soluble in non-polar organic solvents such as hexane, benzene, and other hydrocarbons.[3]
This dual solubility character is a key consideration for its use in biphasic reaction systems and for extraction and purification protocols.[3]
Stereochemistry
The "(1S)" designation in this compound is crucial. It specifies the absolute configuration at the C1 carbon, the stereogenic center. In drug development, isolating a single enantiomer is often essential, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The ability to synthesize or resolve the (1S)-enantiomer allows for the development of more specific and effective active pharmaceutical ingredients (APIs).
Part 2: Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The following table outlines the expected chemical shifts for the key protons.
| Assignment | Protons | Chemical Shift (ppm) |
| A, B, C | Aromatic (C₆H₅) | 7.21 - 7.32 |
| D | Methine (CH-OH) | ~4.55 |
| E | Hydroxyl (OH) | ~2.60 |
| F, G, J, K, L | Alkyl Chain (CH₂)₄ | 1.19 - 1.73 |
| M | Terminal Methyl (CH₃) | ~0.86 |
| Source: Based on data from ChemicalBook for the racemic compound in CDCl₃.[7] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), 1-phenylpentan-1-ol typically exhibits a molecular ion peak (M⁺) and characteristic fragment ions.
| m/z | Ion | Significance |
| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |
| 107 | [C₇H₇O]⁺ | Benzylic fragment [C₆H₅CHOH]⁺, often the base peak |
| 79 | [C₆H₇]⁺ | Phenyl fragment derivative |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| Source: Based on data from ChemicalBook and PubChem.[6][7] |
Analytical Workflow
The quality control and characterization of a synthesized batch of this compound would follow a structured analytical workflow to ensure chemical and enantiomeric purity.
Caption: Standard analytical workflow for compound validation.
Part 3: Synthesis and Reactivity
Asymmetric Synthesis via Grignard Reaction
One of the most common and versatile methods for synthesizing 1-phenyl-1-pentanol is through the Grignard reaction.[3] This involves the nucleophilic addition of a phenylmagnesium halide to valeraldehyde. To achieve the desired (1S) stereochemistry, this reaction can be adapted using chiral ligands or auxiliaries. Below is a representative protocol for the racemic synthesis, which serves as the basis for more complex asymmetric variations.
Experimental Protocol: Synthesis of 1-Phenylpentan-1-ol
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether via the dropping funnel to the stirred magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue to reflux for 30-60 minutes until most of the magnesium is consumed. Cool the resulting phenylmagnesium bromide solution to 0 °C.
-
-
Nucleophilic Addition:
-
Dissolve valeraldehyde in anhydrous diethyl ether and add it dropwise to the chilled Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Quenching:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield 1-phenylpentan-1-ol as a clear liquid.
-
Causality Note: The use of anhydrous solvents is critical because Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and reduce the yield. The NH₄Cl quench provides a mild acidic proton source to protonate the intermediate alkoxide without causing side reactions like dehydration.
Caption: Workflow for the Grignard synthesis of 1-phenylpentan-1-ol.
Chemical Reactivity
The reactivity of this compound is dominated by its secondary alcohol functional group.
-
Oxidation: It can be oxidized to the corresponding ketone, 1-phenyl-1-pentanone, using a variety of reagents (e.g., PCC, Swern oxidation).
-
Esterification: Reaction with carboxylic acids or acyl chlorides yields esters.
-
Dehydration: Acid-catalyzed dehydration leads to the formation of alkenes, primarily 1-phenyl-1-pentene.
-
Substitution: The hydroxyl group can be converted to a better leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions.
Part 4: Applications in Research and Drug Development
This compound is not just a simple alcohol; it is a valuable chiral intermediate.
-
Pharmaceutical Intermediate: Its primary application is as a precursor in the synthesis of more complex molecules, including potential APIs.[3] The racemic form, Fenipentol, is a known choleretic agent, suggesting that derivatives based on this scaffold could have activity related to the digestive or biliary systems.[1]
-
Chiral Building Block: In modern drug design, enantiopure compounds are paramount. The (1S)-configuration provides a defined three-dimensional starting point for building complex molecular architectures where stereochemistry is critical for biological activity. The amine analogue, 1-phenylpentan-1-amine, is noted for its use in developing chiral materials, highlighting the value of this chiral core.[8]
-
Fragrance and Materials Science: While less common, its structural similarity to other aromatic alcohols suggests potential use in the fragrance industry.[3] Furthermore, related structures like 1-phenyl-1-cyclopentanol are used as polymer additives and UV stabilizers, indicating a potential for derivatives of 1-phenylpentan-1-ol in materials science.[9]
Part 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible liquid and an irritant.
GHS Hazard Information
| Hazard Code | Hazard Statement | Classification |
| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 |
| H315 | Causes skin irritation | Skin Irritation, Cat. 2 |
| H319 / H318 | Causes serious eye irritation / damage | Eye Irritation, Cat. 2 / Eye Damage, Cat. 1 |
| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Cat. 4 |
| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |
| H400 | Very toxic to aquatic life | Aquatic Acute, Cat. 1 |
| Source: Consolidated from multiple Safety Data Sheets.[4][6][10] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
PPE: Wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[11] Use explosion-proof equipment.
-
Handling Practices: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[11]
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11]
Conclusion
This compound is a valuable chiral alcohol with well-defined physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is rooted in its specific stereochemistry and the reactivity of its hydroxyl group. For researchers in drug discovery and materials science, this compound represents a key building block for creating novel, high-value molecules. Adherence to strict safety and handling protocols is mandatory to mitigate the associated risks. This guide serves as a foundational resource for the informed use of this compound in a research and development setting.
References
-
Solubility of Things. (n.d.). 1-Phenyl-1-pentanol. Retrieved from [Link]
-
PubChem. (n.d.). Phenol;1-phenylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-Phenylpentan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). fenipentol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Molbase. (2025, May 20). 1-phenyl-1-pentanol. Retrieved from [Link]
-
PubChem. (n.d.). Fenipentol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sagechem. (n.d.). Exploring Applications of 1-Phenyl-1-Cyclopentanol in Polymer Additives & Material Science. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fenipentol, (R)- | C11H16O | CID 6999795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Fenipentol | C11H16O | CID 3338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenipentol(583-03-9) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. dakenchem.com [dakenchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to (1S)-1-Phenylpentan-1-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-Phenylpentan-1-ol, a chiral secondary alcohol, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. Its specific stereochemistry makes it a crucial intermediate for creating enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, stereospecific synthesis, detailed characterization, and applications in the field of drug discovery and development.
Chemical Identity and Structure
This compound is the levorotatory enantiomer of 1-phenylpentan-1-ol. The "(1S)" designation refers to the stereochemical configuration at the chiral carbon atom bonded to the hydroxyl group, as determined by the Cahn-Ingold-Prelog priority rules.
Structure:
Figure 1: 2D Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | S-(-)-1-Phenylpentan-1-ol, (S)-α-Butylbenzyl alcohol | [1] |
| CAS Number | 33652-83-4 | [1] |
| Molecular Formula | C₁₁H₁₆O | [2] |
| Molecular Weight | 164.24 g/mol | [2] |
| InChI Key | OVGORFFCBUIFIA-VKHMYHEASA-N | PubChem |
Stereospecific Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
The most reliable and widely employed method for the enantioselective synthesis of this compound is the asymmetric reduction of its corresponding prochiral ketone, valerophenone (1-phenylpentan-1-one). The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is particularly effective in achieving high enantioselectivity.[3][4]
The (S)-CBS catalyst directs the borane reducing agent to the re-face of the ketone, yielding the (S)-alcohol. The mechanism involves the formation of a coordination complex between the catalyst, borane, and the ketone, which facilitates a highly stereoselective hydride transfer.[1][4]
Figure 2: Workflow for the CBS Reduction of Valerophenone.
Detailed Experimental Protocol: Asymmetric Reduction of Valerophenone
This protocol is a representative example of a CBS reduction to produce this compound. Researchers should always adhere to standard laboratory safety procedures.
Materials:
-
Valerophenone (1-phenylpentan-1-one)
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL). Cool the flask to 0 °C in an ice bath.
-
Catalyst and Borane Addition: Add (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol) to the THF. Stir for 10 minutes. Slowly add borane-dimethyl sulfide complex (0.6 mL, 6.0 mmol) dropwise to the solution.
-
Substrate Addition: In a separate flask, dissolve valerophenone (1.62 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol (5 mL) dropwise to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Characterization and Physicochemical Properties
Accurate characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 137 °C at 2 mmHg | [2] |
| Density | ~0.96 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane. Limited solubility in water. | [5] |
| Specific Rotation ([α]D) | -46.5° (c=1, CHCl₃) | Typical value, may vary slightly based on purity and measurement conditions. |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.25 (m, 5H, Ar-H), 4.68 (t, J = 6.8 Hz, 1H, CH-OH), 2.05 (s, 1H, OH), 1.85 – 1.65 (m, 2H, CH₂), 1.40 – 1.20 (m, 4H, CH₂CH₂), 0.89 (t, J = 7.2 Hz, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃): δ 144.9, 128.4, 127.5, 126.0, 76.4, 38.8, 27.9, 22.6, 14.0.
IR (neat, cm⁻¹): 3360 (br, O-H), 3063, 3030 (Ar C-H), 2955, 2930, 2859 (C-H), 1493, 1454 (C=C), 1015 (C-O).
Applications in Drug Development and Asymmetric Synthesis
The chirality of drug molecules is a critical factor influencing their pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[6] this compound serves as a valuable chiral precursor in the synthesis of more complex enantiomerically pure molecules.
Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.[7] While less common than other chiral auxiliaries, derivatives of this compound can be employed to control the stereochemical outcome of reactions such as aldol additions and Diels-Alder reactions.
Precursor for Biologically Active Molecules
The primary application of this compound is as a starting material for the synthesis of chiral pharmaceutical intermediates. The hydroxyl group can be readily converted into other functional groups or used as a handle for further synthetic transformations.
Example Synthetic Application:
Figure 3: Synthetic route to a chiral amine from this compound.
Pharmacological Relevance of Fenipentol Enantiomers
The racemic mixture of 1-phenylpentan-1-ol is known as Fenipentol and has been investigated for its choleretic activity, which is the stimulation of bile secretion. While comprehensive studies on the specific pharmacological activities of each enantiomer are not widely available, it is a well-established principle in pharmacology that enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic profiles.[8] Therefore, the availability of enantiomerically pure this compound is crucial for investigating the stereospecific effects of Fenipentol and for the potential development of a single-enantiomer drug with an improved therapeutic index.
Conclusion
This compound is a key chiral building block with significant potential in asymmetric synthesis and drug development. Its efficient and highly enantioselective synthesis, primarily through the Corey-Bakshi-Shibata reduction of valerophenone, provides access to this valuable compound. The detailed characterization and understanding of its properties are fundamental for its application in the creation of novel, enantiomerically pure pharmaceutical agents. Further research into the specific biological activities of the individual enantiomers of Fenipentol may unveil new therapeutic opportunities.
References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]
-
PubChem. Fenipentol. [Link]
-
MDPI. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Solubility of Things. 1-Phenyl-1-pentanol. [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
ResearchGate. The well‐known Corey–Bakshi–Shibata (CBS) reduction is a powerful method for the asymmetric synthesis of alcohols from prochiral ketones... [Link]
-
PubMed Central (PMC). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. [Link]
-
YouTube. Specific Rotation and Observed Rotation Calculations in Optical Activity. [Link]
-
PubMed Central (PMC). Chiral Drugs: An Overview. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ijirset.com [ijirset.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]
Spectroscopic data for (1S)-1-phenylpentan-1-ol (¹H NMR, ¹³C NMR)
An In-Depth Technical Guide to the Spectroscopic Characterization of (1S)-1-phenylpentan-1-ol
Introduction
This compound is a chiral secondary alcohol featuring a stereogenic center at the carbinol carbon. As a member of the phenylalkanol family, it serves as a valuable chiral building block in asymmetric synthesis and is a key intermediate in the development of pharmaceutically active compounds. The precise elucidation of its three-dimensional structure is paramount for understanding its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for this compound. Authored from the perspective of a senior application scientist, it moves beyond a simple recitation of data to explain the causal relationships between the molecular structure and the observed spectral features. We will explore detailed experimental protocols, the rationale behind peak assignments, and the interpretation of coupling constants, providing researchers, scientists, and drug development professionals with a field-proven guide to the characterization of this important molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for the atoms of this compound will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
The key structural features influencing the NMR spectrum are:
-
The Chiral Center (C1): This carbon is bonded to four different groups (a hydrogen, a hydroxyl group, a phenyl group, and a butyl group), making it a stereocenter. The proton attached (H1) is referred to as the benzylic proton.
-
The Phenyl Group: The aromatic ring creates a distinct magnetic environment, leading to characteristic downfield shifts for its protons and carbons due to the ring current effect.
-
The Butyl Chain (C2-C5): These aliphatic carbons and their attached protons exhibit upfield shifts, with a predictable pattern of deshielding based on their proximity to the electronegative oxygen and the phenyl ring.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality, reproducible NMR data is foundational to accurate structural analysis. The protocol described below represents a self-validating system for the characterization of chiral alcohols like this compound.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its single, unobtrusive residual solvent peak.
-
Concentration: A concentration of 5-10 mg in approximately 0.6 mL of solvent is optimal. This ensures a good signal-to-noise ratio without causing significant line broadening from viscosity effects.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal reference. Its 12 equivalent protons produce a sharp singlet, which is defined as 0.00 ppm for both ¹H and ¹³C spectra, ensuring data comparability across different instruments.[1]
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: A standard 30° pulse angle (zg30) is used to allow for a shorter relaxation delay between scans, improving experimental efficiency. Typically, 16 scans are sufficient for a clean spectrum.[2]
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope (1.1%), more scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.[3] The spectrum is acquired with broadband proton decoupling ({¹H}) to collapse all C-H coupling, resulting in a single sharp line for each unique carbon atom, which simplifies the spectrum and enhances sensitivity.[4]
-
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information on the chemical environment, connectivity, and relative number of protons in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (aromatic) | 7.38 - 7.22 | m | - | 5H |
| H1 | 4.55 | t | 6.6 | 1H |
| OH | ~2.6 (variable) | br s | - | 1H |
| H2 | 1.79 - 1.60 | m | - | 2H |
| H3, H4 | 1.40 - 1.18 | m | - | 4H |
| H5 | 0.86 | t | 6.8 | 3H |
| Data derived from Fenipentol (racemic 1-phenylpentan-1-ol) in CDCl₃.[5] |
Interpretation and Rationale
-
Aromatic Protons (δ 7.38 - 7.22): The five protons on the phenyl ring resonate in this downfield region.[6][7] Their chemical shift is influenced by the magnetic anisotropy of the aromatic ring (ring current effect), which strongly deshields them. They appear as a complex multiplet due to small differences in their chemical environments (ortho, meta, para) and mutual spin-spin coupling.
-
Benzylic Proton, H1 (δ 4.55): This proton is significantly deshielded because it is attached to a carbon (C1) that is bonded to both the electron-withdrawing phenyl ring and the electronegative hydroxyl group. It appears as a triplet (t) with J ≈ 6.6 Hz, indicating that it is coupled to the two adjacent protons on C2. This follows the n+1 rule, where n=2 neighboring protons result in a 2+1=3 line pattern (a triplet).
-
Hydroxyl Proton, OH (δ ~2.6): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent purity, as it participates in hydrogen bonding. It typically appears as a broad singlet (br s) because of rapid chemical exchange with other protic species (like trace water), which averages out any coupling to H1. Its identity can be confirmed by a D₂O shake experiment, where the proton is exchanged for deuterium, causing the signal to disappear from the spectrum.
-
Alkyl Chain Protons (δ 1.79 - 0.86):
-
H2 (δ 1.79 - 1.60): The two protons on C2 are diastereotopic due to the adjacent chiral center at C1. They are deshielded relative to other alkyl protons because of their proximity to the C1-OH and phenyl groups. They appear as a multiplet due to coupling with both H1 and the H3 protons.
-
H3, H4 (δ 1.40 - 1.18): These methylene protons are further removed from the deshielding groups and thus resonate at a higher field (more shielded). They appear as a broad, overlapping multiplet.
-
H5 (δ 0.86): The terminal methyl group protons are the most shielded in the molecule, appearing furthest upfield. They resonate as a clean triplet (t) with J ≈ 6.8 Hz, due to coupling with the two adjacent H4 protons (n=2, n+1=3).
-
¹³C NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C_ipso | ~145 |
| C_para | ~128.5 |
| C_meta | ~128.0 |
| C_ortho | ~126.0 |
| C1 | ~75 |
| C2 | ~39 |
| C3 | ~28 |
| C4 | ~22.5 |
| C5 | ~14.0 |
| Chemical shifts are predicted based on standard values and data from similar structures. |
Interpretation and Rationale
-
Aromatic Carbons (δ 145 - 126):
-
C_ipso (δ ~145): The ipso-carbon, directly attached to the alkyl chain, is a quaternary carbon and often has a lower intensity. Its chemical shift is distinct from the proton-bearing aromatic carbons.
-
C_para, C_meta, C_ortho (δ ~128.5 - 126.0): These carbons resonate in the typical aromatic region. Their precise shifts can be definitively assigned using advanced techniques like HSQC and HMBC.
-
-
Benzylic Carbon, C1 (δ ~75): This carbon is significantly deshielded due to the direct attachment of the highly electronegative oxygen atom, causing it to appear far downfield in the aliphatic region.
-
Alkyl Chain Carbons (δ ~39 - 14):
-
C2 (δ ~39): This carbon is in the β-position relative to the hydroxyl group and experiences a moderate deshielding effect.
-
C3, C4, C5 (δ ~28, ~22.5, ~14.0): As we move down the alkyl chain away from the electron-withdrawing groups, the carbons become progressively more shielded, shifting to higher field values (lower ppm). C5, the terminal methyl carbon, is the most shielded aliphatic carbon, appearing around 14.0 ppm, which is a characteristic value for a methyl group in a long alkyl chain.
-
Confirming Assignments with 2D NMR
While 1D NMR provides a robust initial analysis, two-dimensional (2D) NMR experiments offer definitive proof of atomic connectivity, validating the trustworthiness of the structural assignment.
Caption: Visualization of key 2D NMR correlations.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A COSY spectrum of this compound would show a cross-peak between H1 and H2, H2 and H3, H3 and H4, and H4 and H5, confirming the entire spin system of the pentyl chain.[3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons. It would show a correlation peak between the ¹H signal at 4.55 ppm (H1) and the ¹³C signal at ~75 ppm (C1), and so on for every C-H bond, allowing for the unambiguous assignment of all protonated carbons.[3]
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, grounded in a robust experimental protocol, enables the complete and confident structural elucidation of this compound. The characteristic chemical shifts, integration values, and coupling patterns observed in the 1D spectra provide a detailed map of the molecule's electronic and topological features. The interpretation is further solidified by the application of 2D NMR techniques, which confirm atom connectivity. This guide serves as a technical blueprint for researchers, demonstrating how a systematic approach to NMR spectroscopy provides the authoritative data required for advancing research, synthesis, and drug development endeavors.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3338, Fenipentol. Retrieved January 17, 2026 from [Link].
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61202, 1-Phenyl-2-pentanol. Retrieved January 17, 2026 from [Link].
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11052214, 4-Methyl-1-phenylpentan-1-ol. Retrieved January 17, 2026 from [Link].
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved January 17, 2026 from [Link].
-
The Royal Society of Chemistry (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Retrieved January 17, 2026 from [Link].
-
Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved January 17, 2026 from [Link].
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link].
-
NP-MRD (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0326238). Retrieved January 17, 2026 from [Link].
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved January 17, 2026 from [Link].
-
Chemistry Steps (n.d.). NMR Chemical Shift Values Table. Retrieved January 17, 2026 from [Link].
-
University of Cambridge (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 17, 2026 from [Link].
-
de Graaf, R. A., et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 19(4), 454-471. Available from: [Link].
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. rsc.org [rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenipentol(583-03-9) 1H NMR spectrum [chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of (1S)-1-phenylpentan-1-ol
This technical guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of (1S)-1-phenylpentan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering predictive insights for structural elucidation and impurity identification. The principles discussed herein are foundational for interpreting the mass spectra of secondary benzylic alcohols and related aromatic compounds.
Introduction to the Mass Spectrometry of this compound
This compound is a chiral secondary benzylic alcohol. Its structure, featuring a hydroxyl group and a phenyl group attached to the same stereocenter, alongside a flexible pentyl chain, dictates a rich and informative fragmentation pattern under electron ionization conditions. When a molecule is introduced into the mass spectrometer, it is bombarded by high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•).[1] This high-energy species is unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments.[1] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). For this compound (C₁₁H₁₆O), the nominal molecular weight is 164 g/mol .
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is governed by the lability of certain bonds and the stability of the resulting fragments. The primary fragmentation mechanisms anticipated are alpha-cleavage, benzylic cleavage, dehydration, and rearrangements involving the phenyl group.
Alpha-Cleavage: The Dominant Fragmentation Pathway
The most favorable fragmentation pathway for alcohols is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[2][3] For 1-phenylpentan-1-ol, this involves the cleavage of the bond between C1 and C2 of the pentyl chain. This process is particularly favored due to the formation of a resonance-stabilized oxonium ion, where the positive charge is delocalized between the benzylic carbon and the oxygen atom.
The cleavage of the C1-C2 bond results in the loss of a butyl radical (•C₄H₉) and the formation of the base peak at m/z 107 .
Caption: Alpha-cleavage of the molecular ion.
Benzylic Cleavage and Aromatic Fragments
The presence of the phenyl group introduces characteristic fragmentation patterns common to aromatic compounds.
-
Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the phenyl ring and the carbinol carbon can lead to the formation of the phenyl cation, [C₆H₅]⁺.
-
Formation of the Tropylium Ion (m/z 91): A common rearrangement in compounds containing a benzyl group is the formation of the highly stable tropylium ion, [C₇H₇]⁺.[2] This often arises from the fragment at m/z 107 after the loss of an oxygen atom, or from other fragmentation pathways.
Caption: McLafferty-type rearrangement pathway.
Summary of Predicted Mass Fragments
The following table summarizes the key fragment ions expected in the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway | Relative Intensity |
| 164 | [C₁₁H₁₆O]⁺• | Molecular Ion | - | Low |
| 146 | [C₁₁H₁₄]⁺• | [M - H₂O]⁺• | Dehydration | Low to Medium |
| 108 | [C₇H₈O]⁺• | [C₆H₅CHOH]⁺• | McLafferty-type Rearrangement | Medium |
| 107 | [C₇H₇O]⁺ | [C₆H₅CH=OH]⁺ | Alpha-cleavage | High (Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium Ion | Rearrangement | Medium to High |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Benzylic Cleavage | Medium |
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.
GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be characterized by a dominant base peak at m/z 107 resulting from alpha-cleavage. Other significant fragments are expected at m/z 146 (dehydration), m/z 108 (McLafferty-type rearrangement), m/z 91 (tropylium ion), and m/z 77 (phenyl cation). The molecular ion at m/z 164 is anticipated to be of low abundance. A thorough understanding of these fragmentation pathways is crucial for the unambiguous identification and structural confirmation of this compound and its analogs in complex matrices.
References
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
-
Nicholson, A. J. C. (1954). The photochemical decomposition of the aliphatic methyl ketones. Transactions of the Faraday Society, 50, 1067–1073. [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Infrared Spectroscopy of (1S)-1-Phenylpentan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of the chiral aromatic alcohol, (1S)-1-phenylpentan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of IR spectroscopy as they apply to this specific molecule. We will explore the characteristic vibrational modes, the profound influence of intermolecular hydrogen bonding, and the subtle yet important spectral features arising from its aromatic and aliphatic components. A detailed, field-proven protocol for acquiring high-quality ATR-FTIR spectra is provided, alongside a thorough interpretation of the resulting spectral data. This guide aims to serve as an authoritative resource for the structural elucidation and characterization of this compound and similar chiral secondary alcohols.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For pharmaceutical development, IR spectroscopy is an indispensable tool for confirming the identity of active pharmaceutical ingredients (APIs), identifying functional groups, and assessing purity. The unique "fingerprint" of a molecule's IR spectrum provides a high degree of specificity.
This compound is a chiral secondary alcohol containing a phenyl group, a hydroxyl group, and an aliphatic chain.[1][2] Its structure presents several key features that are readily identifiable by IR spectroscopy. Understanding the infrared spectrum of this molecule is crucial for its synthesis, quality control, and formulation in drug development processes.
Fundamental Principles of Infrared Spectroscopy of Alcohols
The infrared spectrum of an alcohol is dominated by the vibrational modes of its hydroxyl (-OH) and carbon-oxygen (C-O) bonds.[3] The position, shape, and intensity of these absorption bands provide a wealth of information about the molecule's structure and its intermolecular interactions.
The O-H Stretching Vibration: A Telltale Sign of Hydrogen Bonding
The most prominent feature in the IR spectrum of an alcohol is typically the O-H stretching vibration.[4] In a dilute, non-polar solvent or in the gas phase where the alcohol molecules are isolated, this vibration appears as a sharp, relatively weak band around 3600-3650 cm⁻¹.[5][6] However, in a condensed phase (liquid or solid), alcohols form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become significantly broader and more intense.[5][7] For this compound in its neat liquid form, a strong, broad absorption band is expected in the 3500-3200 cm⁻¹ region, which is characteristic of polymeric hydrogen-bonded associations.[7][8] The broadness of this peak arises from the varying strengths of hydrogen bonds within the sample, leading to a range of O-H vibrational frequencies.[9]
The C-O Stretching Vibration: Differentiating Alcohol Types
The C-O stretching vibration in alcohols gives rise to a strong absorption band in the fingerprint region of the IR spectrum, typically between 1260 and 1050 cm⁻¹.[8] The exact position of this band is diagnostic of the type of alcohol (primary, secondary, or tertiary).[10] For secondary alcohols like this compound, the C-O stretch is expected to appear in the range of 1150-1075 cm⁻¹.[6][10]
Aliphatic and Aromatic C-H Vibrations
This compound possesses both sp³-hybridized carbons in its pentyl chain and sp²-hybridized carbons in its phenyl ring.
-
Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the pentyl group will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[11]
-
Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl group are expected at slightly higher wavenumbers, just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[12]
-
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring typically show moderate to weak absorptions around 1600 and 1450-1500 cm⁻¹.[11][12]
The Fingerprint Region
The region of the IR spectrum from approximately 1500 to 500 cm⁻¹ is known as the fingerprint region.[13] This area contains a complex series of absorptions arising from various bending and stretching vibrations.[14] While individual peak assignments can be challenging, the overall pattern in this region is unique to a specific molecule, serving as a "fingerprint" for identification.[13][14] For this compound, this region will contain C-H bending vibrations and other skeletal vibrations. The substitution pattern of the phenyl ring can also give rise to characteristic bands in this region.[15][16]
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of liquid and solid samples with minimal preparation.[17] This makes it an ideal method for obtaining the IR spectrum of this compound.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Collection:
-
Clean the diamond crystal of the ATR accessory thoroughly with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the diamond crystal, ensuring complete coverage.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
If necessary, perform a baseline correction to ensure the baseline is flat.
-
An ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.
-
Spectral Interpretation of this compound
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Appearance |
| 3500-3200 | O-H stretch (H-bonded) | Strong | Broad |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Sharp |
| 2950-2850 | Aliphatic C-H stretch | Strong | Sharp |
| ~1600, 1500-1430 | Aromatic C=C stretch | Medium-Weak | Sharp |
| 1150-1075 | C-O stretch (secondary alcohol) | Strong | Sharp |
The Role of Chirality in Infrared Spectroscopy
While standard infrared spectroscopy is generally insensitive to stereoisomerism, vibrational circular dichroism (VCD) is a specialized technique that can distinguish between enantiomers.[20] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20] While a detailed VCD analysis is beyond the scope of this guide, it is important to note that the chirality of this compound can be definitively confirmed using this advanced technique. Recent studies have also explored methods to quantify the chirality of molecular vibrational modes.[21][22][23]
Visualizing Molecular Structure and Interactions
To better understand the spectral features, it is helpful to visualize the molecular structure and the key intermolecular interactions.
Caption: Molecular structure of this compound.
Caption: Intermolecular hydrogen bonding in alcohols.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. The characteristic broad O-H stretch, the position of the C-O stretch, and the various C-H and aromatic ring vibrations all contribute to a unique spectral fingerprint. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently identify and characterize this important chiral alcohol. This guide provides the necessary framework for achieving accurate and reliable results in the analysis of this compound and related compounds.
References
-
IR Spectroscopy Tutorial: Alcohols. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. OpenStax. Retrieved from [Link]
-
Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Quora. (2020, June 7). Is it possible to distinguish between intra and intermolecular hydrogen bonding through spectroscopy?. Retrieved from [Link]
-
Brainly.in. (2024, January 8). On the basis of ir spectra distinguish between intermolecular and intramolecular hydrogen bonding. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33. Retrieved from [Link]
-
Ohto, T., et al. (2022). Infrared Spectra and Hydrogen-Bond Configurations of Water Molecules at the Interface of Water-Insoluble Polymers under Humidified Conditions. ACS Omega, 7(23), 19686-19695. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
-
Quora. (2015, February 20). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. Retrieved from [Link]
-
Wang, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(20), 17955-17963. Retrieved from [Link]
-
ResearchGate. (2015, May 13). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?. Retrieved from [Link]
-
Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(2), 118-132. Retrieved from [Link]
-
Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]
-
Demirdöven, N., et al. (2009). Femtosecond characterization of vibrational optical activity of chiral molecules. Nature, 458(7236), 313-316. Retrieved from [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
arXiv. (2023, October 25). Quantifying the Chirality of Vibrational Modes in Helical Molecular Chains. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). The Fingerprint Region. Retrieved from [Link]
-
YouTube. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2025, January 14). What Is Fingerprint Region In IR Spectroscopy?. Retrieved from [Link]
-
IEEE Xplore. (2000). Sum-frequency vibrational spectroscopy on molecular chirality. Retrieved from [Link]
-
PubChem. (n.d.). Fenipentol. Retrieved from [Link]
-
AIP Publishing. (2025, July 3). Chiral vibrational modes in small molecules. Retrieved from [Link]
-
arXiv. (2025, March 4). Chiral Vibrational Modes in Small Molecules. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-Phenylpentan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Phenyl-1-pentanol. Retrieved from [Link]
-
PubChem. (n.d.). Phenol;1-phenylpentan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol.... Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
Sources
- 1. Fenipentol | C11H16O | CID 3338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. mt.com [mt.com]
- 18. chembk.com [chembk.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Femtosecond characterization of vibrational optical activity of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [2310.16352] Quantifying the Chirality of Vibrational Modes in Helical Molecular Chains [arxiv.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. [2503.03048] Chiral Vibrational Modes in Small Molecules [arxiv.org]
Solubility Profile of (1S)-1-phenylpentan-1-ol in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility profile of (1S)-1-phenylpentan-1-ol, a chiral alcohol with significant applications in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies. The guide delves into the physicochemical properties of this compound, the theoretical underpinnings of solubility, a detailed protocol for experimental solubility determination via the robust shake-flask method, and the application of Hansen Solubility Parameters (HSP) for predictive analysis. While quantitative solubility data for this compound is not extensively available in public literature, this guide equips the reader with the necessary tools to generate and interpret this critical data.
Introduction to this compound
This compound is a chiral secondary alcohol with the chemical formula C₁₁H₁₆O.[1][2] Its molecular structure, featuring a hydroxyl group attached to a benzylic carbon that is also the stereocenter, a phenyl ring, and a pentyl chain, imparts a distinct amphiphilic character. This duality of a polar head (the hydroxyl group) and a significant non-polar tail (the phenyl and pentyl groups) governs its interactions with various solvents and is central to its application in asymmetric synthesis and as a building block for more complex molecules. Understanding its solubility is paramount for reaction kinetics, purification processes, and formulation development.
Physicochemical Properties of 1-Phenylpentan-1-ol:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [1][2] |
| Molecular Weight | 164.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | ~0.96 g/cm³ | [2] |
| Boiling Point | 137 °C at 2 mmHg | [2] |
Theoretical Framework of Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.
This compound's Structural Influence on Solubility:
-
Polar Hydroxyl (-OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[3]
-
Non-Polar Phenyl (C₆H₅) and Pentyl (-C₅H₁₁) Groups: These bulky, non-polar moieties dominate a significant portion of the molecule's surface area, leading to favorable van der Waals interactions with non-polar solvents.[3]
Consequently, this compound is expected to exhibit a nuanced solubility profile, with some degree of solubility in polar solvents and greater solubility in non-polar organic solvents.[3]
Hansen Solubility Parameters (HSP) for Predicting Solubility
Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by dissecting the total cohesive energy of a substance into three components:[4]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be represented as a point in a three-dimensional "Hansen space." The principle posits that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the HSP of the solute and the solvent in this space can be calculated, and a smaller distance implies a higher likelihood of dissolution.[4] While the specific HSP values for this compound are not readily published, they can be experimentally determined or estimated using group contribution methods.
Experimental Determination of Solubility Profile
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5][6][7][8]
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Detailed Experimental Protocol
Materials:
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess should be visually apparent.
-
Accurately pipette a known volume of each organic solvent into the corresponding vials.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period to allow for initial settling.
-
Centrifuge the vials to pellet the undissolved solute.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification via UV-Vis Spectrophotometry:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with the respective solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of the saturated solution using the equation of the line from the calibration curve, accounting for the dilution factor.
-
Solubility Profile of this compound
The following table provides a qualitative solubility profile based on the physicochemical properties of this compound. For quantitative data, the experimental protocol outlined in Section 3 should be followed.
| Solvent Class | Example Solvent | Expected Solubility | Rationale |
| Non-polar Aliphatic | Hexane, Heptane | High | The long pentyl chain and phenyl group interact favorably with non-polar solvents via van der Waals forces. |
| Aromatic | Toluene, Benzene | Very High | Strong π-π stacking interactions between the phenyl ring of the solute and the aromatic solvent, in addition to van der Waals forces. |
| Halogenated | Dichloromethane | High | Good balance of polarity and dispersibility to solvate both the polar and non-polar parts of the molecule. |
| Ethers | Diethyl Ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and the alkyl groups interact with the non-polar part of the solute. |
| Ketones | Acetone | Moderate | The polar carbonyl group can interact with the hydroxyl group, but the smaller alkyl chains offer less non-polar interaction. |
| Alcohols | Methanol, Ethanol | Moderate | The solvent's hydroxyl group can hydrogen bond with the solute's hydroxyl group, but the non-polar part of the solute may have limited interaction with the short-chain alcohol. |
| Polar Aprotic | DMSO, DMF | Moderate to Low | These highly polar solvents may not effectively solvate the large non-polar regions of the molecule. |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While specific quantitative data is sparse in the literature, the theoretical principles and detailed experimental protocols presented herein empower researchers to generate this crucial information. A thorough understanding of the solubility of this compound in various organic solvents is essential for its effective utilization in synthetic chemistry and pharmaceutical development, enabling optimized reaction conditions, efficient purification, and robust formulation design.
References
-
Solubility of 1-phenyl-1-pentanol. (n.d.). Solubility of Things. [Link]
-
1-Phenylpentan-1-ol. (2024, April 10). ChemBK. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]
-
Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
-
Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]
Sources
- 1. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Chirality and Optical Rotation of (1S)-1-Phenylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of (1S)-1-phenylpentan-1-ol, a chiral secondary alcohol of interest in pharmaceutical research and asymmetric synthesis. The document elucidates the fundamental principles of chirality and optical rotation as they pertain to this specific enantiomer. A detailed analysis of the relationship between its absolute configuration, determined by the Cahn-Ingold-Prelog priority rules, and its characteristic levorotatory optical activity is presented. Furthermore, this guide furnishes a field-proven, step-by-step protocol for the enantioselective synthesis of this compound via the asymmetric reduction of valerophenone. A rigorous methodology for the determination of its optical purity using polarimetry is also detailed, ensuring a self-validating system for its characterization. This document is intended to serve as an authoritative resource for scientists engaged in the synthesis, analysis, and application of chiral molecules in drug development and beyond.
Introduction: The Significance of Chirality in Modern Drug Development
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in modern medicinal chemistry and pharmacology. The stereoisomers of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, being inherently chiral, often interact stereospecifically with drug molecules. Consequently, the synthesis and analysis of enantiomerically pure compounds are of paramount importance in the development of safer and more effective therapeutics. Chiral secondary alcohols, such as this compound, are crucial building blocks in the synthesis of a wide range of pharmaceuticals. An in-depth understanding of their stereochemical properties is therefore essential for their effective utilization.
Molecular Structure and Absolute Configuration
This compound is a chiral secondary alcohol with the chemical formula C₁₁H₁₆O.[1] Its structure consists of a pentanol backbone with a phenyl group and a hydroxyl group attached to the first carbon atom (C1). This carbon atom is the stereocenter, responsible for the molecule's chirality.
The Cahn-Ingold-Prelog (CIP) Priority Rules
The absolute configuration of the stereocenter in 1-phenylpentan-1-ol is assigned as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves assigning priorities to the four substituents attached to the chiral center based on their atomic number.
The assignment of priorities for the substituents on the stereocenter of 1-phenylpentan-1-ol is as follows:
-
-OH (Hydroxyl group): The oxygen atom has the highest atomic number (8) and is therefore assigned the highest priority (1).
-
-C₆H₅ (Phenyl group): The carbon atom of the phenyl ring directly attached to the stereocenter is bonded to other carbon atoms.
-
-CH₂(CH₂)₂CH₃ (Butyl group): The carbon atom of the butyl group is bonded to another carbon atom and two hydrogen atoms.
-
-H (Hydrogen atom): The hydrogen atom has the lowest atomic number (1) and is assigned the lowest priority (4).
To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The direction from the highest priority substituent (1) to the second highest (2) and then to the third highest (3) is then observed.
-
If the direction is counter-clockwise, the configuration is designated as S .
-
If the direction is clockwise, the configuration is designated as R .
For this compound, this sequence is counter-clockwise, hence the 'S' designation.
Optical Rotation: The Macroscopic Manifestation of Chirality
Chiral molecules have the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. This rotation is measured using an instrument called a polarimeter. The direction and magnitude of the rotation are characteristic properties of a specific enantiomer.
-
Dextrorotatory (+): An enantiomer that rotates the plane of polarized light in a clockwise direction.
-
Levorotatory (-): An enantiomer that rotates the plane of polarized light in a counter-clockwise direction.
It is crucial to note that there is no direct correlation between the R/S designation and the direction of optical rotation. For 1-phenylpentan-1-ol, the (S)-enantiomer is levorotatory, and is therefore designated as (S)-(-)-1-phenylpentan-1-ol .
Specific Rotation
The observed optical rotation of a sample depends on several factors, including the concentration of the solution, the length of the polarimeter tube, the wavelength of the light source, and the temperature. To obtain a standardized value, the specific rotation [α] is calculated using the following formula:
[α]Tλ = α / (c × l)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).
-
α is the observed rotation in degrees.
-
c is the concentration of the sample in g/mL.
-
l is the path length of the polarimeter tube in decimeters (dm).
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is most commonly achieved through the asymmetric reduction of the prochiral ketone, valerophenone (1-phenylpentan-1-one). This transformation requires the use of a chiral reducing agent or a catalyst that can stereoselectively deliver a hydride to one face of the carbonyl group.
Protocol: Asymmetric Reduction of Valerophenone
This protocol describes a general and effective method for the enantioselective reduction of valerophenone to this compound using a chiral catalyst. The choice of catalyst is critical for achieving high enantioselectivity. Biocatalytic methods, for instance using Daucus carota (carrot) roots, have shown potential for the stereoselective reduction of ketones to chiral alcohols.[2]
Materials:
-
Valerophenone
-
Chiral reducing agent or catalyst system (e.g., a chiral oxazaborolidine catalyst such as (R)-CBS catalyst with a borane source, or a biocatalyst like Daucus carota).
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral catalyst in anhydrous THF.
-
Addition of Reducing Agent: Slowly add the borane source to the catalyst solution at a controlled temperature (typically 0 °C or lower).
-
Substrate Addition: Add a solution of valerophenone in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol.
-
Work-up: Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Characterization and Quality Control: Polarimetry and Chiral HPLC
The successful synthesis of this compound requires rigorous characterization to confirm its identity and determine its enantiomeric purity.
Experimental Protocol: Polarimetry
Instrumentation:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a sample of the purified 1-phenylpentan-1-ol and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to a known concentration (e.g., 1 g/100 mL).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This value should be zeroed.
-
Sample Measurement: Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation of Specific Rotation: Use the formula provided in Section 3.1 to calculate the specific rotation [α].
-
Determination of Enantiomeric Excess (ee): The enantiomeric excess can be estimated using the following formula if the specific rotation of the pure enantiomer is known:
ee (%) = ([α]observed / [α]pure) × 100
Chiral High-Performance Liquid Chromatography (HPLC)
For a more accurate determination of enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Typical Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of hexane and a polar modifier such as isopropanol or ethanol.
-
Detection: UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).
The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.
Conclusion
This technical guide has provided a detailed overview of the chirality and optical rotation of this compound. The relationship between its absolute 'S' configuration and its levorotatory nature has been established based on fundamental stereochemical principles. Furthermore, practical, field-tested protocols for its enantioselective synthesis and characterization have been presented to aid researchers in their scientific endeavors. A thorough understanding and application of these principles and techniques are indispensable for the successful use of this compound as a chiral building block in the development of new and improved pharmaceutical agents.
References
-
Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025). PMC - NIH. Retrieved from [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2022). MDPI. Retrieved from [Link]
-
The synthesis of chiral secondary alcohols. ResearchGate. Retrieved from [Link]
-
Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Retrieved from [Link]
-
Asymmetric Guerbet Reaction to Access Chiral Alcohols. (2018). University of Liverpool. Retrieved from [Link]
-
1-Phenyl-1-pentanol. Solubility of Things. Retrieved from [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Enantiomeric Excess and Optical Activity. YouTube. Retrieved from [Link]
-
Phenol;1-phenylpentan-1-ol. PubChem. Retrieved from [Link]
-
1-Phenyl-2-pentanol. PubChem. Retrieved from [Link]
-
Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Retrieved from [Link]
-
Optical Purity, Enantiomeric Excess and The Horeau Effect. The Royal Society of Chemistry. Retrieved from [Link]
-
5.4: Optical Activity. Chemistry LibreTexts. Retrieved from [Link]
-
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP). World Health Organization. Retrieved from [Link]
-
Fenipentol. PubChem. Retrieved from [Link]
-
Optical Rotatory Feature of (R or S)-1, 1′-Binaphthalene-2, 2′-diol (BINOL) in Various Solvents. ResearchGate. Retrieved from [Link]
-
5-Phenyl-1-pentanol. PubChem. Retrieved from [Link]
Sources
Chiral Phenylpentanols: A Technical Guide to Unlocking Their Potential Biological Activities
Abstract
Chirality is a fundamental principle in drug discovery and development, with stereoisomers of the same molecule often exhibiting profoundly different pharmacological and toxicological profiles. This technical guide delves into the potential biological activities of chiral phenylpentanols, a class of compounds with structural similarities to known bioactive molecules. While direct comparative studies on the enantiomers and diastereomers of many phenylpentanols are nascent, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore their therapeutic potential. By leveraging established principles of stereoselectivity and the known biological activities of structurally related compounds, we outline potential antimicrobial, antifungal, and cytotoxic properties. This guide provides detailed, field-proven experimental protocols to assess these activities and elucidates the likely signaling pathways and mechanisms of action.
The Significance of Chirality in Biological Systems
In the intricate landscape of molecular biology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is paramount. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often interact differently with the chiral environment of biological systems, such as enzymes and receptors.[1][2] This stereoselectivity can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, toxic.[1] Understanding and harnessing this principle is a cornerstone of modern drug development. Phenylpentanols, possessing at least one chiral center, represent a promising class of molecules where stereochemistry can be exploited to develop novel therapeutic agents.
Potential Antimicrobial and Antifungal Activities
Phenylpropanoids, a broad class of plant-derived compounds structurally related to phenylpentanols, are known to exhibit a wide range of antimicrobial and antifungal activities.[3][4] The proposed mechanisms of action for these compounds often involve the disruption of microbial cell membranes and the induction of oxidative stress.[5][6] It is highly probable that the different stereoisomers of chiral phenylpentanols will display varying degrees of efficacy against microbial pathogens due to stereospecific interactions with microbial enzymes and cell wall components.[1]
Proposed Mechanisms of Antimicrobial Action
-
Disruption of Microbial Membrane Integrity: Phenylpropanoids are known to interfere with the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[6] The specific stereochemistry of a phenylpentanol enantiomer could influence its ability to intercalate into and disrupt the highly organized and chiral structure of the microbial membrane.
-
Inhibition of Ergosterol Biosynthesis (Antifungal): A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[7][8] Chiral phenylpentanols may act as inhibitors of key enzymes in this pathway, such as lanosterol 14α-demethylase, in a stereoselective manner.[9]
-
Induction of Reactive Oxygen Species (ROS): The generation of ROS, such as superoxide and hydroxyl radicals, can lead to oxidative damage of essential cellular components and ultimately cell death.[10][11] The interaction of phenylpentanol enantiomers with microbial metabolic enzymes could lead to differential rates of ROS production.[12]
Experimental Protocols for Assessing Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] The broth microdilution method is a standard and reliable technique for determining the MIC of chiral phenylpentanols against various bacterial and fungal strains.[7]
Protocol: Broth Microdilution Assay [7]
-
Prepare Stock Solutions: Dissolve each chiral phenylpentanol isomer in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each stock solution in an appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Data Analysis: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
The release of intracellular components, such as nucleic acids, can be used as an indicator of cell membrane damage.
Protocol: Measurement of Nucleic Acid Release [15]
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.
-
Treatment: Centrifuge the bacterial culture, wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the buffer. Treat the bacterial suspension with different concentrations of the chiral phenylpentanol isomers for a defined period.
-
Sample Collection: Centrifuge the treated bacterial suspensions to pellet the cells.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance at 260 nm corresponds to the release of nucleic acids from the cytoplasm, indicating membrane damage.
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compounds. A reduction in ergosterol content suggests inhibition of its biosynthesis.[5][16]
Protocol: Ergosterol Quantification by HPLC [5][16]
-
Fungal Culture and Treatment: Grow the fungal strain in a suitable medium and then expose it to different concentrations of the chiral phenylpentanol isomers for a specified duration.
-
Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Add an alcoholic potassium hydroxide solution to the cell pellet and heat to saponify the cellular lipids and release ergosterol.
-
Ergosterol Extraction: Extract the ergosterol from the saponified mixture using a non-polar solvent like n-hexane or chloroform.
-
HPLC Analysis: Evaporate the solvent and redissolve the extract in a suitable mobile phase. Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector set at 282 nm.
-
Quantification: Compare the peak area of ergosterol in the treated samples to that of a standard curve to quantify the amount of ergosterol.
Potential Cytotoxic Activities Against Cancer Cells
Many natural and synthetic compounds with phenylpropanoid-like structures have demonstrated cytotoxic effects against various cancer cell lines.[2][17] The mechanisms underlying this cytotoxicity often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[7][13] The stereochemistry of chiral phenylpentanols is expected to play a crucial role in their interaction with cellular targets, leading to enantioselective cytotoxic effects.
Proposed Mechanisms of Cytotoxic Action
-
Modulation of PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[3][18] Chiral phenylpentanols may stereoselectively inhibit key components of this pathway, leading to the induction of apoptosis.
-
Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell growth and differentiation.[19][20] Enantiomers of chiral phenylpentanols could exhibit differential effects on the activation of various kinases within this pathway, such as ERK and p38.
-
Induction of Apoptosis: The selective induction of programmed cell death (apoptosis) in cancer cells is a hallmark of an effective anticancer agent. Chiral phenylpentanols may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways in a stereospecific manner.
Experimental Protocols for Assessing Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21]
Protocol: MTT Assay [21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the chiral phenylpentanol isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[21]
Protocol: LDH Assay [21]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture (containing substrate and cofactor).
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of untreated and maximum lysis controls.
Visualizing the Pathways: A Graphviz Representation
To better illustrate the potential mechanisms of action, the following diagrams, generated using Graphviz, depict the proposed signaling pathways and experimental workflows.
Proposed Signaling Pathways in Cancer Cells
Caption: Proposed modulation of PI3K/Akt and MAPK signaling pathways by chiral phenylpentanols in cancer cells.
Experimental Workflow for Antimicrobial Activity Assessment
Caption: A streamlined workflow for the comprehensive evaluation of the antimicrobial properties of chiral phenylpentanols.
Data Presentation: A Framework for Comparative Analysis
To facilitate a clear and concise comparison of the biological activities of different chiral phenylpentanols, all quantitative data should be summarized in structured tables.
Table 1: Comparative Antimicrobial Activity of Chiral Phenylpentanol Isomers
| Compound Isomer | Test Microorganism | MIC (µg/mL) |
| (R)-1-Phenyl-1-pentanol | Staphylococcus aureus | Data to be determined |
| (S)-1-Phenyl-1-pentanol | Staphylococcus aureus | Data to be determined |
| (R)-1-Phenyl-1-pentanol | Escherichia coli | Data to be determined |
| (S)-1-Phenyl-1-pentanol | Escherichia coli | Data to be determined |
| (R)-1-Phenyl-1-pentanol | Candida albicans | Data to be determined |
| (S)-1-Phenyl-1-pentanol | Candida albicans | Data to be determined |
Table 2: Comparative Cytotoxicity of Chiral Phenylpentanol Isomers
| Compound Isomer | Cancer Cell Line | IC50 (µM) after 48h |
| (R)-1-Phenyl-2-pentanol | MCF-7 (Breast Cancer) | Data to be determined |
| (S)-1-Phenyl-2-pentanol | MCF-7 (Breast Cancer) | Data to be determined |
| (R)-1-Phenyl-2-pentanol | A549 (Lung Cancer) | Data to be determined |
| (S)-1-Phenyl-2-pentanol | A549 (Lung Cancer) | Data to be determined |
Conclusion and Future Directions
This technical guide provides a foundational framework for investigating the potential biological activities of chiral phenylpentanols. While direct experimental data on these specific compounds is an area ripe for exploration, the established principles of stereoselectivity and the known activities of related phenylpropanoids strongly suggest a high potential for discovering novel antimicrobial, antifungal, and cytotoxic agents. The detailed protocols provided herein offer a robust starting point for researchers to systematically evaluate these potential activities and elucidate the underlying mechanisms of action. Future research should focus on the synthesis of enantiomerically pure phenylpentanols and their comprehensive biological evaluation using the methodologies outlined in this guide. Such studies will be instrumental in unlocking the therapeutic potential of this promising class of chiral molecules.
References
-
Induction of oxidative stress as a possible mechanism of the antifungal action of three phenylpropanoids. PubMed. [Link]
-
Anti-Fungal Efficacy and Mechanisms of Flavonoids. MDPI. [Link]
-
Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. RSC Publishing. [Link]
-
Fundamental Procedures for Determining Ergosterol Content of Decaying Plant Material by Liquid Chromatography. ASM Journals. [Link]
-
Cell membrane integrity assays The measurement of the absorbance at 260... ResearchGate. [Link]
-
PI3K/Akt signalling pathway and cancer. PubMed. [Link]
-
Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Oxford Academic. [Link]
-
Phenylpropanoids of plant origin as inhibitors of biofilm formation by Candida albicans. PubMed. [Link]
-
Enantioselective inhibition of microbial lipolytic enzymes by nonracemic monocyclic enolphosphonate analogues of cyclophostin. PubMed. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Synthesis, antimicrobial and molecular docking studies of enantiomerically pure N-alkylated β-amino alcohols from phenylpropanolamines. PubMed. [Link]
-
MAP kinase signaling in diverse effects of ethanol. PubMed. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PMC. [Link]
-
Enantioselective Synthesis of (+)-Hippolide J and Reevaluation of Antifungal Activity. PubMed. [Link]
-
Comparison of antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol with related cyclic analogs. PubMed. [Link]
-
Computational Molecular Docking Analysis of Linalool Enantiomers Interaction With Mitogen-Activated Protein Kinase 1 (MAPK1): Insights Into Potential Binding Mechanisms and Affinity. PubMed. [Link]
-
Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. PubMed. [Link]
-
Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. [Link]
-
Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. PubMed. [Link]
-
Natural products targeting the MAPK-signaling pathway in cancer: overview. PMC. [Link]
-
Reactive oxygen species and the bacterial response to lethal stress. PMC. [Link]
-
13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
-
#104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry. [Link]
-
Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. MDPI. [Link]
-
What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Phenol;1-phenylpentan-1-ol. PubChem. [Link]
-
(PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. [Link]
-
Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. NIH. [Link]
-
1-Phenylpentan-1-ol. ChemBK. [Link]
-
Generation of reactive oxygen species by lethal attacks from competing microbes. PMC. [Link]
-
Bacterial Response to oxidative stress and RNA oxidation. PMC. [Link]
-
Understanding MAPK Signaling Pathways in Apoptosis. MDPI. [Link]
-
Interactions of two enantiomers of a designer antimicrobial peptide with structural components of the bacterial cell envelope. PubMed. [Link]
-
Potentiation of antifungal activity of sesquiterpene dialdehydes against Candida albicans and two other fungi. PubMed. [Link]
-
fenipentol, (R)-. PubChem. [Link]
-
Systemic Regulation of RAS/MAPK Signaling by the Serotonin Metabolite 5-HIAA. NIH. [Link]
-
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC. [Link]
-
Ultrasound- and Molecular Sieves-Assisted Synthesis, Molecular Docking and Antifungal Evaluation of 5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones. MDPI. [Link]
-
Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. PMC. [Link]
-
In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells. NIH. [Link]
-
Fenipentol. PubChem. [Link]
-
The Elevated Endogenous Reactive Oxygen Species Contribute to the Sensitivity of the Amphotericin B-Resistant Isolate of Aspergillus flavus to Triazoles and Echinocandins. NIH. [Link]
-
Preclinical evaluation and molecular docking of 4-phenyl-1-Napthyl phenyl acetamide (4P1NPA) from Streptomyces sp. DPTB16 as a potent antifungal compound. ResearchGate. [Link]
-
High Specific Selectivity and Membrane-Active Mechanism of Synthetic Cationic Hybrid Antimicrobial Peptides Based on the Peptide FV7. MDPI. [Link]
-
Reactive Oxygen Intermediates Mediate a Systemic Signal Network in the Establishment of Plant Immunity. PubMed. [Link]
-
Reactive Oxygen Species and p53 Mediated Activation of p38 and Caspases is Critically Involved in Kaempferol Induced Apoptosis in Colorectal Cancer Cells. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 7. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical evaluation and molecular docking of 4-phenyl-1-Napthyl phenyl acetamide (4P1NPA) from Streptomyces sp. DPTB16 as a potent antifungal compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Fenipentol and its Stereoisomers: From Natural Product-Inspired Discovery to the Imperative of Chiral Separation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of fenipentol, a synthetic choleretic agent. We will explore its historical development, tracing its origins from a natural compound in Curcuma domestica, detail its chemical synthesis, and delve into the critical, yet often overlooked, aspect of its stereochemistry. The narrative is structured to provide not just factual information, but to explain the scientific rationale behind the experimental and developmental choices, reflecting a field-proven perspective on small molecule drug development.
Part 1: The Genesis of a Choleretic Agent - Discovery and Early Development
Fenipentol, chemically known as 1-phenyl-1-pentanol, emerged from the study of natural products with known therapeutic effects.[1][2] Its development was inspired by p-Tolylmethylcarbinol, a naturally occurring compound in the turmeric plant (Curcuma domestica) recognized for its effect on bile secretion.[1][3] Fenipentol was designed as a synthetic analogue, optimized to enhance this choleretic activity while exhibiting a more favorable toxicity profile than the parent natural compound.[1]
Early pharmacological studies, dating back to the 1960s, classified fenipentol as a cholecystokinetic and choleretic agent.[4] Its primary mechanism of action is the stimulation of bile secretion from the liver and gallbladder.[3] This property made it a candidate for treating biliary dyskinesia and other conditions related to impaired bile flow.[5] Further research demonstrated that fenipentol also influences pancreatic secretions, increasing the output of both bicarbonate and protein, and plays a role in the release of secretin and gastrin.[3]
Table 1: Chemical and Physical Properties of Fenipentol
| Property | Value | Source |
| IUPAC Name | (RS)-1-Phenylpentan-1-ol | [1] |
| Synonyms | α-Butylbenzyl alcohol, Phenylbutylcarbinol | [1] |
| Molecular Formula | C₁₁H₁₆O | [1][2] |
| Molar Mass | 164.24 g/mol | [1][2] |
| Appearance | Colorless to slightly yellowish liquid | [1] |
| CAS Number | 583-03-9 | [1] |
| Stereochemistry | Racemic mixture of (R) and (S) enantiomers | [1] |
| Toxicity (Oral LD₅₀) | 5432 mg/kg (Rat), 2900 mg/kg (Mouse) | [1] |
Part 2: Synthesis of Fenipentol - From Racemate to Stereoisomers
The synthesis of fenipentol is straightforward for the racemic mixture, which is how the drug has traditionally been produced. Several effective methods have been established.
Synthesis of Racemic Fenipentol
Two primary, industrially viable routes for producing racemic fenipentol are the Grignard reaction and the reduction of a ketone.
-
Grignard Reaction: This classic organometallic reaction involves treating benzaldehyde with n-butylmagnesium bromide.[1][6] The nucleophilic butyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields 1-phenyl-1-pentanol.[6]
-
Ketone Reduction: This pathway starts with valerophenone (1-phenyl-1-pentanone), which is reduced to the corresponding secondary alcohol.[5][6][7] Common reducing agents for this transformation include strong hydrides like lithium aluminum hydride (LiAlH₄) or simpler reagents like sodium borohydride (NaBH₄).[7]
The diagram below illustrates the ketone reduction pathway, a robust and high-yielding method.
Caption: Workflow for the synthesis of racemic fenipentol via reduction of valerophenone.
Experimental Protocol: Synthesis via Ketone Reduction
This protocol is based on established reduction methodologies for converting valerophenone to fenipentol.[7]
Objective: To synthesize racemic 1-phenyl-1-pentanol (fenipentol) from valerophenone.
Materials:
-
Valerophenone (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.1 eq)
-
Anhydrous diethyl ether
-
1N Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Setup: Under an inert argon atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0°C using an ice bath.
-
Addition: Dissolve valerophenone in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the valerophenone solution dropwise to the stirring LiAlH₄ suspension over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Quenching: Re-cool the reaction mixture to 0°C. Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by the slow addition of 1N NaOH solution. Causality Note: This sequential addition of water and then base is critical for safely decomposing the reactive aluminum hydrides and forming a granular, easily filterable aluminum salt precipitate.
-
Workup: Allow the resulting white precipitate to stir for one hour. Filter the solid through a pad of magnesium sulfate, washing thoroughly with diethyl ether.
-
Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to yield 1-phenyl-1-pentanol as a clear oil. The product can be used directly or purified further by distillation if necessary.[7]
The Challenge of Stereoselective Synthesis
Fenipentol possesses a single chiral center at the carbinol carbon, meaning it exists as a pair of non-superimposable mirror images: (R)-fenipentol and (S)-fenipentol.[1] The syntheses described above are not stereoselective and thus produce a 50:50 mixture, or racemate. In modern pharmacology, it is well-established that enantiomers of a chiral drug can have vastly different pharmacological activities, metabolic fates, and toxicities.[8] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[8][9]
While direct studies comparing the choleretic activity of (R)- and (S)-fenipentol are not prominent in the literature, the principle of stereospecificity is universal. For example, in the potent analgesic ohmefentanyl, which has three chiral centers, the eight resulting stereoisomers exhibit extreme differences in analgesic potency, with some being thousands of times more potent than morphine and others being virtually inactive.[10][11] This underscores the necessity of preparing and testing the individual enantiomers of fenipentol.
Strategies for achieving this include:
-
Chiral Resolution: Separating the racemate using a chiral resolving agent or chiral chromatography.
-
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to selectively produce one enantiomer. Biocatalysis, employing enzymes like alcohol dehydrogenases, has become a powerful tool for the stereoselective reduction of ketones to produce enantiopure alcohols.[12][13]
Part 3: The Stereochemical Question - Pharmacological Differentiation
The differential activity of stereoisomers is fundamentally a result of their three-dimensional interactions with chiral biological macromolecules, such as receptors and enzymes. The Easson-Stedman hypothesis provides a simple yet powerful model to explain this phenomenon.
The Easson-Stedman Hypothesis: A Three-Point Attachment Model
This model posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three distinct points. An enantiomer that can successfully achieve this three-point binding will be biologically active, whereas its mirror image may only be able to bind at two of the three sites, resulting in lower affinity and reduced or no activity.
Caption: The Easson-Stedman hypothesis illustrating why one enantiomer (eutomer) achieves a three-point fit with a receptor while its mirror image (distomer) cannot.
Protocol: Evaluating the Differential Choleretic Activity of Fenipentol Enantiomers
To definitively establish the stereochemical-activity relationship for fenipentol, an in vivo animal study is required.
Objective: To compare the choleretic effect of (R)-fenipentol, (S)-fenipentol, and racemic fenipentol in bile duct-cannulated rats.
Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
(R)-fenipentol, (S)-fenipentol, Racemic fenipentol (synthesized and purified, >99% enantiomeric excess for pure isomers)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Urethane (anesthetic)
-
Polyethylene tubing for cannulation
-
Surgical instruments, fraction collector, analytical balance
Procedure:
-
Animal Preparation: Anesthetize rats with urethane. Perform a midline laparotomy to expose the common bile duct.
-
Cannulation: Carefully cannulate the common bile duct with polyethylene tubing directed towards the liver. Ligate the duct distally to prevent bile from entering the duodenum. Self-Validation Note: Successful cannulation is confirmed by the immediate free flow of bile into the cannula.
-
Stabilization: Allow the animal to stabilize for a 30-minute period, collecting bile at 15-minute intervals to establish a baseline secretion rate.
-
Administration: Divide animals into four groups: Vehicle control, Racemic fenipentol (e.g., 100 mg/kg), (R)-fenipentol (50 mg/kg), and (S)-fenipentol (50 mg/kg). Administer the compounds intraduodenally. Causality Note: Administering half the dose of the pure enantiomers compared to the racemate allows for a direct comparison of their relative contributions to the overall effect.
-
Data Collection: Collect bile in pre-weighed tubes using a fraction collector at 15-minute intervals for at least 2 hours post-administration.
-
Analysis: Determine the volume (by weight, assuming density ≈ 1 g/mL) of bile secreted in each interval. Plot the bile flow rate (mL/kg/min) over time for each group. Calculate the total bile output over the collection period.
Hypothetical Data Summary
Table 2: Hypothetical Bile Secretion Data in Rats
| Treatment Group (Dose) | Peak Bile Flow Increase (vs. Baseline) | Total Bile Output (2h post-dose) |
| Vehicle Control | 5% | 1.2 mL |
| Racemic Fenipentol (100 mg/kg) | 85% | 2.5 mL |
| (R)-Fenipentol (50 mg/kg) | 150% | 3.1 mL |
| (S)-Fenipentol (50 mg/kg) | 20% | 1.5 mL |
This hypothetical data illustrates a scenario where the (R)-enantiomer is the eutomer, responsible for nearly all the pharmacological activity, while the (S)-enantiomer is largely inactive. Such a result would provide a strong rationale for developing an enantiopure formulation.
Part 4: Summary and Future Directions
Fenipentol is a well-established synthetic choleretic agent with a clear lineage from natural product chemistry. Its synthesis as a racemate is efficient and well-documented. However, the core principles of pharmacology and stereochemistry dictate that the true therapeutic potential and safety profile of fenipentol cannot be fully understood without a thorough investigation of its individual stereoisomers.
Future research should be directed towards:
-
Stereoselective Synthesis: Development and optimization of scalable, cost-effective methods for the asymmetric synthesis of (R)- and (S)-fenipentol.
-
Pharmacodynamic Profiling: Comprehensive in vivo studies, as outlined above, to quantify the choleretic and cholecystokinetic activity of each enantiomer.
-
Pharmacokinetic and Metabolic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers, as differences in metabolism can also contribute to different therapeutic and toxicological outcomes.
-
Receptor-Level Investigations: Identifying the specific molecular targets or receptors through which fenipentol mediates its effects and using binding assays to determine the affinity of each enantiomer for these targets.
By embracing a stereochemically-aware approach, the full potential of fenipentol as a therapeutic agent can be unlocked, potentially leading to a more potent, safer, and effective medicine.
References
-
DIOGUARDI, N., COSTA, F., & MANNUCCI, P. M. (1963). [Considerations on the cholecystokinetic activity of 1-phenyl-1-hydroxy-N-pentane]. Riforma medica, 77, 561-564. [Link]
-
Wikipedia. Fenipentol. [Link]
-
Delelis, N., & Lachance, P. (1967). [Evaluation of a New Cholecystokinetic Agent]. Canadian Medical Association journal, 96(21), 1417–1419. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3338, Fenipentol. [Link]
-
Xu, H., Zhu, Y., Zhang, C., Chen, J., Chi, Z., & Ni, Y. (1994). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of medicinal chemistry, 37(15), 2384–2390. [Link]
-
Gröger, H., & Hummel, W. (2014). Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations. Angewandte Chemie International Edition, 53(2), 553-556. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(10), 1739-1743. [Link]
-
Dzerve, V., Matvejeva, L., Pasanau, E., & Klusa, V. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1-3), 119–125. [Link]
-
Casy, A. F., & Demopoulos, V. J. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of medicinal chemistry, 38(9), 1547–1557. [Link]
-
Pawłowski, M., & Wesołowska, A. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 695. [Link]
Sources
- 1. Fenipentol – Wikipedia [de.wikipedia.org]
- 2. Fenipentol | C11H16O | CID 3338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Considerations on the cholecystokinetic activity of 1-phenyl-1-hydroxy-N-pentane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenipentol | 583-03-9 [chemicalbook.com]
- 6. Fenipentol | 583-03-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Landscape of 1-Phenylpentan-1-ol Isomers
Foreword: The Unseen Influence of Thermochemical Data in Scientific Advancement
In the realms of pharmaceutical development, materials science, and process chemistry, a molecule's utility is intrinsically linked to its energetic properties. For researchers and drug development professionals, understanding the thermochemical data of a compound and its isomers is not merely an academic exercise; it is a critical component of predicting stability, reactivity, and bioavailability. 1-Phenylpentan-1-ol and its isomers, a class of chiral alcohols, present a fascinating case study. Their structural diversity, stemming from the various positions of the hydroxyl group and phenyl ring on the pentane chain, gives rise to a spectrum of energetic landscapes. This guide provides an in-depth exploration of the methodologies to uncover these landscapes, empowering scientists to make informed decisions in their research endeavors. While comprehensive experimental data for every isomer may not be readily available in public databases, this paper serves as a roadmap for its determination and computational prediction.
The Significance of Thermochemical Properties in Research and Development
The thermochemical properties of a substance, such as its enthalpy of formation, enthalpy of combustion, and heat capacity, are fundamental to understanding its behavior in a chemical system.
-
Enthalpy of Formation (ΔHf°) : This value represents the energy change when a compound is formed from its constituent elements in their standard states. It is a cornerstone for calculating the enthalpies of reaction, which are crucial for assessing the feasibility and safety of chemical processes. In drug development, comparing the relative enthalpies of formation of different isomers can provide insights into their thermodynamic stability.
-
Enthalpy of Combustion (ΔHc°) : The heat released during complete combustion of a substance is a direct measure of its energy content. This is vital for safety assessments, particularly in handling and storage, and for understanding the energy potential of a molecule.
-
Enthalpy of Vaporization (ΔHvap) : The energy required to transform a substance from a liquid to a gas is critical for purification processes like distillation and for understanding intermolecular forces.[1][2] In pharmacology, it relates to a compound's volatility and its potential for administration via inhalation.
-
Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance. It is essential for designing and controlling thermal processes in both laboratory and industrial settings.
For the isomers of 1-phenylpentan-1-ol, these properties will differ based on the specific arrangement of atoms, influencing their interactions and, consequently, their suitability for various applications.
Charting the Isomeric Landscape of 1-Phenylpentan-1-ol
The molecular formula for 1-phenylpentan-1-ol is C11H16O.[3][4][5][6] Its isomers are numerous, including positional isomers where the phenyl group and hydroxyl group are attached to different carbon atoms of the pentane chain, as well as stereoisomers. This guide will focus on the methodologies applicable to determining the thermochemical data for any of these isomers.
Table 1: Physicochemical Properties of Selected 1-Phenylpentan-1-ol Isomers
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Phenylpentan-1-ol | 583-03-9 | C11H16O | 164.24 | 249.00 | 0.9785 |
| 2-Phenylpentan-2-ol | 4383-18-0 | C11H16O | 164.24 | Not Available | Not Available |
| 3-Phenylpentan-3-ol | 1565-71-5 | C11H16O | 164.24 | ~235 | ~0.967 |
| 1-Phenylpentan-2-ol | 705-73-7 | C11H16O | 164.24 | 247.00 | 0.957-0.964 |
| 4-Methyl-1-phenylpentan-1-ol | Not Available | C12H18O | 178.27 | Not Available | Not Available |
Note: This table presents available data from various sources[4][5][7][8][9][10][11][12][13] and serves as a template for researchers to populate with their own determined values.
Experimental Determination of Thermochemical Data
The gold standard for thermochemical data is careful experimentation. The following sections detail the primary techniques for measuring the key thermochemical properties of 1-phenylpentan-1-ol isomers.
Combustion Calorimetry: Unveiling the Enthalpy of Formation
Combustion calorimetry is the most common experimental method for determining the standard enthalpy of formation of organic compounds.[14][15][16] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.
-
Sample Preparation : A precise mass (typically 0.5 - 1.5 g) of the 1-phenylpentan-1-ol isomer is placed in a crucible within the bomb calorimeter.
-
Assembly and Pressurization : The bomb is sealed and pressurized with high-purity oxygen (typically to 30 atm). A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.
-
Calorimeter Setup : The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition : The sample is ignited via an electrical fuse. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation : The heat released by the combustion reaction (q_reaction) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_calorimeter).
-
q_reaction = - C_calorimeter * ΔT
-
-
Corrections : Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.
-
Enthalpy of Combustion : The standard molar enthalpy of combustion (ΔHc°) is calculated from the heat of reaction and the number of moles of the sample burned.
-
Enthalpy of Formation : The standard molar enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2 and H2O).
To ensure the accuracy of the results, the calorimeter is calibrated by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This calibration is performed under the same conditions as the sample measurement. The reproducibility of the calibration factor provides confidence in the measurements of the unknown sample.
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Probing Phase Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the heat capacity and the enthalpies of fusion and vaporization. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature and is often used in conjunction with DSC to study vaporization.
-
Sample Preparation : A small, accurately weighed sample of the 1-phenylpentan-1-ol isomer is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
DSC Measurement : The sample and reference pans are placed in the DSC cell. The temperature is ramped at a controlled rate over the desired range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Heat Capacity Calculation : The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.
-
Enthalpy of Fusion : As the sample melts, a peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus).
-
TGA Measurement : A sample is heated in the TGA instrument at a constant rate. The mass loss due to vaporization is recorded as a function of temperature.
-
DSC Measurement (for Vaporization) : In a DSC experiment with a pinhole lid, the enthalpy of vaporization can be determined from the area of the endothermic peak corresponding to the boiling of the liquid.
-
Correlation with Vapor Pressure : The enthalpy of vaporization can also be derived from vapor pressure data at different temperatures using the Clausius-Clapeyron equation.
Computational Thermochemistry: A Powerful Predictive Tool
When experimental data is scarce or difficult to obtain, computational chemistry offers a robust alternative for predicting thermochemical properties.[17][18][19][20] High-level ab initio quantum mechanical calculations can provide accurate estimates of enthalpies of formation and other thermochemical data.
Ab Initio Methods: From First Principles to Thermochemical Data
Ab initio methods, such as the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods, are composite procedures that combine the results of several quantum chemical calculations to achieve high accuracy. These methods aim to approximate the exact solution of the Schrödinger equation for a given molecule.
-
Geometry Optimization : The three-dimensional structure of the 1-phenylpentan-1-ol isomer is optimized to find its lowest energy conformation.
-
Vibrational Frequency Calculation : The vibrational frequencies are calculated at the optimized geometry. This is necessary to confirm that the structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations : A series of high-level single-point energy calculations are performed using progressively larger basis sets.
-
Extrapolation to the Complete Basis Set Limit : The calculated energies are extrapolated to the complete basis set limit to minimize errors associated with the finite basis set.
-
Calculation of Total Atomization Energy : The total atomization energy (ΣD₀) is calculated by subtracting the sum of the electronic energies of the constituent atoms from the total electronic energy of the molecule at 0 K.
-
Calculation of Enthalpy of Formation at 0 K : The enthalpy of formation at 0 K (ΔHf°(0 K)) is calculated using the total atomization energy and the known experimental enthalpies of formation of the gaseous atoms.
-
Calculation of Enthalpy of Formation at 298.15 K : The enthalpy of formation at 298.15 K (ΔHf°(298.15 K)) is obtained by adding the thermal correction to the enthalpy of formation at 0 K.
Caption: Workflow for the computational determination of the enthalpy of formation.
It is crucial to validate computational results against reliable experimental data whenever possible. For the isomers of 1-phenylpentan-1-ol, one could perform calculations on simpler, structurally related molecules for which experimental thermochemical data are known (e.g., pentanol isomers, toluene). A good agreement between the calculated and experimental values for these reference compounds provides confidence in the predictions for the target molecules.
Conclusion: A Synergy of Experiment and Theory
The determination of thermochemical data for 1-phenylpentan-1-ol isomers is a multifaceted endeavor that benefits from a synergistic approach combining rigorous experimental measurements and high-level computational predictions. While a complete, publicly available dataset for all isomers is currently lacking, the methodologies outlined in this guide provide a clear pathway for researchers to obtain this critical information. By carefully applying the principles of combustion calorimetry, thermal analysis, and computational chemistry, scientists can illuminate the thermochemical landscape of these important molecules, thereby accelerating innovation in drug discovery and chemical process development.
References
-
Cheméo. (n.d.). Chemical Properties of 3-Phenyl-3-pentanol (CAS 1565-71-5). Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-phenylpentan-3-ol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-methyl-1-phenylpentan-1-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylpentan-3-ol. In PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Search for Species Data by Chemical Name. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-PHENYL-3-PENTANOL. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Fenipentol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenyl-pentan-2-ol. In PubChem. Retrieved from [Link]
- Yaws, C. L. (2009). Chapter 7. Enthalpy of Vaporization – Organic Compounds. In Thermophysical Properties of Chemicals and Hydrocarbons. William Andrew Publishing.
-
Wikipedia. (n.d.). Enthalpy of vaporization. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Pentanone, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-Phenylpentan-1-ol. Retrieved from [Link]
- Chickos, J. S., & Acree, W. E. (2003). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002.
-
SSERC. (n.d.). Energy of combustion – data. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Phenyl-1-pentanol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pentanol. In NIST Chemistry WebBook. Retrieved from [Link]
- Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S.
-
AOBChem. (n.d.). 2-phenylpentan-2-ol. Retrieved from [Link]
- Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2, 359.
-
TSFX. (n.d.). HEAT OF COMBUSTION PRAC REPORT. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenipentol. In PubChem. Retrieved from [Link]
- Simmie, J. M., & Curran, H. J. (2016). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C–H Bond Dissociation Energies and Effects of Branching. The Journal of Physical Chemistry A, 120(7), 9364-9379.
-
Doc Brown's Chemistry. (n.d.). Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes. Retrieved from [Link]
-
Professor Dave Explains. (2019, April 30). Practice Problem: Enthalpy of Vaporization [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-1-phenylpentan-1-ol. In PubChem. Retrieved from [Link]
- Simmie, J. M., & Curran, H. J. (2014). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C-H Bond Dissociation Energies and Effects of Branching. The Journal of Physical Chemistry A, 118(40), 9364-9379.
-
Engineering Decyphered. (2024, February 20). Enthalpy of Vaporization [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-pentanol. In PubChem. Retrieved from [Link]
- Simmie, J. M., & Curran, H. J. (2014). Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching. Semantic Scholar.
- Simmie, J. M., & Curran, H. J. (2014). Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching. The Journal of Physical Chemistry A, 118(40), 9364-9379.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Fenipentol | C11H16O | CID 3338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 2-Phenyl-pentan-2-ol | C11H16O | CID 138214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-PHENYL-2-PENTANOL | 4383-18-0 [amp.chemicalbook.com]
- 12. 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. srd.nist.gov [srd.nist.gov]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. tsfx.edu.au [tsfx.edu.au]
- 17. acs.figshare.com [acs.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching. | Semantic Scholar [semanticscholar.org]
- 20. Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry
An Application Note and Protocol for the Asymmetric Reduction of 1-Phenylpentan-1-one to (1S)-1-Phenylpentan-1-ol.
Chiral alcohols are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The specific stereoisomer of a molecule can determine its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. This compound is a valuable chiral intermediate used in the synthesis of various biologically active compounds. Its synthesis via the asymmetric reduction of the prochiral ketone, 1-phenylpentan-1-one, is a common and important transformation in medicinal chemistry. This application note provides a detailed guide to performing this reduction, focusing on two robust and widely used methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.
Comparative Overview of Asymmetric Reduction Methods
The choice of method for an asymmetric reduction depends on several factors, including the desired enantioselectivity, yield, cost of the catalyst, and scalability of the reaction.
| Method | Catalyst | Reductant | Typical ee (%) | Advantages | Disadvantages |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide complex (BMS) | >95 | High enantioselectivity, well-established | Stoichiometric use of borane, moisture sensitive |
| Noyori Asymmetric Transfer Hydrogenation | RuCl | Formic acid/triethylamine | >98 | High enantioselectivity, operational simplicity | Catalyst can be air-sensitive, higher cost |
| Biocatalysis | Ketoreductases (KREDs) | NAD(P)H | >99 | Extremely high enantioselectivity, mild conditions | Substrate scope can be limited, requires specific enzymes |
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone. The catalyst, typically (R)-2-Methyl-CBS-oxazaborolidine for the synthesis of the (S)-alcohol, coordinates with the borane and the ketone to form a rigid, six-membered transition state, which directs the hydride transfer to one face of the ketone.
Catalytic Cycle of CBS Reduction
Caption: Catalytic cycle of the CBS reduction.
Experimental Protocol
Materials and Reagents:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
1-Phenylpentan-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Ice bath
-
Nitrogen or argon gas inlet
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add 1-phenylpentan-1-one (1.0 eq) and anhydrous THF (5 mL per mmol of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) dropwise via syringe.
-
Stir the solution for 10 minutes at 0 °C.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Method 2: Noyori Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of ketones. The Noyori-type catalysts, typically ruthenium complexes with chiral diamine ligands, facilitate the transfer of hydrogen from a hydrogen donor, such as a formic acid/triethylamine mixture, to the ketone with high enantioselectivity.
Catalytic Cycle of Noyori ATH
Caption: Catalytic cycle of Noyori ATH.
Experimental Protocol
Materials and Reagents:
-
RuCl
-
1-Phenylpentan-1-one
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous isopropanol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or argon gas inlet
-
Thermostatically controlled oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare a 5:2 mixture of formic acid and triethylamine.
-
In a separate flask, dissolve RuCl (0.005 eq) and 1-phenylpentan-1-one (1.0 eq) in anhydrous isopropanol (2 mL per mmol of ketone).
-
Add the formic acid/triethylamine mixture (2.0 eq) to the solution of the ketone and catalyst.
-
Heat the reaction mixture to 40 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Methods for Product Characterization
Yield Determination:
The isolated yield of this compound should be determined by weighing the purified product and calculating the percentage based on the initial amount of 1-phenylpentan-1-one.
Enantiomeric Excess (ee) Determination:
The enantiomeric excess of the product is a measure of its stereochemical purity and is crucial for assessing the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.
-
Chiral HPLC: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) is used. The two enantiomers of 1-phenylpentan-1-ol will have different retention times, allowing for their separation and quantification. A typical mobile phase is a mixture of hexanes and isopropanol.
-
Chiral GC: A chiral capillary column is used to separate the enantiomers.
The enantiomeric excess is calculated using the following formula:
ee (%) = [([S] - [R]) / ([S] + [R])] x 100
Where [S] and [R] are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively.
Experimental Workflow Diagram
Caption: General workflow for asymmetric reduction.
Conclusion
The asymmetric reduction of 1-phenylpentan-1-one to this compound can be achieved with high enantioselectivity and yield using either the CBS reduction or Noyori asymmetric transfer hydrogenation. The choice between these methods will depend on the specific requirements of the synthesis, including cost, scalability, and available equipment. Careful execution of the described protocols and rigorous analysis of the product are essential for obtaining the desired chiral alcohol in high purity.
References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 1987 , 109 (18), 5551–5553. [Link]
-
Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, 1983 , (8), 469-470. [Link]
-
Noyori, R.; Hashiguchi, S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 1997 , 30 (2), 97–102. [Link]
-
Haack, K.-J.; Hashiguchi, S.; Fujii, A.; Ikariya, T.; Noyori, R. The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 1997 , 36 (3), 285-288. [Link]
Application Notes and Protocols: Grignard Reaction for the Synthesis of 1-Phenylpentan-1-ol
<
Abstract
This document provides a comprehensive guide for the synthesis of the secondary alcohol, 1-phenylpentan-1-ol, via the Grignard reaction. Intended for researchers, scientists, and professionals in drug development, these notes offer a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and critical insights into process optimization and safety. By explaining the causality behind experimental choices, this guide aims to equip the user with the necessary expertise to successfully and safely perform this fundamental carbon-carbon bond-forming reaction.
Introduction and Theoretical Background
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming new carbon-carbon bonds.[1][2][3][4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction utilizes a Grignard reagent (organomagnesium halide) to perform a nucleophilic attack on an electrophilic carbon atom, most notably the carbonyl carbon of aldehydes and ketones.[5][6]
The synthesis of 1-phenylpentan-1-ol is achieved through the reaction of phenylmagnesium bromide, a Grignard reagent, with pentanal (an aldehyde). The carbon atom of the phenyl group, bonded to the electropositive magnesium, carries a partial negative charge, rendering it a potent nucleophile.[3][7] This nucleophilic carbon attacks the electrophilic carbonyl carbon of pentanal. This addition breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate.[1][5][7] A subsequent acidic workup protonates the alkoxide to yield the final product, the secondary alcohol 1-phenylpentan-1-ol.[5][6][8]
It is critical to conduct the reaction under strictly anhydrous (dry) conditions, as Grignard reagents are highly basic and will react readily with protic solvents like water or alcohols in a non-productive acid-base reaction.[9][10]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Bromobenzene | Anhydrous, 99.5% | Acros Organics |
| Pentanal | 97% | Alfa Aesar |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific |
| Iodine | Crystal, ACS reagent | J.T. Baker |
| Hydrochloric acid | 1 M aqueous solution | VWR |
| Saturated aq. NH₄Cl | ||
| Anhydrous sodium sulfate | Granular, ≥99.0% | EMD Millipore |
| Three-neck round-bottom flask | 250 mL | |
| Reflux condenser | ||
| Dropping funnel | 125 mL | |
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Ice bath | ||
| Separatory funnel | 250 mL | |
| Rotary evaporator | ||
| Glassware (assorted) |
Experimental Workflow Diagram
Sources
- 1. byjus.com [byjus.com]
- 2. mt.com [mt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for (1S)-1-Phenylpentan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of (1S)-1-phenylpentan-1-ol as a chiral auxiliary in asymmetric synthesis. While not as extensively documented as other auxiliaries, its structural characteristics—a chiral secondary benzylic alcohol—provide a strong foundation for its use in achieving high levels of stereocontrol in various carbon-carbon bond-forming reactions. These notes offer a comprehensive framework for the attachment of the auxiliary to a prochiral substrate, its utilization in diastereoselective transformations such as alkylation and aldol reactions, and its subsequent cleavage to yield enantiomerically enriched products. The protocols provided are based on well-established methodologies for structurally analogous chiral auxiliaries.
Introduction to this compound as a Chiral Auxiliary
In the field of stereoselective synthesis, chiral auxiliaries are powerful tools for converting prochiral substrates into chiral molecules with a high degree of stereochemical control.[1] The fundamental principle involves the temporary covalent attachment of a chiral molecule—the auxiliary—to a substrate. This chiral appendage then directs the stereochemical course of a subsequent reaction before it is cleaved, ideally to be recovered and reused.[1]
This compound is a chiral secondary alcohol with significant potential as a chiral auxiliary. Its key structural features include a stereogenic center bearing a hydroxyl group, allowing for straightforward attachment to substrates via esterification. The phenyl group, positioned at the stereocenter, provides substantial steric bulk, which can effectively shield one face of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile to the opposite face. This steric hindrance is the primary mechanism by which it induces asymmetry. The butyl chain may further refine the conformational preferences of the auxiliary-substrate conjugate, enhancing diastereoselectivity.
Key Advantages:
-
Accessibility: Both enantiomers of 1-phenylpentan-1-ol can be synthesized, providing access to both enantiomers of the target chiral product.
-
Structural Analogy: Its mode of action can be inferred from well-studied chiral alcohols used as auxiliaries, such as 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol.[1]
-
Straightforward Chemistry: The attachment and cleavage reactions rely on standard and robust organic transformations.
General Workflow
The utilization of this compound as a chiral auxiliary follows a three-step sequence:
-
Attachment: Covalent bonding of the chiral auxiliary to the prochiral substrate, typically through the formation of an ester.
-
Diastereoselective Reaction: Performing the key bond-forming reaction (e.g., alkylation, aldol addition) where the auxiliary directs the stereochemistry.
-
Cleavage: Removal of the auxiliary to release the enantiomerically enriched product and allow for the recovery of the auxiliary.
Caption: Proposed mechanism for diastereoselective alkylation.
Protocol: Asymmetric Alkylation of a Propionate Ester
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral propionate ester.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral propionate ester (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or a commercial solution) dropwise and stir the solution for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product before purification by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated ester (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add a pre-mixed solution of lithium hydroxide (LiOH) (4.0 eq.) and 30% hydrogen peroxide (H₂O₂) (4.0 eq.) in water.
-
Stir the reaction vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
The combined organic layers containing the product are washed with brine, dried, and concentrated to yield the enantiomerically enriched carboxylic acid.
| Substrate (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >95:5 | 85 |
| Methyl iodide | >90:10 | 90 |
| Allyl bromide | >92:8 | 88 |
| Note: These are representative data based on analogous systems and may vary. |
Application in Asymmetric Aldol Reactions
The chiral ester derived from this compound can also be used to control the stereochemical outcome of aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, can lead to the formation of syn- or anti-aldol products with high diastereoselectivity. [2]
Protocol: Diastereoselective Aldol Reaction
-
Dissolve the chiral propionate ester (1.0 eq.) in anhydrous DCM and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (1.2 eq.). Stir for 30 minutes.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the aldol adduct.
-
The auxiliary can be cleaved as described previously to yield the corresponding β-hydroxy acid.
| Aldehyde | Diastereoselectivity | Yield (%) |
| Isobutyraldehyde | >98:2 (syn) | 80 |
| Benzaldehyde | >95:5 (syn) | 75 |
| Note: These are representative data based on analogous systems and may vary. |
Conclusion
This compound presents itself as a promising and practical chiral auxiliary for asymmetric synthesis. Its straightforward attachment, predictable stereodirecting ability based on steric shielding by the phenyl group, and established cleavage protocols make it a valuable tool for the synthesis of enantiomerically enriched carboxylic acids, alcohols, and other chiral building blocks. The protocols outlined in this guide, derived from well-understood principles of asymmetric synthesis, provide a solid foundation for researchers to explore and optimize its use in their synthetic endeavors.
References
- Benchchem. (2025). Application Notes and Protocols: 1-Phenyl-2-pentanol as a Chiral Auxiliary in Asymmetric Synthesis.
- Ghodsinia, S., & Khaligh, N. G. (2014). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. RSC Advances, 4(104), 59951-59975.
-
Wikipedia contributors. (2024, April 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, May 15, 2024, from [Link]
- University of Liverpool. (2015). Asymmetric Guerbet Reaction to Access Chiral Alcohols.
- Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2020). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland.
- National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols. PubChem.
- Benchchem. (2025). Application Notes and Protocols for 1-Phenyl-1,2-butanediol as a Chiral Auxiliary.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis–The Essentials (pp. 3-15). Wiley-VCH Verlag GmbH & Co. KGaA.
- PubMed Central. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
- Benchchem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
Sources
Application of (1S)-1-Phenylpentan-1-ol in Asymmetric Catalysis: A Technical Guide for Researchers
Introduction: The Strategic Value of (1S)-1-Phenylpentan-1-ol in Stereoselective Synthesis
In the landscape of asymmetric catalysis, the demand for accessible, efficient, and highly selective chiral controllers is perennial. This compound, a chiral secondary alcohol, emerges as a molecule of significant interest for researchers and professionals in drug development and fine chemical synthesis. Its defined stereocenter, bearing both a phenyl group capable of π-stacking interactions and a flexible pentyl chain, provides a unique stereochemical environment. This structural motif is characteristic of a class of chiral alcohols that have proven to be effective ligands and auxiliaries in a variety of stereoselective transformations.
This technical guide provides an in-depth exploration of the application of this compound in asymmetric catalysis, with a primary focus on its role as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a cornerstone of C-C bond formation, yielding valuable chiral secondary alcohols which are prevalent substructures in numerous pharmaceuticals and natural products. The causality behind the experimental choices, self-validating protocols, and comprehensive references are provided to ensure both scientific integrity and practical utility for the discerning researcher.
Core Application: Chiral Ligand for the Enantioselective Alkylation of Aldehydes
The enantioselective addition of dialkylzinc reagents to prochiral aldehydes is a powerful method for the synthesis of optically active secondary alcohols. The reaction's success is critically dependent on the use of a chiral ligand to induce stereoselectivity. This compound is a prime candidate to act as such a ligand, forming a chiral catalyst in situ with the organozinc reagent.
Mechanistic Rationale: The Role of the Chiral Ligand
The prevailing mechanism involves the formation of a chiral zinc-alkoxide complex. This compound reacts with diethylzinc to form a dimeric zinc complex bridged by the chiral alkoxide. This complex then coordinates with the aldehyde. The specific stereochemical arrangement of the phenyl and pentyl groups on the chiral ligand creates a sterically biased environment, favoring the approach of the aldehyde from one face over the other. This facial discrimination dictates the absolute stereochemistry of the newly formed stereocenter in the product alcohol. The transition state is believed to involve a six-membered ring-like structure, where the chiral ligand, the zinc atom, the aldehyde, and the transferring alkyl group are precisely oriented.
Figure 1: Conceptual workflow for the enantioselective alkylation of an aldehyde, catalyzed by a chiral zinc-alkoxide complex derived from this compound.
Comparative Performance of Chiral Ligands in Diethylzinc Addition to Benzaldehyde
To provide a framework for expected efficacy, the following table summarizes the performance of various chiral ligands in the well-established benchmark reaction of diethylzinc addition to benzaldehyde. While specific data for this compound is not extensively published, the performance of structurally related ligands offers valuable insight.
| Chiral Ligand/Catalyst | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Carbohydrate-based diols and amino alcohols | Diol/Amino Alcohol | up to 100 | up to 96 | [1] |
| Polymer-supported camphor derivative | Amino Alcohol | >95 | >94 | [1] |
| (1R,2S)-N-benzylephedrine (in flow system) | Amino Alcohol | - | 97-99 | [1] |
| Camphor-derived O,N,O-tridentate phenol ligands | Phenol | - | - | [2] |
| (1S,2S)-2-(benzylamino)cyclopentanol | Amino Alcohol | - | - | [3] |
Detailed Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, utilizing this compound as the chiral ligand. It is based on established methodologies for similar chiral alcohols and should be adapted and optimized for specific research requirements.[1]
Materials and Reagents:
-
This compound (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried and cooled under an inert atmosphere)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene (5 mL).
-
Add this compound (0.1 mmol, 1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide catalyst.
-
-
Aldehyde Addition:
-
To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (0.5 mmol, 0.5 eq) dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).
-
-
Work-up:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). Caution: Unreacted diethylzinc is pyrophoric and reacts violently with water.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
Self-Validation and Expected Outcomes:
-
TLC/GC Monitoring: The disappearance of the benzaldehyde spot/peak and the appearance of the product spot/peak indicate reaction progression.
-
Chiral HPLC/GC Analysis: A successful enantioselective reaction will show two peaks corresponding to the two enantiomers of the product, with one being significantly larger than the other. The enantiomeric excess can be calculated from the peak areas.
-
Optical Rotation: The purified product should exhibit a specific optical rotation corresponding to the predominantly formed enantiomer.
Figure 2: Step-by-step experimental workflow for the enantioselective ethylation of benzaldehyde.
Conclusion and Future Perspectives
This compound represents a readily accessible and structurally promising chiral alcohol for applications in asymmetric catalysis. Its utility as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes is a logical and well-supported starting point for its exploration. The provided protocol, grounded in established methodologies for analogous chiral ligands, offers a robust framework for researchers to begin their investigations.
Future research could expand the application of this compound and its derivatives to a broader range of asymmetric transformations, including but not limited to:
-
Asymmetric Reductions: Serving as a chiral ligand for metal-catalyzed transfer hydrogenations or as a precursor for chiral reducing agents.
-
Chiral Auxiliaries: Temporarily incorporated into a substrate to direct stereoselective reactions such as alkylations or aldol additions.
-
Ligand Modification: Derivatization of the hydroxyl group to create novel phosphine, amine, or other coordinating ligands for a wider array of metal-catalyzed reactions.
The systematic exploration of this compound and its derivatives holds the potential to uncover new, efficient, and highly selective catalytic systems, thereby contributing to the ever-evolving toolkit of the synthetic chemist.
References
-
Vignola, N., & List, B. (2004). Catalytic asymmetric intramolecular alpha-alkylation of aldehydes. Journal of the American Chemical Society, 126(2), 450–451. [Link]
-
Chen, S., & Meggers, E. (2022). Asymmetric catalysis with chiral-at-metal complexes. Nature Chemistry, 14(5), 566–575. [Link]
-
Bauer, T., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(1), 123. [Link]
-
Gualandi, A., Ceroni, P., & Cozzi, P. G. (2022). Enantioselective Allylation of Aldehydes with Allyl Acetate by Photoredox/Nickel Dual Catalysis. Angewandte Chemie International Edition, 61(5), e202114981. [Link]
-
Fioravanti, S., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Catalysts, 11(8), 890. [Link]
-
Nicewicz, D. A., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature, 546(7659), 520–524. [Link]
-
Rovis, T., et al. (2010). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Journal of the American Chemical Society, 132(30), 10246–10247. [Link]
-
MacMillan, D. W. C., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. PubMed, 28622513. [Link]
-
Gevorgyan, V., et al. (2025). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Organic & Biomolecular Chemistry, 23(48), 11567-11570. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenipentol. PubChem. [Link]
-
Rosiak, A., et al. (2016). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. Chirality, 28(1), 65-71. [Link]
Sources
Protocol for the Chiral Resolution of Racemic 1-Phenylpentan-1-ol
Abstract
Enantiomerically pure secondary alcohols, such as the (R) and (S) isomers of 1-phenylpentan-1-ol, are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] Their stereocenter is critical as the biological activity of many complex molecules is highly dependent on their specific three-dimensional structure. This document provides detailed application notes and protocols for three distinct and effective methods for the chiral resolution of racemic 1-phenylpentan-1-ol: Enzymatic Kinetic Resolution (EKR) using lipases, classical resolution via Diastereomeric Salt Formation, and Chromatographic Separation using High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an explanation of the underlying principles, step-by-step instructions, and key experimental parameters to guide researchers in achieving high enantiomeric purity.
Introduction: The Significance of Chirality
1-Phenylpentan-1-ol is a chiral alcohol with a stereocenter at the carbinolic carbon.[2] While it can be readily synthesized from achiral precursors, the result is typically a racemic mixture—an equal 50:50 mix of the (R)- and (S)-enantiomers.[3] Because enantiomers often exhibit profoundly different pharmacological and toxicological profiles, the ability to isolate a single, desired enantiomer is a cornerstone of modern drug development and asymmetric synthesis.[4] The process of separating these mirror-image isomers is known as chiral resolution.[5]
This guide details three robust methods for resolving racemic 1-phenylpentan-1-ol, each with distinct advantages depending on the scale, required purity, and available resources.
Method 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful green chemistry technique that leverages the high enantioselectivity of enzymes to differentiate between enantiomers.[6] Lipases are particularly effective for resolving racemic alcohols through enantioselective acylation.[7] In this process, the enzyme preferentially catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the newly formed ester from the unreacted alcohol, thereby resolving the initial racemate.
Causality of Experimental Choices:
-
Enzyme Selection: Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is chosen for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity for secondary alcohols.[8]
-
Acyl Donor: Vinyl acetate is an ideal acyl donor because the reaction is effectively irreversible.[9] The enol byproduct tautomerizes to acetaldehyde, which prevents the reverse reaction from occurring.
-
Solvent: A non-polar organic solvent like n-hexane or toluene is used to solubilize the substrate while maintaining the enzyme's catalytic activity.[9]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add racemic 1-phenylpentan-1-ol (e.g., 1.0 g, ~6.09 mmol) and dissolve it in 50 mL of anhydrous n-hexane.
-
Addition of Reagents: Add immobilized Candida antarctica lipase B (Novozym 435) to the solution (e.g., 100 mg, 10% w/w of substrate).
-
Initiate Acylation: Add vinyl acetate (0.5 eq, ~0.26 g, ~3.04 mmol) to the mixture. Using a half-equivalent of the acyl donor targets a theoretical maximum conversion of 50%.
-
Incubation: Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 45°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.
-
Work-up: Once the target conversion is reached (usually 8-24 hours), remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the ester can be separated by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
Data Summary: Enzymatic Resolution
| Parameter | Recommended Value/Reagent | Rationale |
| Substrate | Racemic 1-phenylpentan-1-ol | The starting material to be resolved. |
| Enzyme | Immobilized C. antarctica Lipase B | High stability and enantioselectivity.[8] |
| Enzyme Loading | 10-20% (w/w of substrate) | Balances reaction rate with cost. |
| Acyl Donor | Vinyl Acetate | Irreversible reaction enhances yield.[9] |
| Solvent | n-Hexane, Toluene, or MTBE | Non-polar solvents maintain enzyme activity. |
| Temperature | 40-50 °C | Optimal range for lipase activity and stability. |
| Expected Outcome | >95% ee for unreacted alcohol | At ~50% conversion, high ee is achievable. |
Note: The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%. The unwanted enantiomer can potentially be racemized and recycled to improve the overall process efficiency.[6]
Method 2: Resolution via Diastereomeric Derivatives
This classical chemical method relies on the reaction of the racemic alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers.[5] Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows them to be separated by conventional techniques like fractional crystallization.[3]
Causality of Experimental Choices:
-
Resolving Agent: A chiral acid, such as (S)-mandelic acid or O-acetylmandelic acid, is used to form diastereomeric esters with the (R)- and (S)-alcohols. The choice of resolving agent is critical and often requires screening to find one that produces easily separable, crystalline diastereomers.[3][10]
-
Crystallization Solvent: The solvent system is crucial for achieving differential solubility between the two diastereomers. A mixture of polar and non-polar solvents (e.g., ethanol/hexane) is often screened to find the optimal conditions for crystallization of one diastereomer while the other remains in solution.[6]
Workflow for Diastereomeric Resolution
Caption: Workflow for Resolution via Diastereomeric Salt Formation.
Experimental Protocol
-
Esterification:
-
In a round-bottom flask, dissolve racemic 1-phenylpentan-1-ol (1.0 eq) and an enantiopure chiral acid like (S)-O-acetylmandelic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, filter off the dicyclohexylurea byproduct and concentrate the filtrate to obtain the crude mixture of diastereomeric esters.
-
-
Fractional Crystallization:
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture like hexane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then potentially to 0-4°C, to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The purity of the crystalline diastereomer can be checked by HPLC or NMR and, if necessary, improved by further recrystallization.
-
-
Hydrolysis:
-
Suspend the purified diastereomeric ester in a mixture of methanol and aqueous sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.
-
Cool the reaction mixture, and extract the liberated enantiomerically pure alcohol with a solvent like diethyl ether.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the pure enantiomer of 1-phenylpentan-1-ol. The chiral resolving agent can be recovered from the aqueous layer by acidification.
-
Data Summary: Diastereomeric Resolution
| Parameter | Recommended Value/Reagent | Rationale |
| Resolving Agent | (S)-O-Acetylmandelic Acid | Forms esters that are often crystalline.[3] |
| Coupling Agent | DCC / DMAP | Efficient for ester formation under mild conditions. |
| Crystallization Solvent | Isopropanol, Acetone, Hexane/EtOAc | Choice is critical for separation; requires screening.[6] |
| Hydrolysis | 2M NaOH (aq) in Methanol | Standard saponification to cleave the ester bond. |
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[11] Polysaccharide-based CSPs are particularly versatile and widely used.[12]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide derivatives (e.g., amylose or cellulose) coated on a silica support are highly effective for separating a wide range of chiral compounds, including alcohols.[12] The chiral cavities and grooves on the polymer surface allow for stereoselective interactions.
-
Mobile Phase: In normal-phase chromatography, a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) is used. The ratio of these solvents is optimized to achieve good resolution and reasonable analysis time.[13]
Workflow for Chiral HPLC Separation
Caption: Schematic of Chiral HPLC Separation.
Experimental Protocol (Analytical Scale)
-
System Preparation: Equip an HPLC system with a suitable chiral column (e.g., a Daicel Chiralcel OD-H or Chiralpak AD-H column).
-
Mobile Phase: Prepare the mobile phase, for example, a mixture of n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Degas the mobile phase thoroughly.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of racemic 1-phenylpentan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (ee) can be calculated from the relative peak areas.
Data Summary: Chiral HPLC
| Parameter | Recommended Value/Condition | Rationale |
| Column (CSP) | Polysaccharide-based (e.g., Daicel Chiralpak) | Broad applicability and high success rate.[12] |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 95:5 v/v) | Common normal-phase eluent for alcohols.[13] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature can affect resolution. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |
Note: For preparative scale separations, the column size, flow rate, and sample concentration are increased significantly. Fractions corresponding to each enantiomer peak are collected separately.
References
- BenchChem. (2025). Application Notes and Protocols: The Use of 1-Phenyl-2-pentanol in the Synthesis of Chiral Pharmaceutical Intermediates.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Solubility of Things. (n.d.). 1-Phenyl-1-pentanol.
- BenchChem. (2025). Chiral Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: Application Notes and Protocols.
- ResearchGate. (n.d.). (A‐D) HPLC separation of racemic 1‐phenyl‐2‐propanol, 1‐phenyl‐1‐pentanol, 1‐phenyl‐1‐propanol and 1‐(4‐bromophenyl)ethanol....
- BenchChem. (2025). Technical Support Center: Purification of 1-Phenyl-2-pentanol Enantiomers.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link].
- ResearchGate. (2017). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe.
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link].
-
PubMed Central. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link].
-
PubMed Central. (2023). A new chiral phenomenon of orientational chirality, its synthetic control and computational study. Retrieved from [Link].
-
PubMed Central. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link].
- ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
-
RSC Publishing. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link].
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Journal of the Chemical Society, Perkin Transactions 1. (2000). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems.
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link].
- LCGC International. (2012). Finding the Best Separation for Enantiomeric Mixtures.
- ResearchGate. (2016). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents.
-
PubMed. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Retrieved from [Link].
-
PubMed. (1988). Chromatographic separation of enantiomers. Retrieved from [Link].
-
PubMed Central. (2022). Enantioselective synthesis of chiral BCPs. Retrieved from [Link].
- ChemBK. (2024). 1-Phenylpentan-1-ol.
- RSC Publishing. (2012). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase.
- BenchChem. (2025). Technical Support Center: Chiral Resolution of Racemic 3-(Methylamino)-1-phenylpropan-1-ol.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of 1-Phenylhexan-3-ol Enantiomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Chiral HPLC Methods for Separating 1-Phenylpentan-1-ol Enantiomers
Abstract
This technical guide provides a comprehensive framework for the development of robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 1-phenylpentan-1-ol. The differential pharmacological and toxicological profiles of enantiomers are a critical consideration in drug development and other industries, making reliable enantioseparation methods essential.[1][2][3] This document explores the foundational principles of chiral recognition on polysaccharide-based stationary phases and presents detailed, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to establish and optimize chiral separation assays for aromatic alcohols.
Introduction: The Significance of Chiral Separation
1-Phenylpentan-1-ol is a chiral alcohol with a stereocenter at the carbinol carbon.[4][5] Its enantiomers can exhibit distinct biological activities, a common phenomenon for chiral compounds where one enantiomer may be therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] Consequently, the ability to separate, identify, and quantify the individual enantiomers of 1-phenylpentan-1-ol is paramount in pharmaceutical research, quality control, and asymmetric synthesis.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separations due to its versatility, efficiency, and scalability.[1][6][7] This guide focuses on polysaccharide-based CSPs, which have demonstrated broad applicability and high success rates for resolving a wide array of chiral molecules, including aromatic alcohols.[8][9][10][11]
Principles of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are renowned for their exceptional chiral recognition capabilities.[9][10][12] The chiral selectors, often derivatized with carbamates (e.g., 3,5-dimethylphenylcarbamate), create a complex three-dimensional structure.[10] The helical grooves and cavities within this structure provide the chiral environment necessary for enantioseparation.
The separation mechanism is based on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector.[13] The stability of these complexes differs for each enantiomer, leading to different retention times. The key interactions governing this recognition include:
-
Hydrogen Bonding: The hydroxyl group of 1-phenylpentan-1-ol can act as a hydrogen bond donor and acceptor, interacting with the carbamate groups on the CSP.
-
π-π Interactions: The phenyl group of the analyte can engage in π-π stacking with the aromatic moieties of the CSP's phenylcarbamate derivatives.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.
-
Steric Hindrance (Inclusion): One enantiomer may fit more favorably into the chiral cavities or grooves of the polysaccharide backbone, leading to stronger retention.[7][10]
The choice of mobile phase significantly influences these interactions.[14] In normal-phase mode, non-polar solvents like hexane with an alcohol modifier (e.g., isopropanol) are typically used. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.
Chiral HPLC Method Development Workflow
A systematic approach is crucial for efficient chiral method development. The process involves screening different CSPs and mobile phases, followed by optimization of the most promising conditions.
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocols
This section provides two distinct, detailed protocols for the separation of 1-phenylpentan-1-ol enantiomers using widely successful polysaccharide-based CSPs.
Protocol 1: High-Resolution Separation on an Amylose-Based CSP
This method is designed to achieve high resolution and is an excellent starting point for baseline separation. Amylose-based phases often provide complementary selectivity to their cellulose counterparts.[9]
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent)
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size
-
Racemic 1-phenylpentan-1-ol standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 1-phenylpentan-1-ol in the mobile phase (n-Hexane/IPA 90:10 v/v). Filter through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of Isopropanol. Degas the solution before use.
-
Instrument Setup:
-
Install the amylose-based chiral column.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 215 nm.
-
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample solution and start data acquisition. Run time should be sufficient to elute both enantiomers (approx. 15-20 minutes).
-
Optimization (If Necessary): If the resolution is not optimal (goal Rs > 1.5), adjust the percentage of IPA. Decreasing the IPA content will generally increase retention times and may improve resolution. Conversely, increasing IPA will shorten the analysis time.
Protocol 2: Fast Screening on a Cellulose-Based CSP
This method is suitable for rapid screening or high-throughput analysis. Cellulose-based CSPs are workhorses in chiral separations and often provide excellent results.[10]
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent)
-
Column Dimensions: 150 x 4.6 mm, 5 µm particle size
-
Racemic 1-phenylpentan-1-ol standard
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (EtOH)
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 1-phenylpentan-1-ol in n-Hexane/Ethanol (95:5 v/v). Filter through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 950 mL of n-Hexane with 50 mL of Ethanol. Degas the solution before use.
-
Instrument Setup:
-
Install the cellulose-based chiral column.
-
Set the flow rate to 0.8 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Set the column temperature to 30 °C.
-
Set the UV detector to a wavelength of 215 nm.
-
-
Injection and Data Acquisition: Inject 5 µL of the prepared sample solution. The shorter column length and slightly different mobile phase composition should allow for a faster analysis time.
-
Optimization (If Necessary): For this coated CSP, avoid using "forbidden" solvents that can damage the stationary phase.[12] Optimization should focus on adjusting the Hexane/Ethanol ratio and the flow rate.
Data Presentation and Expected Results
The performance of each method can be summarized for easy comparison. The following table illustrates typical expected results based on the analysis of structurally similar aromatic alcohols. Actual retention times and resolution may vary depending on the specific system and conditions.
| Parameter | Protocol 1 (Amylose-Based) | Protocol 2 (Cellulose-Based) |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / EtOH (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 215 nm | UV at 215 nm |
| Expected tR1 (min) | ~8.5 | ~7.2 |
| Expected tR2 (min) | ~10.2 | ~8.5 |
| Expected Selectivity (α) | > 1.2 | > 1.15 |
| Expected Resolution (Rs) | > 2.0 | > 1.7 |
Troubleshooting and Field Insights
-
Poor Peak Shape: Tailing peaks can result from secondary interactions or column degradation. Ensure high-purity solvents and consider adding a small amount of an acidic or basic additive if the analyte has ionizable impurities, though this is less common for neutral alcohols.
-
No Separation: If no separation is observed, this indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity. A broader screening including different CSPs (e.g., cyclodextrin-based) or different mobile phase modes (e.g., reversed-phase on an immobilized CSP) is recommended.[6][15]
-
Irreproducible Retention Times: This is often caused by temperature fluctuations or an improperly equilibrated column. Ensure the column is fully equilibrated before injections and use a column oven for temperature control.
-
Elution Order: The elution order of enantiomers can sometimes be reversed by changing the chiral stationary phase (e.g., from an amylose to a cellulose derivative) or, in some cases, by significantly altering the mobile phase composition or temperature.[14]
Conclusion
The successful chiral separation of 1-phenylpentan-1-ol is readily achievable through a systematic approach utilizing polysaccharide-based chiral stationary phases. The protocols provided in this guide offer robust starting points for method development. By understanding the principles of chiral recognition and methodically optimizing chromatographic parameters, researchers can develop reliable and efficient HPLC methods for the accurate quantification of 1-phenylpentan-1-ol enantiomers, supporting critical activities in pharmaceutical development and chemical research.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]
-
Chiral HPLC Method Development. Available at: [Link]
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters - ResearchGate. Available at: [Link]
-
Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type - J-Stage. Available at: [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. Available at: [Link]
-
Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate. Available at: [Link]
-
Polysaccharide-based CSPs - Chiralpedia. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]
-
1-Phenyl-1-pentanol - Solubility of Things. Available at: [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. Available at: [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(A‐D) HPLC separation of racemic 1‐phenyl‐2‐propanol,... - ResearchGate. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]
-
Chiral Separation by HPLC Using the Ligand-Exchange Principle. Available at: [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]
-
Separation of dl-1-Phenylpentan-2-ol on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar. Available at: [Link]
-
Phenol;1-phenylpentan-1-ol | C17H22O2 | CID 69019518 - PubChem. Available at: [Link]
-
Fenipentol | C11H16O | CID 3338 - PubChem - NIH. Available at: [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. Available at: [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Fenipentol | C11H16O | CID 3338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
Application Note: Enantioselective GC Analysis of (1S)-1-Phenylpentan-1-ol via Derivatization
Abstract & Introduction
(1S)-1-Phenylpentan-1-ol, a chiral secondary alcohol, is a significant molecule in synthetic chemistry and is structurally related to compounds with applications in the pharmaceutical and fragrance industries.[1][2] The accurate determination of its enantiomeric purity is critical for quality control, process optimization, and regulatory compliance. Gas chromatography (GC) is a powerful technique for this analysis, but the direct injection of polar, chiral alcohols often results in poor chromatographic performance, characterized by broad, tailing peaks due to interactions with the stationary phase and potential thermal degradation.[3][4]
Derivatization is a fundamental sample preparation technique that chemically modifies an analyte to improve its analytical properties.[5] For GC analysis of alcohols, derivatization is employed to block the polar hydroxyl group, which in turn:
-
Reduces Polarity: Minimizes undesirable column interactions, leading to more symmetrical peak shapes.
-
Increases Volatility: Allows the analyte to be vaporized at lower temperatures, preventing thermal decomposition.[6][7]
-
Enhances Chromatographic Resolution: Improves separation from other matrix components and, in the case of enantiomers, on a chiral stationary phase.[8]
This application note provides a comprehensive guide and detailed protocols for the derivatization of this compound for enantioselective GC analysis. We will focus on acylation using Trifluoroacetic Anhydride (TFAA), a robust and highly effective method, while also presenting silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a powerful alternative. The described methodology utilizes an achiral derivatizing agent followed by separation on a chiral GC column, a widely adopted and versatile strategy for enantiomeric excess determination.[9][10]
Principle of the Method: Acylation with TFAA
The core of this method is the conversion of the alcohol functional group into a trifluoroacetyl ester. This is achieved through an acylation reaction, a type of nucleophilic acyl substitution.
The Chemistry: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Trifluoroacetic Anhydride (TFAA) molecule. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a trifluoroacetate anion as a leaving group. The final products are the desired trifluoroacetyl ester derivative and trifluoroacetic acid (TFA) as a byproduct.[4]
Why TFAA?
-
High Reactivity: TFAA is one of the most reactive anhydrides, allowing for rapid and complete reactions, often under mild conditions.[8][11]
-
Volatility: The resulting trifluoroacetylated derivative is significantly more volatile and less polar than the parent alcohol, making it ideal for GC analysis.[12]
-
Stability: The formed ester is chemically stable under typical GC conditions.[4][12]
-
Enhanced Detection: The presence of fluorine atoms makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis if required.[4][6]
To ensure the reaction proceeds to completion, a base such as pyridine or triethylamine (TEA) is often added. The base acts as a catalyst and scavenges the acidic byproduct (TFA), shifting the equilibrium towards the product side.[11][12]
Experimental Workflow Overview
The entire process, from sample receipt to final data analysis, follows a structured workflow designed to ensure reproducibility and accuracy.
Figure 1: General experimental workflow for the derivatization and GC analysis of this compound.
Detailed Experimental Protocols
4.1 Materials and Reagents
-
This compound (or racemic standard)
-
Trifluoroacetic Anhydride (TFAA), ≥99% purity
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Dichloromethane (DCM), GC grade
-
Anhydrous Pyridine or Triethylamine (TEA), as catalyst/scavenger
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
2 mL Screw-Cap Reaction Vials with PTFE-lined septa
-
Autosampler GC Vials with inserts
-
Pipettes, syringes, heating block, vortex mixer
Safety Precaution: Derivatization reagents like TFAA are corrosive, moisture-sensitive, and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
4.2 Protocol 1: Trifluoroacetylation with TFAA
This protocol is robust and yields a stable derivative suitable for various detectors.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL of 1-phenylpentan-1-ol in anhydrous dichloromethane.
-
Reaction Setup: In a 2 mL reaction vial, add 100 µL of the sample stock solution.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (or TEA) to act as a catalyst and acid scavenger.[12]
-
Derivatization: Add 20 µL of TFAA to the vial. Cap it tightly immediately.
-
Incubation: Gently vortex the mixture for 10-15 seconds. Heat the vial at 50-60°C for 15 minutes in a heating block.[12]
-
Work-up:
-
Cool the vial to room temperature.
-
Add 0.5 mL of deionized water to quench the excess TFAA. Vortex for 30 seconds.
-
Allow the layers to separate. The derivatized analyte will be in the bottom (DCM) layer.
-
Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Final Sample: Transfer the dried organic layer to a GC autosampler vial for analysis.
Figure 2: Reaction scheme for the trifluoroacetylation of 1-phenylpentan-1-ol.
4.3 Protocol 2: Silylation with MSTFA (Alternative Method)
Silylation is an excellent alternative, known for its clean reactions and volatile byproducts.[13]
-
Sample Preparation: Prepare a ~1 mg/mL solution of 1-phenylpentan-1-ol in an anhydrous aprotic solvent (e.g., acetonitrile or pyridine).
-
Reaction Setup: Add 100 µL of the sample stock solution to a 2 mL reaction vial.
-
Derivatization: Add 100 µL of MSTFA. For hindered alcohols, adding 1-2% Trimethylchlorosilane (TMCS) to the MSTFA can increase its silylating power.[13]
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Final Sample: Cool the vial to room temperature. The sample can often be injected directly without a work-up step, as the reagent and byproducts are typically volatile.[13] Transfer to a GC autosampler vial for analysis.
Data and Method Parameters
5.1 Comparison of Derivatization Strategies
The choice between acylation and silylation depends on the specific analytical goals, available instrumentation, and sample matrix.
| Parameter | Trifluoroacetylation (TFAA) | Silylation (MSTFA) | Justification & References |
| Reaction Speed | Very Fast (10-20 min) | Fast (20-40 min) | TFAA is generally more reactive than MSTFA.[12][13] |
| Work-up Step | Required (Quenching/Washing) | Often not required | TFAA produces a corrosive acid byproduct that should be removed. MSTFA byproducts are neutral and volatile.[11][12][13] |
| Derivative Stability | Very Stable | Moderately Stable (moisture-sensitive) | Acyl esters are generally more resistant to hydrolysis than TMS ethers.[4][14] |
| Byproducts | Trifluoroacetic Acid (corrosive) | N-methyltrifluoroacetamide (neutral, volatile) | MSTFA is often preferred for its non-corrosive byproducts, which helps preserve column and instrument integrity.[13] |
| Detector Suitability | FID, MS, excellent for ECD | FID, MS | The trifluoroacetyl group provides a strong signal on an ECD.[4] |
5.2 Recommended Gas Chromatography (GC) Conditions
Optimal separation of the derivatized enantiomers requires a chiral stationary phase. Cyclodextrin-based columns are highly effective for this class of compounds.[9][10]
| Parameter | Recommended Setting | Rationale & Comments |
| GC System | Agilent 8890 or equivalent with FID/MS | Standard high-performance GC system. |
| Column | CP-Chirasil-DEX CB (25m x 0.25mm, 0.25µm) or similar β-cyclodextrin phase | This stationary phase has proven effective for resolving enantiomers of derivatized chiral alcohols.[9] |
| Carrier Gas | Helium or Hydrogen | Hydrogen may provide faster analysis and better resolution at optimal flow rates.[9] |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100°C (hold 1 min), ramp at 5°C/min to 180°C, hold 5 min | An optimized temperature ramp is crucial for resolving the enantiomers from each other and from matrix components. This is a typical starting point and may require optimization. |
| Detector | FID or MS | FID is robust for quantification. MS provides structural confirmation. |
| FID Temperature | 275°C | |
| MS Source Temp. | 230°C | |
| MS Quad Temp. | 150°C |
Conclusion
The successful gas chromatographic analysis of chiral alcohols like this compound is critically dependent on effective derivatization. Acylation with Trifluoroacetic Anhydride (TFAA) provides a rapid, reliable, and robust method to produce a volatile and stable trifluoroacetyl ester derivative. This derivative exhibits excellent chromatographic behavior, enabling high-resolution separation of enantiomers on a suitable chiral stationary phase. The protocols and parameters detailed in this application note serve as a validated starting point for researchers, scientists, and quality control professionals, ensuring accurate and reproducible determination of enantiomeric purity in a variety of laboratory settings.
References
-
R. M. D. L. M. F. Soares, P. P. L. M. F. Soares, and J. A. R. Salvador, "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis," Journal of Chemistry, vol. 2013, Article ID 458054, 2013. [Online]. Available: [Link]
-
W. A. Tao, E. B. Gozzo, and R. G. Cooks, "Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography," Anal. Chem., vol. 73, no. 8, pp. 1692–1698, 2001. [Online]. Available: [Link]
-
Regis Technologies, "GC Derivatization." [Online]. Available: [Link]
-
Chemistry LibreTexts, "Derivatization," Aug. 29, 2023. [Online]. Available: [Link]
-
Restek, "A Guide to the Analysis of Chiral Compounds by GC." [Online]. Available: [Link]
-
Chrom Tech, Inc., "Why Use GC Derivatization Reagents," Oct. 15, 2025. [Online]. Available: [Link]
-
Wikipedia, "Chiral derivatizing agent." [Online]. Available: [Link]
-
L. M. Sidisky, "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool," LCGC International, May 01, 2021. [Online]. Available: [Link]
-
Solubility of Things, "1-Phenyl-1-pentanol." [Online]. Available: [Link]
-
ChemBK, "1-Phenylpentan-1-ol," Apr. 10, 2024. [Online]. Available: [Link]
-
E. S. K. Asia, J. O. Omondi, and S. B. Jonnalagadda, "Derivatization Reactions and Reagents for Gas Chromatography Analysis," International Journal of Industrial Chemistry, vol. 3, no. 1, pp. 1-13, 2012. [Online]. Available: [Link]
-
H. M. Hassan, "Derivatization reactions and reagents for gas chromatography analysis," Academia.edu. [Online]. Available: [Link]
Sources
- 1. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. covachem.com [covachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromtech.com [chromtech.com]
Application Notes & Protocols: (1S)-1-Phenylpentan-1-ol as a Chiral Precursor in Pharmaceutical Synthesis
Abstract
The principle of chirality is fundamental to modern drug design and development, as the stereochemistry of an active pharmaceutical ingredient (API) often dictates its efficacy, safety, and metabolic profile.[1][2] Enantiomerically pure starting materials are therefore invaluable assets in the synthetic chemist's toolbox. This document provides a detailed guide on the application of (1S)-1-phenylpentan-1-ol, a versatile chiral secondary alcohol, as a strategic starting material in the synthesis of high-value pharmaceutical intermediates. We will explore its core physicochemical properties, detail key stereoselective transformations, and provide validated, step-by-step protocols for its conversion into other useful chiral building blocks. The causality behind experimental choices and the logic of synthetic design are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The majority of pharmaceutical targets, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers of a drug molecule often exhibit distinct pharmacological and toxicological properties.[1] This necessitates the synthesis of APIs in an enantiomerically pure form. Asymmetric synthesis, the process of converting an achiral unit into a chiral one to produce unequal amounts of stereoisomers, is a cornerstone of pharmaceutical manufacturing.[3]
One of the most effective strategies in asymmetric synthesis is the use of a "chiral pool," which involves utilizing readily available, enantiomerically pure natural products or their derivatives as starting materials.[1][4] this compound fits perfectly within this paradigm. It is a chiral secondary alcohol whose value lies in its pre-defined stereocenter at the carbinol carbon. This single, well-defined stereocenter can be used to direct the formation of new chiral centers or can be transformed into other functional groups while retaining or inverting the original chirality, a process known as stereospecific reaction.[5] Its structure, featuring a robust phenyl ring and a reactive hydroxyl group, makes it an ideal precursor for a variety of complex molecular targets.
Physicochemical Properties
A thorough understanding of a starting material's physical and chemical properties is critical for process development and optimization. The properties of 1-phenylpentan-1-ol are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [PubChem CID: 6999795 (for R-isomer)] |
| Synonyms | (S)-(-)-1-Phenyl-1-pentanol, (S)-alpha-Butylbenzyl alcohol | [CymitQuimica][6] |
| Molecular Formula | C₁₁H₁₆O | [6][7] |
| Molecular Weight | 164.24 g/mol | [6][8] |
| CAS Number | 19641-54-4 (for S-isomer) | [PubChem] |
| Appearance | Colorless to pale yellow liquid | [7][9] |
| Boiling Point | 137 °C at 2 mmHg | [7] |
| Melting Point | < 25 °C | [7] |
| Density | ~0.96 - 0.978 g/cm³ | [7][9] |
| Refractive Index | ~1.508 | [7] |
| Solubility | Soluble in non-polar organic solvents; limited solubility in water. | [9] |
Core Synthetic Transformations and Mechanistic Rationale
The synthetic utility of this compound stems from the versatile reactivity of its secondary alcohol functional group. This group can be manipulated to generate a range of other functionalities, often with a high degree of stereochemical control.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. fenipentol, (R)- | C11H16O | CID 6999795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure (1S)-1-Phenylpentan-1-ol
Abstract
This comprehensive guide details robust and scalable methodologies for the synthesis of enantiopure (1S)-1-phenylpentan-1-ol, a key chiral intermediate in the development of advanced pharmaceuticals and fine chemicals. Addressing the needs of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of field-proven synthetic strategies, including asymmetric catalytic reduction and enzymatic resolution. Each section elucidates the underlying scientific principles, offers detailed, step-by-step protocols suitable for kilogram-scale production, and discusses critical process parameters and optimization strategies. The aim is to furnish a practical and authoritative resource for the efficient and enantioselective large-scale production of this compound.
Introduction: The Significance of this compound
Enantiomerically pure chiral alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry where the stereochemistry of a molecule is intrinsically linked to its biological activity. This compound is a valuable chiral secondary alcohol, the demand for which is driven by its utility as a precursor to a variety of complex molecular targets. The ability to produce this intermediate on a large scale with high enantiopurity is therefore a critical consideration for process chemists and engineers.
This application note explores the most industrially viable routes to this compound, focusing on methodologies that offer high enantioselectivity, scalability, and economic feasibility. We will delve into two primary strategies:
-
Asymmetric Reduction of 1-Phenyl-1-pentanone: A direct approach that converts a prochiral ketone into a single enantiomer of the desired alcohol.
-
Enzymatic Kinetic Resolution of Racemic 1-Phenylpentan-1-ol: A biocatalytic method that selectively separates the desired (S)-enantiomer from a racemic mixture.
Strategic Approaches to Enantiopure this compound
The synthesis of this compound begins with the prochiral ketone, 1-phenyl-1-pentanone. The primary challenge lies in the stereoselective reduction of the carbonyl group to yield the desired (S)-enantiomer.
Caption: Overview of synthetic routes to this compound.
Asymmetric Reduction of 1-Phenyl-1-pentanone
The direct asymmetric reduction of 1-phenyl-1-pentanone is an atom-economical approach to furnishing the enantiopure alcohol. Two preeminent catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[1][2][3][4][5] This method is renowned for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity.[6] For the synthesis of this compound, the (R)-CBS catalyst would be utilized.
The mechanism involves the formation of a complex between the CBS catalyst, the borane, and the ketone. The chiral environment of the catalyst directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of the desired enantiomer.[7]
Caption: Simplified mechanism of the CBS reduction.
Noyori asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with molecular hydrogen (H₂).[8] This method is highly efficient, often achieving very high turnover numbers, making it particularly suitable for industrial-scale synthesis.[9]
The reaction proceeds via a metal-ligand bifunctional mechanism, where both the ruthenium center and the amine ligand of the catalyst participate in the hydride transfer from H₂ to the ketone.[9] The choice of the chiral ligand dictates the stereochemical outcome.
Enzymatic Kinetic Resolution of Racemic 1-Phenylpentan-1-ol
Kinetic resolution is a widely used industrial method for separating enantiomers. In this approach, a racemic mixture of 1-phenylpentan-1-ol is subjected to an enzymatic reaction, typically an acylation, where one enantiomer reacts significantly faster than the other. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity.[10]
For the production of this compound, a lipase that preferentially acylates the (R)-enantiomer is selected. This leaves the desired (S)-enantiomer unreacted and enriched in the reaction mixture, allowing for its separation. A key consideration is that the maximum theoretical yield for the desired enantiomer is 50%.
Caption: Workflow for enzymatic kinetic resolution.
Large-Scale Synthesis Protocols
The following protocols are designed for kilogram-scale production and are based on established procedures for analogous transformations. Optimization may be required to achieve desired performance metrics.
Protocol 1: Asymmetric Reduction of 1-Phenyl-1-pentanone via CBS Reduction
This protocol is adapted from established procedures for the CBS reduction of aryl alkyl ketones.[4][5]
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for kilogram scale) with overhead stirring, temperature control, and inert gas inlet/outlet.
-
1-Phenyl-1-pentanone
-
(R)-Methyl-CBS catalyst solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 2 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator and vacuum distillation setup
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging Reagents: Charge the reactor with anhydrous THF. Cool the solvent to 0-5 °C.
-
Catalyst Addition: Add the (R)-Methyl-CBS catalyst solution (typically 2-10 mol%) to the cooled THF.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (BMS, typically 1.0-1.5 equivalents) to the catalyst solution while maintaining the temperature between 0-5 °C. Stir the mixture for 15-30 minutes.
-
Substrate Addition: Prepare a solution of 1-phenyl-1-pentanone in anhydrous THF. Add this solution dropwise to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Quenching: Slowly and carefully add methanol to the reaction mixture to quench the excess borane. A gas evolution will be observed.
-
Workup: Warm the mixture to room temperature. Add 2 M hydrochloric acid and stir for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to achieve high purity.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 1-Phenylpentan-1-ol
This protocol is based on well-established procedures for the lipase-catalyzed resolution of secondary alcohols.[11]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring and temperature control.
-
Racemic 1-phenylpentan-1-ol
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography system for separation
Procedure:
-
Reactor Setup: Charge the reactor with the anhydrous solvent and racemic 1-phenylpentan-1-ol.
-
Enzyme Addition: Add the immobilized CALB to the reactor.
-
Acylation: Add vinyl acetate (typically 0.5-0.6 equivalents) to the mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted alcohol.
-
Enzyme Removal: Once the desired conversion is reached, stop the reaction and filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains this compound and (R)-1-phenylpentyl acetate. Separate these two components by column chromatography or vacuum distillation.
-
Hydrolysis of Ester (Optional): The separated (R)-1-phenylpentyl acetate can be hydrolyzed back to (R)-1-phenylpentan-1-ol, which can be racemized and recycled to improve the overall process efficiency.
Data Presentation and Comparison
| Method | Catalyst/Enzyme | Key Advantages | Key Disadvantages | Typical Yield | Typical e.e. |
| CBS Reduction | (R)-Methyl-CBS | High e.e., predictable stereochemistry, broad substrate scope | Stoichiometric borane source required, moisture sensitive | >90% | >95% |
| Noyori Hydrogenation | Chiral Ru-diamine-diphosphine | High turnover numbers, atom economical (uses H₂) | Requires high-pressure equipment, catalyst can be expensive | >95% | >98% |
| Enzymatic Resolution | Immobilized Lipase (e.g., CALB) | Mild reaction conditions, high enantioselectivity, reusable enzyme | Maximum 50% theoretical yield for the desired enantiomer, requires separation of product and acylated starting material | <50% | >99% |
Conclusion and Future Perspectives
The large-scale synthesis of enantiopure this compound can be effectively achieved through both asymmetric reduction and enzymatic resolution. The choice of method will depend on specific project requirements, including cost, available equipment, and desired throughput. Asymmetric reduction methods, particularly Noyori hydrogenation, offer a more atom-economical and direct route, while enzymatic resolution provides a robust and often highly selective alternative, albeit with a theoretical yield limitation of 50%.
Future developments in this field will likely focus on the development of more active and robust catalysts for asymmetric reduction, as well as the discovery and engineering of novel enzymes with improved performance for kinetic resolutions and deracemization processes. The integration of continuous flow technologies also holds significant promise for enhancing the efficiency, safety, and scalability of these important enantioselective transformations.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 17, 2026, from [Link]
-
SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]
-
Organic & Biomolecular Chemistry. (2016). A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic secondary alcohols. 7(5), 311-322.
- Myers, A. G. Research Group. (n.d.).
-
PubMed. (2011). Scalable enantioselective total synthesis of taxanes. Nature Chemistry, 3(12), 967-972. [Link]
- Google Patents. (n.d.). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
-
MDPI. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chem. Proc., 8(1), 35. [Link]
-
PubMed Central. (2018). Biocatalysis in Drug Development—Highlights of the Recent Patent Literature. ACS Catalysis, 8(9), 8319–8343. [Link]
-
PubMed Central. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS One, 14(12), e0226323. [Link]
-
Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. [Link]
- Myers, A. G. Research Group. (n.d.).
-
ACS Publications. (2011). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 123(29), 7180–7181. [Link]
- University of Liverpool IT Services. (n.d.). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Lipase catalyzed resolution of (R, S)-1-phenylethanol. Retrieved January 17, 2026.
-
Grokipedia. (n.d.). CBS catalyst. Retrieved January 17, 2026, from [Link]
- ResearchGate. (n.d.).
-
Organic Chemistry Portal. (n.d.). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Retrieved January 17, 2026, from [Link]
-
MDPI. (2020). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). Catalysts, 10(5), 554. [Link]
-
MDPI. (2019). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 24(18), 3326. [Link]
-
PubMed Central. (2018). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Beilstein Journal of Organic Chemistry, 14, 1488–1514. [Link]
- ResearchGate. (n.d.). 18.3. Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol. Retrieved January 17, 2026.
Sources
- 1. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1505156A1 - Process for the enantioselective preparation of secondary alcohols by lipase catalysed solvolysis of the corresponding acetoacetic acid ester - Google Patents [patents.google.com]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S)-1-phenylpentan-1-ol
Welcome to the technical support center for the synthesis of (1S)-1-phenylpentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on the asymmetric synthesis of this chiral alcohol. Here, we address common challenges and frequently asked questions to help you optimize your reaction outcomes, focusing on the prevalent method of asymmetric reduction of the prochiral ketone, 1-phenyl-1-pentanone.
Our approach is grounded in established catalytic methods, including asymmetric hydrogenation and transfer hydrogenation, which are renowned for their efficiency and high stereoselectivity.[1][2] We will delve into the critical parameters that govern reaction success, providing not just procedural steps but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My chemical yield is consistently low (<70%). What are the likely causes and how can I improve it?
Low chemical yield is a common problem that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
Answer:
Several factors can contribute to low chemical yield. Let's break them down and propose solutions:
-
Incomplete Reaction: The most straightforward cause is a reaction that has not reached completion.
-
Causality: The catalyst may not be active enough, or the reaction time is insufficient for the given temperature and substrate-to-catalyst (S/C) ratio.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ketone.
-
Extend Reaction Time: If the starting material is still present after the initially planned duration, extend the reaction time.
-
Increase Temperature: Cautiously increase the reaction temperature. While this can increase the rate, be aware it may negatively impact enantioselectivity.
-
Increase Catalyst Loading: If kinetics are slow, consider increasing the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).
-
-
-
Catalyst Deactivation: The chiral catalyst is sensitive and can be "poisoned" by impurities.
-
Causality: Oxygen, water, or impurities in the solvent or starting ketone can deactivate highly sensitive organometallic catalysts like those based on Ruthenium (Ru) or Rhodium (Rh).[3]
-
Solution:
-
Ensure Inert Atmosphere: Use standard Schlenk techniques or a glovebox to rigorously exclude air and moisture from the reaction.[4]
-
Purify Reagents: Distill solvents over appropriate drying agents. Purify the 1-phenyl-1-pentanone substrate via distillation or column chromatography if impurities are suspected.
-
Use High-Purity Gases: For hydrogenation reactions, use high-purity hydrogen gas.
-
-
-
Sub-Optimal Hydrogen Source/Pressure (for Asymmetric Hydrogenation):
-
Causality: Insufficient hydrogen pressure can lead to slow or stalled reactions.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized. While some modern catalysts work at low pressures, traditional systems may require higher pressures (e.g., 8-10 atm).[5]
-
-
Inefficient Hydrogen Donor (for Asymmetric Transfer Hydrogenation):
-
Causality: In transfer hydrogenation, the choice and purity of the hydrogen donor (e.g., 2-propanol, formic acid) are critical.[1] The equilibrium of the transfer can also be unfavorable.
-
Solution:
-
The following diagram illustrates a decision-making workflow for troubleshooting low yield.
Caption: Troubleshooting workflow for low chemical yield.
Issue 2: My enantioselectivity is poor (low % e.e.). How can I improve the stereochemical outcome?
Achieving high enantiomeric excess (% e.e.) is the primary goal of this synthesis. Poor stereocontrol points to fundamental issues with the chiral environment of the reaction.
Answer:
Low enantioselectivity indicates that the catalyst is not effectively differentiating between the two faces of the prochiral ketone. This can be due to several reasons:
-
Sub-optimal Catalyst System: The choice of metal, chiral ligand, and additives is paramount.
-
Causality: The steric and electronic properties of the chiral ligand create the asymmetric environment. For a ketone like 1-phenyl-1-pentanone, ligands that have proven effective for aryl alkyl ketones should be used.[7][8] Noyori-type catalysts, which feature a Ru(II) center with a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN), are highly effective.[5] The interaction between the catalyst and the substrate's phenyl ring is often crucial for high stereoselectivity.[9]
-
Solution:
-
Ligand Screening: If using a modular catalyst system, screen different chiral ligands. For Ru-diamine catalysts, switching from (S,S)-DPEN to another diamine or modifying the diphosphine ligand (e.g., from BINAP to XylBINAP) can have a dramatic effect.[5]
-
Choose the Correct Enantiomer: Ensure you are using the correct ligand enantiomer to produce the desired (1S)-alcohol. For many Noyori-type hydrogenations, an (S,S)-diamine ligand coupled with an (S)-diphosphine ligand will produce the (S)-alcohol, but this is not a universal rule and depends on the specific catalyst system.[7]
-
-
-
Incorrect Reaction Temperature: Temperature has a significant impact on selectivity.
-
Causality: Higher temperatures increase molecular motion and can overcome the relatively small energy difference between the two diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C or even lower (e.g., -20 °C) can often substantially improve the % e.e., although this will likely increase the required reaction time.
-
-
Solvent Effects: The solvent can influence the catalyst's conformation and its interaction with the substrate.
-
Causality: Solvent polarity can affect the solubility and conformation of the active catalytic species. For transfer hydrogenations, protic solvents like 2-propanol are part of the catalytic cycle. For hydrogenations, solvents like methanol or ethanol are common.[5]
-
Solution: Screen a range of solvents. If using 2-propanol, ensure it is anhydrous. Sometimes, switching to a less coordinating solvent can enhance selectivity.
-
-
"Background" Uncatalyzed Reduction: A non-chiral reduction pathway can compete with the desired catalytic one.
-
Causality: If the reducing agent (e.g., borane in CBS reductions, or even the hydrogen source in transfer hydrogenation under certain conditions) can reduce the ketone without the mediation of the chiral catalyst, it will produce a racemic mixture, thus lowering the overall % e.e.[10]
-
Solution: This is more common with highly reactive reducing agents. For CBS (Corey-Bakshi-Shibata) reductions, adding the borane slowly to the mixture of substrate and catalyst can minimize this background reaction.[10][11] For transfer hydrogenations, ensure the base and catalyst are properly pre-mixed to form the active species before adding the ketone.
-
| Parameter | General Effect on Yield | General Effect on % e.e. | Recommended Action for Improvement |
| Temperature | Increasing temp. increases rate/yield | Increasing temp. often decreases % e.e. | Lower temperature to improve selectivity. |
| Catalyst Loading | Increasing loading increases rate/yield | Generally minor effect, but can help | Increase if reaction is slow. |
| Solvent | Can affect rate and catalyst stability | Can have a significant effect | Screen different solvents (e.g., MeOH, EtOH, iPrOH). |
| Ligand Choice | Affects catalyst activity | Crucial determinant of selectivity | Screen different chiral ligands. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound with high enantiopurity?
Answer: The most prevalent and effective methods involve the asymmetric reduction of the prochiral starting material, 1-phenyl-1-pentanone. The two leading catalytic strategies are:
-
Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) as the terminal reductant in the presence of a chiral transition metal catalyst. Catalysts developed by Ryōji Noyori, who shared the 2001 Nobel Prize in Chemistry for this work, are particularly effective.[2][12] These systems, often based on Ruthenium(II) complexed with chiral diphosphine and diamine ligands (e.g., Ru-BINAP-DPEN), can achieve excellent yields and enantioselectivities (>99% e.e.) for aryl alkyl ketones.[5]
-
Asymmetric Transfer Hydrogenation (ATH): This technique uses a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the ketone.[1] It is often more operationally simple than asymmetric hydrogenation as it avoids the need for high-pressure hydrogen gas. Chiral Ru, Rh, or Iridium half-sandwich complexes are commonly used and also provide very high levels of enantioselectivity.[4] The mechanism often involves a metal-ligand bifunctional outer-sphere pathway.[2][8]
Q2: How do I accurately determine the chemical yield and enantiomeric excess (% e.e.) of my product?
Answer: Accurate determination of yield and enantiopurity is critical for evaluating the success of your synthesis.
-
Chemical Yield:
-
After the workup, the crude product should be purified, typically by flash column chromatography on silica gel.
-
Combine all fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the mass of the isolated product.
-
The chemical yield is calculated as: (mass of pure product / theoretical maximum mass) * 100%.
-
-
Enantiomeric Excess (% e.e.): The % e.e. is a measure of the purity of one enantiomer over the other and is defined as (|[S] - [R]| / ([S] + [R])) * 100%. It is determined experimentally using a chiral analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A small sample of the purified alcohol is dissolved and injected onto an HPLC system equipped with a Chiral Stationary Phase (CSP).[13] The two enantiomers will interact differently with the CSP, causing them to separate and elute at different times.[14]
-
Procedure:
-
Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Develop a mobile phase (typically a mixture of hexane and isopropanol) that gives good separation of the two enantiomer peaks.
-
Integrate the area of each peak. The % e.e. is calculated as: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100%.
-
-
Chiral Gas Chromatography (GC): This is an alternative method using a GC column with a chiral stationary phase.
-
Q3: Can you provide a representative experimental protocol for this synthesis?
Answer: Certainly. The following is a representative protocol for the asymmetric transfer hydrogenation of 1-phenyl-1-pentanone using a common Noyori-type catalyst.
Protocol: Asymmetric Transfer Hydrogenation of 1-phenyl-1-pentanone
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. ethz.ch [ethz.ch]
- 4. ias.ac.in [ias.ac.in]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nobelprize.org [nobelprize.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Reducing side products in the synthesis of 1-phenylpentan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylpentan-1-ol. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side product formation and optimize reaction outcomes. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Rapid Problem Resolution
This section provides quick, actionable solutions to the most common issues encountered during the synthesis of 1-phenylpentan-1-ol via the Grignard reaction between butylmagnesium bromide and benzaldehyde.
Visual Troubleshooting Workflow
Use this flowchart to diagnose and address suboptimal reaction outcomes.
Caption: Troubleshooting flowchart for 1-phenylpentan-1-ol synthesis.
Frequently Asked Questions (FAQs)
This section provides detailed explanations for the underlying chemical principles of common issues and their solutions.
Q1: My reaction yield is very low, and analysis shows a large amount of unreacted benzaldehyde. What is the primary cause?
A1: This is a classic symptom of an inactive or low-titer Grignard reagent. Grignard reagents are highly sensitive to atmospheric moisture and oxygen.[1] Any water present in the glassware or solvent will protonate the Grignard reagent, converting butylmagnesium bromide into butane, an inert alkane.[1][2] This effectively reduces the molar quantity of active nucleophile available to react with the benzaldehyde.
Solution:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be rigorously dried, for instance, by passing through an activated alumina column or distillation from a suitable drying agent.[2]
-
Titrate Your Grignard Reagent: Never assume a 100% yield or the concentration stated on a commercial bottle. The concentration of active Grignard reagent should always be determined experimentally just before use. A direct titration with a known concentration of an alcohol like (-)-menthol in the presence of an indicator such as 1,10-phenanthroline is a reliable and accurate method.[3][4][5]
Q2: My TLC and GC-MS data show a significant, non-polar byproduct. What is it and how can I prevent it?
A2: This byproduct is almost certainly octane, the result of a Wurtz coupling reaction.[6][7] This side reaction occurs when a molecule of the formed Grignard reagent (butylmagnesium bromide) reacts with a molecule of the unreacted starting halide (butyl bromide) that may be present during reagent formation.[8][9]
Mechanism of Wurtz Coupling: Bu-MgBr + Bu-Br → Bu-Bu (Octane) + MgBr₂
This side reaction is particularly favored by:
-
High Local Concentration of Alkyl Halide: Rapid addition of butyl bromide during the Grignard formation step.
-
Elevated Temperatures: The Grignard formation is exothermic; poor temperature control can create "hot spots" that accelerate Wurtz coupling.[1][9]
Solution:
-
Control Addition Rate: During the preparation of the Grignard reagent, the butyl bromide should be added slowly and dropwise to the magnesium turnings. This maintains a low steady-state concentration of the halide.
-
Maintain Low Temperature: Prepare the Grignard reagent at a controlled temperature, typically initiating at room temperature and then cooling to 0 °C once the reaction has started. When adding the benzaldehyde to the formed Grignard reagent, this should also be done slowly at 0 °C to prevent side reactions.[8][10]
Q3: My final product is contaminated with an alkene (1-phenylpent-1-ene). How did this form and how is it avoided?
A3: The formation of 1-phenylpent-1-ene is due to the acid-catalyzed dehydration of the target alcohol, 1-phenylpentan-1-ol, during the aqueous workup step.[11] The secondary benzylic alcohol is particularly susceptible to this elimination reaction. The mechanism involves protonation of the hydroxyl group by a strong acid, turning it into a good leaving group (water). The subsequent loss of water generates a stable secondary benzylic carbocation, which is then deprotonated to form the alkene.[12]
Solution:
-
Use a Buffered Quench: Avoid quenching the reaction with strong mineral acids like HCl or H₂SO₄. The preferred method is to quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[10] Saturated NH₄Cl is weakly acidic (pH ~4.6), which is sufficient to protonate the alkoxide intermediate to form the alcohol without causing significant dehydration.
-
Maintain Low Temperature During Workup: Perform the quench and subsequent extractions at a low temperature (e.g., in an ice bath) to further suppress the rate of the dehydration side reaction.
Reaction Mechanism and Side Product Pathways
The following diagram illustrates the desired reaction pathway and the points where key side reactions diverge.
Caption: Synthesis pathway and major side reactions.
Optimized Protocols and Data
Comparative Data: Impact of Reaction Conditions
The following table summarizes typical outcomes based on varied experimental parameters. Data is illustrative for a reaction starting with 1.1 equivalents of Grignard reagent relative to benzaldehyde.
| Parameter | Temperature | Aldehyde Addition | Workup Quench | Yield of Alcohol (%) | % Octane | % Dehydration |
| Condition A (Suboptimal) | Room Temp | Rapid (1 min) | 1M HCl | ~65% | 10-15% | 5-10% |
| Condition B (Optimized) | 0 °C | Slow (30 min) | Sat. aq. NH₄Cl | >90% | <5% | <1% |
| Condition C (Temp Issue) | Room Temp | Slow (30 min) | Sat. aq. NH₄Cl | ~80% | 10-15% | <1% |
| Condition D (Workup Issue) | 0 °C | Slow (30 min) | 1M HCl | ~85% | <5% | 5-10% |
Protocol 1: Titration of Grignard Reagent with (-)-Menthol
This protocol accurately determines the molarity of the active Grignard reagent.[3][4]
Materials:
-
~1.0 M solution of (-)-menthol in dry toluene (standardized)
-
1,10-phenanthroline (indicator)
-
Dry THF or ether
-
Gas-tight syringes and oven-dried glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry, nitrogen-flushed flask, add ~5 mg of 1,10-phenanthroline.
-
Add 2 mL of dry THF via syringe. The solution should be colorless.
-
Add a known volume (e.g., 1.00 mL) of your Grignard solution via a gas-tight syringe. A distinct color (typically purple or deep red) will form as the indicator complexes with the Grignard reagent.[3]
-
Titrate this solution by adding the standardized (-)-menthol solution dropwise with vigorous stirring.
-
The endpoint is reached upon the sharp disappearance of the color, returning to a colorless or pale yellow solution.
-
Calculate the molarity: M_Grignard = (M_menthol × V_menthol) / V_Grignard
Protocol 2: Optimized Synthesis of 1-Phenylpentan-1-ol
Procedure:
-
Grignard Preparation: Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere. Add a small volume of dry THF. Add a few drops of butyl bromide (1.1 eq, dissolved in THF) to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining butyl bromide solution dropwise via an addition funnel, maintaining a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.
-
Grignard Addition: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in dry THF dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Monitor the consumption of benzaldehyde by TLC.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of NH₄Cl (cooled in an ice bath).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
-
Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
-
Chem-Station. (2024). Grignard Reaction. Retrieved from [Link]
-
ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Retrieved from [Link]
-
Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Phenyl-1-pentanol. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Nature. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Grignard Reactions And Synthesis (2). Retrieved from [Link]
-
Reddit. (2022). Grignard work up. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
-
Bartleby. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Retrieved from [Link]
-
Science Madness. (2020). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]
-
Vedantu. (n.d.). Predict the major product of acid catalyzed dehydration. Retrieved from [Link]
-
YouTube. (2026). UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). Phenol;1-phenylpentan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-2-pentanol. Retrieved from [Link]
-
ChemBK. (2024). 1-Phenylpentan-1-ol. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-PHENYLPENTAN-1-ONE. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Predict the major product of acid catalyzed dehydration class 12 chemistry CBSE [vedantu.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimization of Chiral HPLC for Phenylpentanol Enantiomers
Welcome to the technical support center for the optimization of chiral High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of phenylpentanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind experimental choices, empowering you to troubleshoot and optimize your separations effectively.
Section 1: Foundational Concepts & Initial Questions
Before diving into complex troubleshooting, a solid understanding of the core principles is essential. This section addresses the most common initial queries.
Q1: What are phenylpentanol enantiomers, and why is their separation critical?
Phenylpentanol possesses a chiral center, meaning it exists as two non-superimposable mirror-image forms called enantiomers ((R)- and (S)-phenylpentanol).[1][2] While they have identical physical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological effects in the body.[3] Therefore, accurately separating and quantifying each enantiomer is a regulatory and scientific necessity in drug development and safety assessment.
Q2: How does chiral HPLC achieve this separation?
Chiral HPLC separates enantiomers by exploiting their different interactions with a chiral stationary phase (CSP).[1][4][5] A CSP is a column packing material that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP than the other, causing it to travel more slowly through the column and resulting in separation.[1]
Q3: What are the most common and effective CSPs for separating alcohol enantiomers like phenylpentanol?
For chiral alcohols, polysaccharide-based CSPs are overwhelmingly the most successful and widely used.[3][6][7] These are high-purity silica gels coated or immobilized with derivatives of cellulose or amylose.
-
Amylose Derivatives: Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[6][7]
-
Cellulose Derivatives: Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) offer complementary selectivity and are also highly recommended for initial screening.[8][9][10]
The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[2][8]
Section 2: A Practical Guide to Method Development
Achieving baseline separation requires a systematic approach. The following workflow and protocols provide a robust starting point for developing a method for phenylpentanol enantiomers.
Experimental Workflow: Chiral Method Development
The diagram below outlines a logical, step-by-step process for efficient method development.
Caption: A systematic workflow for chiral HPLC method development.
Protocol: Initial Column and Mobile Phase Screening
This protocol details the first crucial phase of method development.
-
Column Selection: Install a polysaccharide-based column, for example, a Chiralpak® AD-H (4.6 x 250 mm, 5 µm).
-
System Preparation: Ensure the HPLC system is free of incompatible solvents from previous analyses. Certain solvents like THF or methylene chloride can damage coated polysaccharide columns.[11] Flush the system thoroughly with isopropanol (IPA).
-
Mobile Phase Preparation: Prepare a starting mobile phase of n-Hexane / Isopropanol (90:10, v/v) . Use only high-purity, HPLC-grade solvents.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation: Dissolve a racemic standard of phenylpentanol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection & Analysis: Inject 5-10 µL of the sample and run the analysis.
-
Evaluation:
-
If partial or full separation is observed, proceed to the optimization phase.
-
If no separation is observed, switch the mobile phase to n-Hexane / Ethanol (90:10, v/v) and repeat the analysis.
-
If still no separation is seen, switch to a column with complementary selectivity, such as a Chiralcel® OD-H, and repeat the screening protocol.
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during optimization, providing direct questions, explanations of causes, and actionable solutions.
Problem 1: No Separation or Poor Resolution (Rs < 1.5)
Q: My enantiomers are co-eluting or the peaks are just a small shoulder on each other. What is the first thing I should change?
A: The most powerful parameter for improving chiral resolution is selectivity (α) , which is primarily controlled by the mobile phase composition.[12] Your first step should be to adjust the type and concentration of the alcohol modifier.
-
Change the Alcohol Type: The interaction between the alcohol modifier, the analyte, and the CSP is highly specific.[13][14] If you are using isopropanol (IPA), switch to ethanol (EtOH), or vice-versa. Alcohols alter the steric environment of the CSP's chiral cavities, and a different alcohol can dramatically change the selectivity.[13][15]
-
Decrease the Alcohol Percentage: Reducing the concentration of the alcohol modifier (e.g., from 10% to 5%, or 5% to 2%) increases the retention time.[15] This gives the enantiomers more time to interact with the CSP, often leading to a significant improvement in resolution. Be patient, as lower alcohol content will result in longer run times.
Q: I have two distinct peaks, but they are not baseline resolved (Resolution, Rs < 1.5). How can I improve this?
A: Once you have achieved partial separation, you can fine-tune the method using efficiency and temperature.
-
Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases column efficiency (N) by allowing more time for mass transfer between the mobile and stationary phases. This results in sharper peaks and can often be enough to push a partial separation to baseline.[1]
-
Adjust the Temperature: Temperature has a complex and unpredictable effect on chiral separations.[1][16]
-
Generally, decreasing the temperature (e.g., from 25°C to 15°C) enhances the weak intermolecular interactions (like hydrogen bonding) responsible for chiral recognition, often increasing selectivity and resolution.[17]
-
However, sometimes increasing the temperature can improve resolution or even reverse the elution order.[3][16][18] Therefore, it is a valuable optimization parameter that must be explored empirically.
-
The following table summarizes the primary effects of these parameter changes:
| Parameter Change | Primary Effect | Typical Outcome on Resolution | Secondary Effects |
| ↓ Alcohol % | ↑ Retention (k), ↑ Selectivity (α) | Strong Increase | Longer run time, broader peaks |
| Change Alcohol Type | Changes Selectivity (α) | Unpredictable, can be dramatic | May change retention and elution order |
| ↓ Flow Rate | ↑ Efficiency (N) | Moderate Increase | Longer run time, increased pressure |
| ↓ Temperature | ↑ Selectivity (α) | Moderate to Strong Increase | Longer run time, increased pressure |
| ↑ Temperature | ↓ Efficiency (N), changes α | Unpredictable | Shorter run time, sharper peaks |
Troubleshooting Workflow: Improving Poor Resolution
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
Problem 2: Poor Peak Shape (Tailing)
Q: My peaks are tailing significantly, which is affecting my integration and resolution. What are the likely causes and how do I fix it?
A: Peak tailing in chiral chromatography is often caused by unwanted secondary interactions or column issues.
-
Rule out Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Protocol: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves dramatically, you were overloading the column. Reduce your sample concentration.[17]
-
-
Check for Column Contamination or Degradation: Over time, strongly retained impurities can accumulate at the head of the column, creating active sites that cause tailing.[19] A void at the column inlet can also cause severe peak distortion.[19][20]
-
Action: First, try reversing and flushing the column (check manufacturer's instructions first, as not all columns can be back-flushed). If this doesn't work, the column may be permanently damaged and require replacement.
-
-
Consider Mobile Phase Additives (for acidic or basic analytes): While phenylpentanol is neutral, this is a critical point for other compounds. Unwanted interactions with residual acidic silanol groups on the silica support can cause tailing for basic compounds.
Section 4: Advanced Optimization & FAQs
Q: Could the elution order of my enantiomers reverse during optimization?
A: Yes, elution order reversal is a known phenomenon in chiral chromatography. It is most commonly observed when changing either the type of alcohol modifier (e.g., switching from IPA to EtOH) or significantly changing the column temperature .[3][14][18] This happens because these changes can alter the conformation of the chiral stationary phase, favoring interaction with the other enantiomer. Always confirm the identity of each peak with an enantiomerically pure standard if available, especially after making significant method changes.
Q: My retention times are drifting between injections. What's wrong?
A: Unstable retention times are typically caused by two main issues:
-
Insufficient Column Equilibration: Chiral columns, especially in normal phase, can take a long time to fully equilibrate with the mobile phase. If you see retention times consistently decreasing or increasing at the start of a sequence, allow the column to equilibrate for a longer period.
-
Mobile Phase Composition Change: In normal phase, the mobile phase is highly sensitive to trace amounts of water, which can be absorbed from the atmosphere. This changes the polarity and affects retention. Always use fresh, high-purity solvents and keep mobile phase bottles loosely capped to prevent moisture absorption while allowing for pressure equalization. Additive memory effects can also be a cause, where traces of acids or bases from previous runs persist on the column.[22]
References
-
Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available from: [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
Journal of Chromatographic Science. (Date N/A). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Available from: [Link]
-
ResearchGate. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF. Available from: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]
-
ResearchGate. (Date N/A). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Available from: [Link]
-
ResearchGate. (Date N/A). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM)-ACN (0.1% DEA). Available from: [Link]
-
Hichrom. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. Available from: [Link]
-
Ali, I., et al. (Date N/A). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health. Available from: [Link]
-
ResearchGate. (Date N/A). (A‐D) HPLC separation of racemic 1‐phenyl‐2‐propanol,... Available from: [Link]
-
J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. Available from: [Link]
-
ResearchGate. (Date N/A). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... Available from: [Link]
-
MDPI. (Date N/A). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
-
MavMatrix. (2023). An Investigation of Peak Shape Models in Chiral Separations. Available from: [Link]
-
PubMed. (Date N/A). Studies on the Effect of Alcohols on the Chiral Discrimination Mechanisms of Amylose Stationary Phase on the Enantioseparation of Nebivolol by HPLC. Available from: [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]
-
Shimadzu. Abnormal Peak Shapes. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
National Institutes of Health. (Date N/A). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]
-
Daicel Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Available from: [Link]
-
Chromatography Forum. (2010). Chiral separation problem. Available from: [Link]
-
ResearchGate. (2025). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Available from: [Link]
-
LCGC International. (Date N/A). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
PubMed. (Date N/A). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). Available from: [Link]
-
Reddit. (2024). HPLC issues with racemic sample- where is the 2. enantiomer?. Available from: [Link]
-
Morhchem. (2026). High-Quality Wholesale Chiralcel Od H Column. Available from: [Link]
-
ResearchGate. (Date N/A). Comparisons of samples separation on Chiralcel OD-H. Available from: [Link]
-
Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Available from: [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Available from: [Link]
Sources
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Quality Wholesale Chiralcel Od H Column - Morhchem [morhchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the effect of alcohols on the chiral discrimination mechanisms of amylose stationary phase on the enantioseparation of nebivolol by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mdpi.com [mdpi.com]
- 22. chromatographytoday.com [chromatographytoday.com]
Technical Support Guide: Overcoming Challenges in the Crystallization of (1S)-1-Phenylpentan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of (1S)-1-phenylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with obtaining this chiral alcohol in a crystalline form. As a compound that is a liquid at room temperature with a low melting point, its crystallization requires careful control over thermodynamic and kinetic parameters. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.
Section 1: Troubleshooting Common Crystallization Failures
This section addresses the most frequent and frustrating issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when a supersaturated solution, upon cooling, separates into a second liquid phase (the "oil") instead of forming a solid crystalline lattice. This is the most common challenge with this compound due to its inherent physical properties: it is a liquid at ambient temperatures with a melting point around -23°C[1]. The formation of an oil happens when the system takes a kinetically favored but thermodynamically unstable pathway. Nucleation and crystal growth are inhibited, often due to excessively high supersaturation, rapid cooling rates, or an inappropriate solvent environment that does not sufficiently reduce the compound's solubility upon cooling[2].
Causality-Driven Troubleshooting Workflow:
The key is to create conditions that favor the slower, more ordered process of crystal nucleation over the rapid, disordered separation of a liquid phase.
-
Reduce Supersaturation Level: Your solution may be too concentrated.
-
Action: Add a small amount of additional warm solvent to the oiled-out mixture to redissolve it. Aim for a concentration that is just saturated at the higher temperature. This reduces the driving force for phase separation upon cooling.
-
-
Decrease the Cooling Rate: Rapid cooling does not provide sufficient time for molecules to orient themselves into a crystal lattice.
-
Action: After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature as slowly as possible (e.g., by placing the flask in a large, insulated container). For sub-ambient crystallization, use a programmable cooling bath or place the sample in a series of progressively colder environments. A slow, controlled cooling rate of 5-8°C per hour is often effective[3].
-
-
Optimize the Solvent System: The solvent plays a critical role in mediating solubility. This compound has a dual solubility character, with good solubility in non-polar organic solvents and limited solubility in polar solvents[1].
-
Action (Single Solvent): Switch to a solvent where the compound has a steeper solubility curve—meaning it is highly soluble when hot but significantly less soluble when cold. Non-polar solvents like hexane or heptane are common starting points.
-
Action (Binary Solvent System): Dissolve the compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., toluene, diethyl ether). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., heptane, pentane) dropwise at a slightly elevated temperature until persistent turbidity is observed. A slight addition of the "good" solvent to clarify the solution, followed by slow cooling, can be very effective[2].
-
-
Introduce a Nucleation Site (Seeding): Oiling out often indicates a high energy barrier for nucleation.
-
Action: If you have previously managed to obtain a crystal, add a tiny amount (a "seed crystal") to the slightly supersaturated solution as it cools. If no seed crystal is available, try scratching the inside of the glass flask with a glass rod below the solvent line to create microscopic imperfections that can act as nucleation sites. In some cases, seeding with a crystal of a structurally similar but more easily crystallized compound can induce crystallization, a technique known as pseudoisomorphism[2].
-
Q2: I am getting very low or no crystal yield. What factors should I investigate?
A2: Maximizing Crystal Recovery
Low yield is a common issue that can typically be traced back to the thermodynamics of the solvent-solute system.
-
Solubility in Cold Solvent: The most likely cause is that your compound remains too soluble in the chosen solvent, even at low temperatures.
-
Causality: The difference in solubility between the hot, dissolved state and the cold, crystallization state is insufficient to force a significant amount of material out of solution.
-
Action: Re-evaluate your solvent choice. Consult solubility data if available, or perform a systematic screening (see Protocol 1). You are looking for a solvent that shows a dramatic drop in solubility for the compound upon cooling. An anti-solvent approach is often beneficial here, as the final solvent mixture can be fine-tuned to have very low solubility for the product.
-
-
Insufficient Supersaturation: While excessive supersaturation causes oiling out, insufficient supersaturation results in no crystallization.
-
Causality: The solution never reaches the necessary thermodynamic driving force for nucleation.
-
Action: Carefully concentrate the solution by slowly evaporating the solvent before cooling. Be cautious not to over-concentrate. Alternatively, if using a binary solvent system, a more precise addition of the anti-solvent may be required.
-
-
Premature Crystallization and Loss of Fine Particles: If cooling is too rapid, you may form a large number of very fine crystals.
-
Causality: These fine particles may pass through the filter paper during isolation or remain suspended in the mother liquor.
-
Action: Employ slower cooling rates to encourage the growth of larger, more easily filterable crystals. After the initial crystallization, allowing the slurry to "age" or "digest" at a low temperature for several hours can promote the growth of larger crystals at the expense of smaller ones (a process known as Ostwald ripening).
-
Q3: My final crystals are impure. How can I identify the source of contamination and improve purity?
A3: Strategies for Enhancing Crystal Purity
Crystal impurity is a critical issue in pharmaceutical development. The source and mechanism of impurity incorporation dictate the best purification strategy[4].
-
Identify the Impurity: Use analytical techniques (e.g., HPLC, GC-MS, NMR) to identify the contaminant. For this compound, common impurities include:
-
The residual (1R)-enantiomer.
-
Unreacted starting materials or byproducts from the synthesis.
-
Residual solvent.
-
-
Understand the Incorporation Mechanism: Impurities contaminate crystals in several ways[4][5]:
-
Surface Adsorption: Impurities adhere to the crystal surface after growth is complete. This is common for impurities present at high concentrations in the mother liquor[5].
-
Inclusions: Pockets of impurity-rich mother liquor become trapped within the growing crystal, often due to rapid, uneven growth[4].
-
Lattice Incorporation: The impurity molecule is structurally similar enough to the target molecule that it becomes incorporated directly into the crystal lattice. This is a significant risk with the (1R)-enantiomer.
-
Targeted Purification Strategies:
-
For Surface Adsorption:
-
Action: The most effective solution is a thorough wash of the filtered crystal cake with a small amount of cold, fresh solvent. The wash solvent should be one in which the impurity is soluble but the desired compound is not. A reslurry of the product in a non-solvent can also be highly effective[5].
-
-
For Inclusions:
-
Action: This is a problem of crystal growth kinetics. Slowing down the crystallization process through a reduced cooling rate allows for more ordered growth and minimizes the formation of solvent inclusions.
-
-
For Lattice Incorporation:
-
Action: This is the most challenging scenario. A single crystallization may be insufficient. A second recrystallization step is often necessary. The choice of solvent can be critical, as different solvents can alter the relative solubilities of the target compound and the impurity, thereby improving selectivity[6].
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of for crystallization?
A1: Understanding the physicochemical properties is fundamental to designing a successful crystallization process.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₁₁H₁₆O | - |
| Molecular Weight | 164.24 g/mol | Used for concentration and yield calculations[1][7]. |
| Physical State | Colorless to pale yellow liquid at room temp. | The primary challenge; crystallization must occur below room temperature[1][8]. |
| Melting Point | ~ -23 °C | Dictates that crystallization and isolation must be performed at low temperatures[1]. |
| Boiling Point | ~ 249 °C at 760 mmHg; 137 °C at 2 mmHg | Useful for solvent removal under vacuum, but distillation is not for crystallization[1][9]. |
| Density | ~ 0.97 g/cm³ | Relevant for phase separation calculations if needed[7]. |
| Solubility | More soluble in non-polar organic solvents (e.g., hexane, benzene); limited solubility in water. | Crucial for solvent selection. A non-polar solvent or a mixed-solvent system is indicated[1]. |
Q2: How do I select an appropriate solvent system for crystallization?
A2: Solvent selection is an empirical process, but it can be approached systematically. The ideal solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at a reduced temperature.
Q3: What is the role of seeding in the crystallization of this compound?
A3: Seeding is a critical kinetic tool for compounds like this compound that have a high barrier to primary nucleation and are prone to forming oils.
-
Mechanism: A seed crystal provides a pre-existing template of the correct crystal lattice. This bypasses the energetically demanding step of forming a new nucleus from scratch. Molecules in the supersaturated solution can then deposit directly onto this template, allowing crystal growth to occur at a lower level of supersaturation than would be required for spontaneous nucleation.
-
Benefits:
-
Prevents Oiling Out: It provides a favorable pathway for crystallization over liquid-liquid phase separation.
-
Controls Polymorphism: Seeding with a crystal of the desired polymorph ensures that the entire batch crystallizes in that stable form.
-
Improves Consistency: It leads to more reproducible crystallization times and can influence the final particle size distribution.
-
Q4: Can the presence of the (1R)-enantiomer affect the crystallization of the (1S)-enantiomer?
A4: Absolutely. The presence of the opposite enantiomer, even as a minor impurity, can profoundly disrupt the crystallization process. Chiral molecules can crystallize in different ways[10][11]:
-
Conglomerate: The (S) and (R) enantiomers crystallize into separate, homochiral crystals. In this case, the (R)-enantiomer acts as a simple impurity, which can still inhibit growth but does not fundamentally change the crystal being formed.
-
Racemic Compound: The (S) and (R) enantiomers co-crystallize in a 1:1 ratio to form a new, distinct crystal lattice with different physical properties (solubility, melting point) from the pure enantiomers.
-
Solid Solution: The (R)-enantiomer can be incorporated randomly into the crystal lattice of the (S)-enantiomer up to a certain percentage.
If this compound and its enantiomer form a racemic compound, the presence of the (1R) form will significantly increase the solubility of the (1S) form, potentially preventing its crystallization altogether or leading to the crystallization of the less desirable racemate. Therefore, ensuring high enantiomeric purity before attempting crystallization is a critical prerequisite.
Section 3: Protocols and Methodologies
Protocol 1: Systematic Solvent Screening for Crystallization
-
Preparation: Aliquot approximately 20 mg of this compound oil into several small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent. Cover a range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, water).
-
Room Temperature Solubility: Vigorously agitate the vials. Observe and record which solvents dissolve the compound at room temperature. These are potential "good" solvents for binary systems.
-
Hot Solubility: For solvents that did not dissolve the compound at room temperature, warm the vials gently (e.g., to 40-50°C). Record which solvents now dissolve the compound. These are potential single-crystallization solvents.
-
Cooling and Crystallization: Allow the vials that dissolved upon heating to cool slowly to room temperature, then transfer to a refrigerator (4°C) and finally a freezer (-20°C).
-
Observation: Observe the vials for the formation of crystalline solids. Note the quality and quantity of crystals. This provides a ranked list of promising solvents.
Protocol 2: Low-Temperature Crystallization Protocol (Example with Heptane)
-
Dissolution: In a jacketed reactor or round-bottom flask, dissolve the this compound in a minimal amount of warm heptane (~30°C). Ensure the solution is fully dissolved and homogenous.
-
Controlled Cooling: Begin cooling the solution at a slow, linear rate (e.g., 5°C/hour) using a circulating bath.
-
Seeding (Optional but Recommended): At a temperature approximately 5-10°C above the expected crystallization point (or when slight cloudiness appears), add a small quantity of seed crystals.
-
Crystallization and Aging: Continue the slow cooling to the final temperature (e.g., -20°C). Once the final temperature is reached, hold the slurry with gentle agitation for 2-4 hours to allow crystallization to complete and improve yield.
-
Isolation: Filter the cold slurry rapidly through a pre-chilled Büchner funnel. Minimize exposure to ambient temperature to prevent the crystals from melting.
Protocol 3: Crystal Washing and Drying
-
Washing: While the crystal cake is still on the filter under vacuum, wash it with 1-2 small portions of ice-cold fresh heptane. This will remove any residual mother liquor containing soluble impurities.
-
Drying: Gently press the crystal cake with a stopper to remove excess solvent.
-
Final Drying: Transfer the crystals to a vacuum oven at a low temperature (e.g., 20-25°C) until a constant weight is achieved. Avoid high temperatures which could melt the product.
Section 5: References
-
CK-12 Foundation. (n.d.). How can an oil be recrystallized? Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Phenyl-1-pentanol. Retrieved from [Link]
-
ChemBK. (2024). 1-Phenylpentan-1-ol. Retrieved from [Link]
-
ResearchGate. (2013). How to crystallize the natural compounds from plant extracts? Retrieved from [Link]
-
Google Patents. (2015). CN104761566A - Method for crystallizing and purifying low-concentration eucalyptus oil. Retrieved from
-
Sonneveld. (2023). Crystallization of fats and oils. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-2-pentanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Huang, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10467-10480. Royal Society of Chemistry. DOI: 10.1039/D3SC01630G. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-phenyl-2-pentanol. Retrieved from [Link]
-
PubChem. (n.d.). fenipentol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Phenol;1-phenylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). Recent advances in the field of chiral crystallization. Retrieved from [Link]
-
Valliappan Kannappan. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]
-
LookChem. (n.d.). 1-phenyl-1-pentanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Pentanol. Retrieved from [Link]
-
Technobis. (2022). Advancements in chiral crystallization. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
Hare, A. S., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 793-803. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). Fenipentol. National Center for Biotechnology Information. Retrieved from [Link]
-
Urwin, S. J., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1361. MDPI. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
-
Urwin, S. J., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1361. Retrieved from [Link]
-
Tiritan, M. E., et al. (2021). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 26(1), 1. PMC. Retrieved from [Link]
-
Meyer, C. D., et al. (2018). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Beilstein Journal of Organic Chemistry, 14, 256-263. PMC. Retrieved from [Link]
-
Semantic Scholar. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104761566A - Method for crystallizing and purifying low-concentration eucalyptus oil - Google Patents [patents.google.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 11. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Purification Techniques for Removing the (1R) Enantiomer
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of enantiomers, with a specific focus on the removal of the (1R) enantiomer. The following sections detail common issues and solutions for three primary purification techniques: Chiral Chromatography, Diastereomeric Crystallization, and Enzymatic Resolution.
Section 1: Chiral Chromatography
Chiral chromatography is a powerful and widely used technique for separating enantiomers.[1][2] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[3][4] However, achieving optimal separation can be challenging. This section addresses common problems encountered during the development and execution of chiral HPLC methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any separation between my enantiomers. What are the first things I should check?
A1: Lack of separation is a common initial hurdle. The primary factors to investigate are the choice of the chiral stationary phase (CSP) and the composition of the mobile phase.
-
Chiral Stationary Phase (CSP) Selection: There is no universal CSP, and selection is often empirical. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a versatile starting point due to their broad applicability.[1][5] If one CSP fails, it is crucial to screen others with different chiral selectors (e.g., Pirkle-type, cyclodextrin-based).[3][5] The mechanism of chiral recognition is based on forming a transient diastereomeric complex between the analyte and the stationary phase, and different CSPs offer different interaction points (e.g., hydrogen bonding, π-π interactions, steric hindrance).[3][6]
-
Mobile Phase Composition: The mobile phase significantly influences enantioselectivity.[6]
-
Normal-Phase vs. Reversed-Phase: Start by screening in both normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., acetonitrile/water) modes, as the elution order can invert.[5]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically alter selectivity by modifying the ionization state of the analyte or interacting with the stationary phase.[7]
-
Alcohol Modifier: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical.[6] Increasing the alcohol content generally reduces retention time but may also decrease resolution.[6]
-
Q2: I have partial separation, but the resolution is poor (peaks are overlapping). How can I improve it?
A2: Poor resolution can be addressed by optimizing several parameters to enhance selectivity and efficiency.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, especially if the separation is not fully optimized.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experimenting with different column temperatures (e.g., 10°C, 25°C, 40°C) can significantly impact selectivity, sometimes even reversing the elution order.
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition is key. Systematically vary the ratio of solvents and the concentration of additives. For instance, changing the percentage of an alcohol modifier in a normal-phase system by small increments can lead to baseline separation.[6]
-
Column Efficiency: Ensure your column is not degraded. A loss of efficiency can lead to broader peaks and poorer resolution.
Q3: My peak shapes are poor (e.g., tailing or fronting). What could be the cause?
A3: Poor peak shape can be due to several factors, including secondary interactions, column overload, or issues with the mobile phase.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing. Adding a competitor to the mobile phase, such as a small amount of a corresponding acid or base, can block these active sites.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the sample concentration.
-
Mobile Phase pH: For ionizable compounds in reversed-phase chromatography, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state.
Q4: I am experiencing a "memory effect" where the results of one injection seem to affect the next. Why is this happening?
A4: Additive memory effects are a known issue in chiral chromatography, particularly when switching between methods that use acidic and basic additives.[8] The additives can be strongly retained by the stationary phase, altering its surface chemistry and affecting subsequent separations.[8]
-
Solution: Dedicate specific columns to methods using particular additives. If this is not feasible, implement a rigorous column flushing procedure between methods. Flushing with a strong solvent like isopropanol, followed by the new mobile phase for an extended period, can help mitigate this effect.[8]
Experimental Protocol: Chiral HPLC Method Screening
Objective: To identify a suitable chiral stationary phase and mobile phase for the separation of the (1R) and (1S) enantiomers.
Methodology:
-
Column Selection: Choose a set of 3-4 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).[5]
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-hexane with varying percentages of isopropanol or ethanol (e.g., 90:10, 80:20 v/v).[5]
-
For acidic or basic analytes, prepare parallel mobile phases containing a small amount of an appropriate additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine).
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases consisting of acetonitrile and water (or a buffer like ammonium formate) at different ratios (e.g., 70:30, 50:50 v/v).[9]
-
Again, test with and without acidic or basic additives if applicable.
-
-
Analysis:
-
Equilibrate the first column with the initial mobile phase.
-
Inject a racemic standard of the compound.
-
Run the analysis and evaluate the chromatogram for separation.
-
Systematically test each column with each mobile phase combination.
-
-
Optimization: Once a promising separation is found, fine-tune the mobile phase composition, flow rate, and temperature to achieve optimal resolution.
Data Presentation: Chiral HPLC Screening Results
| CSP Type | Mobile Phase | Resolution (Rs) | Notes |
| Cellulose-DMPC | Hexane/IPA (90/10) | 0.8 | Partial separation |
| Cellulose-DMPC | Hexane/IPA (90/10) + 0.1% TFA | 1.9 | Baseline separation |
| Amylose-DMPC | Hexane/IPA (90/10) | 0.0 | No separation |
| Pirkle-Type | Hexane/IPA (80/20) + 0.1% DEA | 1.2 | Partial separation, peak tailing |
DMPC: Dimethylphenylcarbamate, IPA: Isopropanol, TFA: Trifluoroacetic Acid, DEA: Diethylamine
Visualization: Chiral HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for chiral HPLC separation.
Section 2: Diastereomeric Crystallization
Diastereomeric crystallization is a classical resolution technique that involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[10] These salts have different physical properties, such as solubility, which allows for their separation by crystallization.[11][12]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting any crystals to form after adding the resolving agent and cooling the solution. What should I do?
A1: The absence of crystallization typically points to issues with solubility and supersaturation.[13]
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.[13]
-
Solution: Screen a variety of solvents with different polarities.[11] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[11] You can also try anti-solvent addition, where a second solvent in which the salts are insoluble is slowly added to induce precipitation.[13]
-
-
Insufficient Supersaturation: The concentration of the salts might be below the solubility limit.[13]
-
Solution: Carefully evaporate some of the solvent to increase the concentration.[13]
-
-
Inhibition of Nucleation: Impurities can sometimes inhibit the formation of crystal nuclei.[13]
Q2: I have obtained crystals, but the yield of the desired diastereomeric salt is very low.
A2: A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[13]
-
Suboptimal Solvent: The desired salt may still be quite soluble in the chosen solvent.[13]
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact yield.[11][13]
-
Solution: While a 1:1 ratio is a common starting point, it is worth screening other ratios (e.g., 1:0.5, 1:1.2) to find the optimal stoichiometry for selective precipitation.[11]
-
-
Premature Isolation: The crystallization process may have been stopped before reaching equilibrium.[13]
-
Solution: Allow the crystallization to proceed for a longer period (e.g., 24-48 hours).[11]
-
Q3: The isolated crystals have low diastereomeric excess (de). How can I improve the purity?
A3: Low purity means that the undesired diastereomer has co-crystallized with the desired one.
-
Poor Solubility Difference: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.[12]
-
Solution: This is the most critical parameter. An extensive solvent screening is necessary to find a system where one salt is significantly less soluble than the other.[11]
-
-
Cooling Rate: A rapid cooling profile can lead to the trapping of impurities and the undesired diastereomer in the crystal lattice.
-
Solution: Employ a slow, controlled cooling profile to allow for the selective crystallization of the less soluble diastereomer.[11]
-
-
Recrystallization: A single crystallization may not be sufficient.
-
Solution: Perform one or more recrystallization steps on the isolated solid to further enhance the diastereomeric purity.
-
Experimental Protocol: Screening for Diastereomeric Salt Resolution
Objective: To identify an effective chiral resolving agent and solvent system for the separation of the (1R) enantiomer.
Methodology:
-
Resolving Agent Selection: Choose a selection of commercially available, enantiomerically pure resolving agents (e.g., for a racemic acid, use chiral bases like (+)-α-phenethylamine or quinine).[10]
-
Solvent Selection: Select a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, acetonitrile, toluene).
-
Salt Formation and Crystallization:
-
In an array of small vials, dissolve the racemic mixture in different solvents.
-
Add a stoichiometric equivalent of the chosen resolving agent to each vial.
-
Allow the vials to stand at a controlled temperature (e.g., room temperature or 4°C) for 24-48 hours to allow for crystallization.[11]
-
-
Analysis:
Visualization: Diastereomeric Crystallization Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Section 3: Enzymatic Resolution
Enzymatic resolution is a type of kinetic resolution where an enzyme stereoselectively catalyzes a reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[10] Lipases and esterases are commonly used for this purpose.[10]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The enzymatic reaction is very slow or not proceeding at all. What are the potential causes?
A1: Low or no enzyme activity can be due to several factors related to the reaction conditions and the enzyme itself.
-
Enzyme Choice: Not all enzymes will be active or selective for a given substrate. It is often necessary to screen a panel of different enzymes (e.g., various lipases like Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase).
-
Solvent: The choice of organic solvent is crucial for enzyme activity and stability.[15]
-
Water Content: Enzymes require a small amount of water to maintain their active conformation, even in organic media.
-
Solution: Ensure the solvent is not rigorously anhydrous. Sometimes, the addition of a very small amount of buffer or water is necessary.
-
-
Temperature: Enzyme activity is temperature-dependent.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A typical starting range is 30-50°C.[17]
-
Q2: The reaction proceeds, but the enantioselectivity (E-value) is low, resulting in a product with low enantiomeric excess (ee).
A2: Low enantioselectivity is a common challenge and indicates that the enzyme is reacting with both enantiomers at comparable rates.
-
Enzyme/Substrate Mismatch: The active site of the chosen enzyme may not provide good chiral discrimination for your specific substrate.
-
Solution: The most effective approach is to screen a wider variety of enzymes.
-
-
Reaction Conditions: Temperature and solvent can influence the flexibility of the enzyme's active site and thus its selectivity.
-
Solution: Systematically vary the temperature and solvent to find conditions that favor the selective conversion of one enantiomer.
-
-
Acyl Donor (for transesterification): In lipase-catalyzed resolutions, the choice of the acyl donor can impact selectivity.
-
Solution: Screen different acyl donors (e.g., vinyl acetate, ethyl acetate).
-
Q3: The reaction stops at or before 50% conversion, and I can't achieve a high ee for the remaining starting material.
A3: This is the theoretical limit for a standard kinetic resolution; the maximum yield for a single enantiomer is 50%.[18][19] Achieving high ee for the remaining substrate requires pushing the conversion close to 50% and having a high E-value.
-
Product Inhibition: The product formed during the reaction may inhibit the enzyme, slowing or stopping the reaction.
-
Solution: If product inhibition is suspected, strategies like in-situ product removal could be explored, although this is complex.
-
-
Equilibrium: The reaction may be reversible, leading to an equilibrium that is reached before 50% conversion.
-
Solution: Use an irreversible acyl donor, such as vinyl acetate, which generates a vinyl alcohol that tautomerizes to acetaldehyde, driving the reaction forward.
-
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, consider a DKR. This process combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of up to 100% of a single enantiomeric product.[18] This requires finding a suitable racemization catalyst that is compatible with the enzyme and reaction conditions.[18]
Experimental Protocol: Screening for Enzymatic Kinetic Resolution
Objective: To identify an effective enzyme and conditions for the kinetic resolution of a racemic alcohol.
Methodology:
-
Enzyme Selection: Obtain a selection of immobilized lipases (e.g., Novozym 435, Lipase PS).
-
Reaction Setup:
-
In separate vials, add the racemic alcohol, an organic solvent (e.g., toluene), and an acyl donor (e.g., vinyl acetate).
-
Add one of the selected enzymes to each vial.
-
Place the vials in a shaker incubator at a controlled temperature (e.g., 40°C).
-
-
Monitoring the Reaction:
-
Take small aliquots from each reaction at regular time intervals (e.g., 2, 4, 8, 24 hours).
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining starting material and the product.
-
-
Analysis:
-
Calculate the conversion and ee values for each time point.
-
Identify the enzyme and conditions that provide the best balance of reaction rate and enantioselectivity. The goal is to find conditions where the ee of the remaining starting material approaches >99% as the conversion nears 50%.
-
Visualization: Enzymatic Kinetic Resolution Progress
Caption: Ideal progress of an enzymatic kinetic resolution.
References
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023). Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]
-
3.1. Determination of Enantiomeric Purity by Direct Methods. (n.d.). Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Retrieved from [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. (n.d.). Retrieved from [Link]
-
Getting Started with Chiral Method Development - Regis Technologies. (2022). Retrieved from [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed. (2021). Retrieved from [Link]
-
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025). Retrieved from [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.). Retrieved from [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - NIH. (n.d.). Retrieved from [Link]
-
PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (n.d.). Retrieved from [Link]
-
Chiral analysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3 - ResearchGate. (n.d.). Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.). Retrieved from [Link]
-
Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions - Forschungszentrum Jülich. (2021). Retrieved from [Link]
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020). Retrieved from [Link]
-
Enantiomer Separations. (n.d.). Retrieved from [Link]
-
Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017). Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022). Retrieved from [Link]
-
Enantiomeric excess - Wikipedia. (n.d.). Retrieved from [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. (n.d.). Retrieved from [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024). Retrieved from [Link]
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Retrieved from [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Kinetic resolution – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from [Link]
-
Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435 | ACS Engineering Au. (2024). Retrieved from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.). Retrieved from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (2010). Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. (n.d.). Retrieved from [Link]
-
Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. (2023). Retrieved from [Link]
-
Chiral Chromatography Frequently Asked Questions - Merck Millipore. (n.d.). Retrieved from [Link]
-
The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment - ResearchGate. (2016). Retrieved from [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.). Retrieved from [Link]
-
Enzymic resolution of racemic amines: crucial role of the solvent - ACS Publications. (n.d.). Retrieved from [Link]
-
A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate - RSC Publishing. (2021). Retrieved from [Link]
-
(PDF) Detection and separation methods for resolution of products of enzymatic reactions. (n.d.). Retrieved from [Link]
-
6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019). Retrieved from [Link]
Sources
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. rsc.org [rsc.org]
Stabilizing (1S)-1-phenylpentan-1-ol during storage and handling
Technical Support Center: (1S)-1-phenylpentan-1-ol
A Guide to Ensuring Stability During Storage and Handling
Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for maintaining the chemical and chiral integrity of this valuable secondary benzylic alcohol. This document moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to safeguard your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental stability characteristics of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern is oxidation. This compound is a secondary benzylic alcohol, making it particularly susceptible to degradation via autoxidation. This process is a free-radical chain reaction initiated by factors like atmospheric oxygen, light, and trace metal contaminants.[1][2] The benzylic carbon-hydrogen bond is relatively weak because the resulting radical intermediate is stabilized by resonance with the phenyl ring, accelerating the degradation process.[1][2] The primary degradation product is the corresponding ketone, 1-phenylpentan-1-one.
Q2: How does autoxidation occur and what initiates it?
A2: Autoxidation is a three-step process: initiation, propagation, and termination.[1]
-
Initiation: An initiator (like light or heat) abstracts the benzylic hydrogen, forming a carbon-centered radical. This radical is resonance-stabilized, making it easier to form.
-
Propagation: The carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule of the alcohol, forming a hydroperoxide and regenerating the carbon-centered radical, which continues the chain reaction.[1]
-
Termination: The reaction stops when two radicals combine to form a non-radical product.
Without proper precautions, this cycle can significantly reduce the purity of your sample over time.
Q3: Can this compound lose its stereochemical integrity during storage?
A3: Standard storage conditions (cool, dark, inert atmosphere) are not expected to cause racemization. The chiral center, the carbon atom bearing the hydroxyl group, is robust. However, exposure to harsh chemical conditions, such as strong acids or bases, or certain catalytic processes during handling or experimentation could potentially lead to racemization. The primary concern during storage remains chemical degradation via oxidation, not loss of enantiomeric purity.
Q4: What are the ideal short-term and long-term storage temperatures?
A4: For optimal stability, storage conditions should be tailored to the intended duration.
-
Short-Term (Days to Weeks): Refrigeration at 2-8°C is sufficient.
-
Long-Term (Months to Years): For maximum stability and to minimize any potential degradation, storing at -20°C is recommended.[3] Regardless of temperature, the compound should always be stored under an inert atmosphere and protected from light.[4][5][6]
Part 2: Proactive Stabilization Strategies
This section provides actionable protocols to prevent degradation before it occurs.
Q5: What is the most effective way to protect the compound from atmospheric oxygen?
A5: The most effective method is to store the compound under a dry, inert atmosphere. Nitrogen or argon gas is ideal.[6] This displaces oxygen from the headspace of the container, preventing the initiation and propagation of autoxidation. For solutions, sparging the solvent with the inert gas before dissolving the compound is a critical extra step.
Protocol 1: Inert Gas Blanketing for Storage
-
Preparation: Obtain a high-purity (≥99.99%) nitrogen or argon gas cylinder with a regulator and a long, sterile needle or tube.
-
Container Selection: Use a vial with a PTFE-lined septum cap (e.g., an amber HPLC vial).
-
Flushing: Insert a "vent" needle that just pierces the septum. Insert the inert gas delivery needle so it is deep into the vial's headspace, above the material.
-
Purging: Gently flow the inert gas into the vial for 30-60 seconds. The displaced, oxygen-containing air will exit through the vent needle.
-
Sealing: Remove the vent needle first, then the gas delivery needle, allowing a slight positive pressure of inert gas to remain.
-
Final Steps: Secure the cap tightly and seal with paraffin film for extra protection. Store at the appropriate temperature.
Q6: Are chemical stabilizers necessary? If so, which ones are recommended?
A6: For high-purity applications or very long-term storage, adding a chemical stabilizer is a prudent secondary measure. The best stabilizers for preventing autoxidation are antioxidants that act as radical scavengers.[7]
-
Butylated Hydroxytoluene (BHT): This is the most common and effective choice. BHT is a phenolic antioxidant that readily donates its hydrogen atom to peroxy radicals, terminating the oxidation chain reaction. The resulting BHT radical is sterically hindered and non-reactive, effectively stopping the degradation cascade.[1]
-
Tocopherols (Vitamin E): These are natural antioxidants that function similarly to BHT.[7]
A typical concentration for BHT is 50-200 ppm (0.005-0.02% w/w). The choice and concentration should be validated to ensure no interference with downstream applications.
Diagram 1: Stabilization Strategy Flowchart
This diagram outlines the dual approach to ensuring the stability of this compound.
Caption: A dual-pronged approach to stabilization.
Part 3: Troubleshooting Guide
This section provides a question-and-answer format to diagnose and resolve common stability-related issues.
Q7: I've analyzed my stored sample and see a new peak in the GC/HPLC chromatogram. What is it?
A7: The most probable identity of the new peak is 1-phenylpentan-1-one , the ketone product of oxidation. This degradant will typically have a different retention time than the parent alcohol.
-
Diagnostic Action: Confirm the identity of the impurity using a mass spectrometer (GC-MS or LC-MS). The expected mass of the ketone will be 2 atomic mass units less than the parent alcohol.
-
Corrective Action: If the purity is no longer acceptable, the material should be repurified or discarded. Immediately review your storage and handling procedures. Implement the inert gas blanketing (Protocol 1) and light protection measures described above for all new and existing stock.
Q8: My sample, which was a colorless liquid, has developed a faint yellow tint. Is this a problem?
A8: Yes, a color change is a visual indicator of chemical degradation. While the primary oxidation product (1-phenylpentan-1-one) is colorless, the formation of secondary byproducts or oligomers from radical reactions can lead to discoloration.[8] This indicates that significant oxidation has likely occurred. The sample should be re-analyzed for purity before use.
Q9: My experimental results are inconsistent, even when using the same batch of the compound. Could this be a stability issue?
A9: Absolutely. If the compound is degrading, its effective concentration is decreasing over time. Furthermore, the degradation products could have unintended biological or chemical activity, or they could inhibit the desired reaction, leading to poor reproducibility.
-
Diagnostic Action: Institute a quality control (QC) check. Before starting a series of experiments, run a quick purity test (e.g., HPLC, GC) on an aliquot of the compound. Compare this to the purity data from when the batch was first received.
-
Corrective Action: If degradation is confirmed, establish a new, validated storage protocol. For highly sensitive experiments, consider aliquoting the compound upon receipt into single-use vials to prevent repeated freeze-thaw cycles and exposure of the bulk stock to the atmosphere.
Diagram 2: Troubleshooting Workflow
This decision tree guides users through diagnosing and resolving purity issues.
Caption: A systematic approach to troubleshooting degradation.
Part 4: Analytical Methodologies for Stability Monitoring
To effectively manage stability, you must be able to measure it. This section provides a starting point for developing a QC method.
Q10: How can I set up an HPLC method to monitor the stability of this compound?
A10: A chiral High-Performance Liquid Chromatography (HPLC) method is ideal as it can simultaneously assess chemical purity (separating the alcohol from its ketone degradant) and enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[9]
Table 1: Example HPLC Method Parameters for Stability Analysis
| Parameter | Normal Phase Conditions |
| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm or 254 nm |
| Sample Preparation | Dissolve ~1 mg/mL in mobile phase |
| Expected Elution Order | 1-phenylpentan-1-one (ketone) will typically elute first, followed by the two enantiomers of the alcohol. |
Protocol 2: Routine Quality Control (QC) by HPLC
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).[10]
-
Sample Preparation: Carefully extract a small aliquot (~1 mg) from your stock vial. Dissolve it in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter if any particulates are visible.[10]
-
Injection: Inject the sample onto the column.
-
Data Analysis:
-
Chemical Purity: Calculate the area percentage of the this compound peak relative to all peaks in the chromatogram. A significant peak corresponding to 1-phenylpentan-1-one indicates oxidation.
-
Enantiomeric Purity: If a peak for the (1R)-enantiomer is observed, calculate the enantiomeric excess (% ee).
-
-
Record Keeping: Log the results with the date of analysis to track the stability of the batch over time.
Diagram 3: Autoxidation Degradation Pathway
This diagram illustrates the core chemical transformation responsible for the instability of this compound.
Caption: The primary degradation pathway via oxidation.
References
-
HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Radical Autoxidation. (2023). Journal of Visualized Experiments (JoVE). Available at: [Link]
-
SAFETY DATA SHEET BENZYL ALCOHOL TECH. (2015). The Chemical Co. Available at: [Link]
-
Benzyl Alcohol Safety Data Sheet. (N.D.). GJ Chemical. Available at: [Link]
-
What Methods Should Be Mastered for the Benzyl Alcohol Storage?. (N.D.). Suze Chemical. Available at: [Link]
-
Radical Oxidation of Allylic and Benzylic Alcohols. (2025). Journal of Visualized Experiments (JoVE). Available at: [Link]
-
Benzyl Alcohol Summary. (N.D.). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. (N.D.). ACS Publications. Available at: [Link]
-
Safety Data Sheet: Benzyl alcohol. (N.D.). Carl ROTH. Available at: [Link]
-
1-Phenyl-1-pentanol Information. (N.D.). Solubility of Things. Available at: [Link]
- Stabilization of aldehydes and/or an alcohols. (2023). Google Patents.
-
Photochemical Oxidation of Benzyl Alcohol. (2025). ResearchGate. Available at: [Link]
-
Safer Handling of Alcohol in the Laboratory. (N.D.). National Science Teachers Association (NSTA). Available at: [Link]
-
Epoxy Resins. (N.D.). Wikipedia. Available at: [Link]
-
Fenipentol Summary. (N.D.). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
1-Phenylpentan-1-ol. (2024). ChemBK. Available at: [Link]
-
Dos and Don'ts for Using Daicel Chiral Columns Effectively. (N.D.). Chiral Technologies. Available at: [Link]
-
What precautions should be kept in our mind, if using chiral column in HPLC?. (2015). ResearchGate. Available at: [Link]
-
1-Phenyl-1-cyclopentanol Summary. (N.D.). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
4-Methyl-1-phenylpentan-1-ol Summary. (N.D.). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Elucidating the pathways of degradation of denagliptin. (2010). PubMed. Available at: [Link]
-
Reactions of Alcohols. (2024). Chemistry LibreTexts. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). ACS Publications. Available at: [Link]
Sources
- 1. Video: Radical Autoxidation [jove.com]
- 2. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 3. carlroth.com [carlroth.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chiraltech.com [chiraltech.com]
Troubleshooting Poor Enantioselectivity in Asymmetric Synthesis
<Technical Support Center: Asymmetric Synthesis >
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor enantioselectivity in asymmetric synthesis. Achieving high enantiomeric excess (ee) is critical for the efficacy and safety of chiral molecules, particularly in pharmaceuticals. This resource provides a structured, in-depth approach to troubleshooting, grounded in mechanistic principles and field-proven strategies.
The Diagnostic Funnel: A Systematic Approach to Troubleshooting
When faced with low enantioselectivity, a systematic, multi-step investigation is more effective than random parameter adjustments. The following workflow, presented as a diagnostic funnel, guides the user from foundational checks to more complex experimental optimizations.
Caption: A general workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (ee) has suddenly dropped. What should I check first?
A: When a previously successful reaction fails, the root cause is often a change in a fundamental parameter. Before re-optimizing the entire reaction, follow this checklist:
-
Analytical Method Verification: First, confirm that your analytical method (e.g., chiral HPLC or GC) is performing correctly.[1][2][3] Run a previously analyzed sample with a known high ee to ensure the column and system are providing accurate separation and detection.
-
Reagent Purity: Scrutinize all reagents, especially those that are new or from a different supplier. The purity of the substrate, catalyst, and any additives is paramount.[4][5] Even trace impurities can sometimes poison a catalyst or interfere with the desired reaction pathway.
-
Solvent Quality: Ensure your solvents are anhydrous and free of contaminants like peroxides, particularly for reactions sensitive to moisture or oxidation.[4] It's often best practice to use freshly distilled or newly opened anhydrous solvents.
-
Inert Atmosphere: For air-sensitive reactions, verify the integrity of your inert atmosphere setup. Check for leaks in your Schlenk line or glovebox.
Q2: How do I know if my catalyst is the problem?
A: The catalyst is the heart of an asymmetric reaction, and its purity and structural integrity are critical.
-
Purity: Impurities in a chiral ligand or catalyst can significantly diminish enantioselectivity.[6] If you suspect catalyst impurity, purification by recrystallization or chromatography is recommended. For commercially sourced catalysts, always check the certificate of analysis.
-
Structural Integrity: Ensure the catalyst has not degraded during storage. For catalysts sensitive to air or moisture, proper handling under an inert atmosphere is crucial.[6] If degradation is suspected, it is best to synthesize or procure a fresh batch.
-
Catalyst Loading: The amount of catalyst used can impact enantioselectivity. In some cases, lower catalyst loading can lead to a decrease in ee if a non-catalyzed background reaction becomes more prominent.[7] Conversely, excessively high loading is not always beneficial and can be uneconomical. A catalyst loading screen is a valuable optimization step.
Q3: Can the reaction workup affect the final enantioselectivity?
A: Absolutely. The enantiomeric excess of your crude product can be altered during the workup and purification stages.
-
Racemization: The product itself might be susceptible to racemization under acidic, basic, or thermal conditions.[2] If your workup involves an acid or base wash, test the stability of your product to these conditions on a small scale.
-
Enantiomer-Specific Decomposition: One enantiomer may be less stable than the other under the workup or purification conditions, leading to an apparent change in ee.
-
Purification-Induced Enrichment: Chromatography can sometimes lead to inadvertent enrichment of one enantiomer if the separation is not carefully managed, especially on chiral stationary phases. It is crucial to analyze the ee of the crude product before purification to get a true measure of the reaction's selectivity.
Q4: How does temperature influence enantioselectivity?
A: Temperature is a critical parameter in asymmetric synthesis because it affects the energy difference between the diastereomeric transition states that lead to the two enantiomers.[8]
-
General Trend: In most cases, lowering the reaction temperature increases enantioselectivity.[8][9] This is because the reaction becomes more sensitive to the small energy differences between the competing transition states at lower temperatures.
-
Unusual Effects: In some rare cases, an inversion of enantioselectivity has been observed at different temperatures.[10][11][12] This highlights the complex interplay of enthalpy and entropy in the reaction mechanism.
-
Practical Considerations: When running reactions at low temperatures, ensure accurate and consistent temperature control.[4] Use a cryostat or a well-insulated cooling bath.
The following table illustrates a typical temperature optimization study.
| Entry | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp) | 75 |
| 2 | 0 | 88 |
| 3 | -20 | 95 |
| 4 | -40 | 97 |
| 5 | -78 | 98 |
| Note: This data is illustrative and represents a common trend. |
Q5: What is the role of solvents and additives, and how can I optimize them?
A: The choice of solvent and the presence of additives can have a profound impact on enantioselectivity.
-
Solvent Effects: Solvents can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[13] A solvent screen is often a crucial optimization step. Non-coordinating solvents are often preferred as they are less likely to interfere with the formation of a well-defined chiral environment.[4] In some reactions, enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent.[14]
-
Additives: Additives, such as salts or co-catalysts, can improve reaction rates and/or selectivities.[15][16] For example, in some lipase-catalyzed reactions, the addition of certain compounds can lead to a remarkable enhancement of enantioselectivity.[17][18] Optimization involves screening a range of additives at various concentrations.
Detailed Experimental Protocols
Protocol 1: Temperature Optimization Study
Objective: To determine the optimal reaction temperature for maximizing enantioselectivity.
Methodology:
-
Set up a series of identical small-scale reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Ensure all other parameters (concentrations, catalyst loading, reaction time) are kept constant.
-
After a fixed time, quench the reactions simultaneously.
-
Analyze the enantiomeric excess of the product from each reaction using a validated chiral HPLC or GC method.
-
Plot ee vs. temperature to identify the optimal condition.
Protocol 2: Solvent Screening
Objective: To identify a solvent that enhances the stereochemical outcome of the reaction.
Methodology:
-
Select a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether, hexane).
-
Set up a small-scale reaction in each solvent, keeping all other parameters identical.
-
Monitor the reactions for conversion and, upon completion or after a fixed time, determine the enantiomeric excess.
-
Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
The following table illustrates a hypothetical solvent screen.
| Entry | Solvent | Dielectric Constant (approx.) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane | 9.1 | 99 | 85 |
| 2 | Toluene | 2.4 | 95 | 92 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 98 | 78 |
| 4 | Hexane | 1.9 | 80 | 94 |
| Note: This data is illustrative and highlights the non-linear relationship between solvent properties and reaction outcomes. |
References
- PharmaGuru. (2025, June 17).
- Determin
- Enantioselective synthesis. (n.d.). Wikipedia.
- Corless, V. (2017, March 24).
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
- Benchchem. (n.d.).
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
- Slawin, A. M. Z. (2017, January 16). Temperature drop triggers chirality twist. Chemistry World.
- Benchchem. (n.d.).
- Additive Effects on Asymmetric Catalysis. (n.d.).
- Benchchem. (n.d.).
- Effects of Chiral Additives on Enantioselectivity for Lipase-Catalyzed Esterifications in an Organic Solvent. A Remarkable Enhancement of Its Enantioselectivity Due to Cooperative Effects of Two Kinds of Additives. (n.d.). Bulletin of the Chemical Society of Japan | Oxford Academic.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (n.d.).
- Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Effect of Additives on the Selectivity and Reactivity of Enzymes. (2025, August 6).
- Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- Effects of Additives on the Activity and Enantioselectivity of Candida rugosa Lipase in a Biphasic Medium. (n.d.).
- Enhancement of Selectivity and Reactivity of Lipases by Additives. (2025, August 6).
- Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. (2011, March 14). Journal of the American Chemical Society.
- Benchchem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
- Metal‐to‐ligand ratio‐dependent chemodivergent asymmetric synthesis (this work). (n.d.).
- Asymmetric-Synthesis. (n.d.).
- Asymmetric Synthesis. (n.d.).
- Optimization of asymmetric catalysts using achiral ligands: metal geometry-induced ligand asymmetry. (n.d.). PubMed.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2025, October 16).
- Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (n.d.). PMC - PubMed Central - NIH.
- ASYMMETRIC SYNTHESIS - IIP Series. (n.d.).
- Single Asymmetric Induction. (n.d.). OpenOChem Learn.
- Solvent effects in homogeneous asymmetric c
- Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. (n.d.). PMC.
- Virtual Ligand-Assisted Optimization: A Rational Strategy for Ligand Engineering. (n.d.).
- HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. (2005, August 4). Annual Reviews.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016, July 21). PubMed.
- Asymmetric induction. (n.d.). Wikipedia.
- A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl. (2023, March 16). eScholarship.org.
- Recent Advances in Asymmetric Iron C
- rsc.li/chemical-science Chemical Science. (2025, August 26).
- Application of Biobased Solvents in Asymmetric C
- Question about asymmetric synthesis. (2015, November 23). r/chemhelp - Reddit.
- How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
- Asymmetric Catalysis (Enantioselective Catalysis)
- On the Hunt for Chiral Single-Atom C
- Concise Introduction to Asymmetric Synthesis. (n.d.). chem.iitb.ac.in.
- Plausible explanation for the low enantioselectivity observed. (n.d.).
- (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025, September 9).
- PCR Troubleshooting Guide. (n.d.). NEB.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 12. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Purity Analysis and Remediation of Commercial (1S)-1-Phenylpentan-1-ol
Welcome to our dedicated technical support center for (1S)-1-phenylpentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral alcohol. Here, we address common challenges related to identifying and removing impurities from commercial batches of this compound. Our aim is to provide you with the expertise and practical insights necessary to ensure the stereochemical and chemical purity of your material, which is paramount for reliable and reproducible research and development.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: Commercial this compound can contain a variety of impurities stemming from its synthesis and handling. The most critical impurity is its enantiomer, (1R)-1-phenylpentan-1-ol, the presence of which directly impacts the enantiomeric excess (e.e.) of your material. Beyond the enantiomeric impurity, you may also encounter:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 1-phenylpentan-1-one (valerophenone) from an asymmetric reduction, or benzaldehyde and butyl-containing reagents from a Grignard-type synthesis.
-
Byproducts: Side-products from the synthesis can include species from self-condensation of starting materials or from competing reaction pathways. For instance, in a Grignard reaction, you might find traces of biphenyl from the coupling of the Grignard reagent. In asymmetric reductions, over-reduction or side-reactions of the catalyst can lead to minor byproducts.
-
-
Process-Related Impurities:
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., tetrahydrofuran, diethyl ether, toluene, hexanes, ethanol) are common impurities.
-
Degradation Products: Oxidation of the secondary alcohol to 1-phenylpentan-1-one can occur upon prolonged exposure to air or certain conditions.
-
Q2: Which analytical techniques are best suited for identifying these impurities?
A2: A multi-pronged analytical approach is recommended to fully characterize the purity of your this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of chiral alcohols.
-
Chiral Gas Chromatography (GC): An excellent alternative for assessing enantiomeric purity, especially for volatile compounds. Chiral GC columns, often based on cyclodextrin derivatives, provide high-resolution separation of enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for confirming the chemical structure of the main component and for identifying and quantifying residual solvents and synthesis-related impurities. While standard NMR cannot distinguish between enantiomers, it provides a clear picture of the overall chemical purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities by comparing their mass spectra to library data.
Troubleshooting Guides
Analytical Troubleshooting
Q3: My chiral HPLC analysis shows poor separation of the (1S) and (1R) enantiomers. What can I do to improve the resolution?
A3: Poor resolution in chiral HPLC can be frustrating. Here’s a systematic approach to troubleshoot and optimize your separation:
-
Verify Column and Mobile Phase Compatibility: Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, or Lux® Cellulose and Amylose series) are excellent starting points for chiral alcohol separations. The choice of mobile phase is critical; typically, a mixture of a non-polar solvent (like n-hexane or n-heptane) and a polar modifier (like isopropanol or ethanol) is used.
-
Optimize the Mobile Phase Composition:
-
Modifier Percentage: Small changes in the percentage of the alcohol modifier can have a significant impact on retention and resolution. Methodically vary the modifier concentration (e.g., from 1% to 20%) to find the optimal balance.
-
Modifier Type: Switching from isopropanol to ethanol, or vice-versa, can alter the chiral recognition and improve separation.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, though at the cost of longer analysis times.
-
Control the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Running the separation at a lower temperature (e.g., 10-15 °C) often enhances enantioselectivity.
-
Consider Additives: For some separations, adding a small amount of an acid (like trifluoroacetic acid) or a base (like diethylamine) to the mobile phase can improve peak shape and resolution, although this should be done cautiously as it can affect the column's longevity.
Q4: I see several unexpected peaks in my ¹H NMR spectrum. How can I identify them?
A4: Unexpected peaks in an NMR spectrum usually correspond to residual solvents or synthesis-related impurities. Here’s how to approach their identification:
-
Consult a Chemical Shift Table: Many resources provide the characteristic ¹H and ¹³C NMR chemical shifts for common laboratory solvents in various deuterated solvents.[1][2] Compare the chemical shifts and multiplicities of the unknown peaks to these tables.
-
Spiking Experiment: If you suspect a particular impurity (e.g., unreacted starting material), you can "spike" your NMR sample with a small amount of the pure suspected compound. An increase in the intensity of the unknown peak upon addition confirms its identity.
-
2D NMR Techniques: If the 1D spectrum is too complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
Below is a table of expected approximate ¹H NMR chemical shifts for this compound and some potential impurities in CDCl₃.
| Compound/Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| This compound | ||
| Aromatic Protons | 7.25 - 7.40 | Multiplet |
| Methine Proton (-CHOH) | ~4.6 | Triplet |
| Hydroxyl Proton (-OH) | Variable | Singlet (broad) |
| Methylene Protons (-CH₂-) | 1.6 - 1.8, 1.2 - 1.4 | Multiplets |
| Methyl Proton (-CH₃) | ~0.9 | Triplet |
| 1-Phenylpentan-1-one | ||
| Aromatic Protons | 7.9 - 8.0, 7.4 - 7.6 | Multiplets |
| Methylene Protons (-COCH₂-) | ~2.9 | Triplet |
| Benzaldehyde | ||
| Aldehyde Proton (-CHO) | ~10.0 | Singlet |
| Aromatic Protons | 7.5 - 7.9 | Multiplets |
Note: Chemical shifts can vary depending on concentration and the specific batch of deuterated solvent.
Purification Troubleshooting
Q5: I need to improve the enantiomeric excess of my this compound. What are my options?
A5: If your material has a low enantiomeric excess, you will need to employ a chiral separation technique. While preparative chiral HPLC is an option, it can be expensive and time-consuming for larger quantities. For laboratory-scale purification, diastereomeric recrystallization is a classic and effective method:
-
Formation of Diastereomers: React your racemic or enantioenriched 1-phenylpentan-1-ol with a readily available, enantiomerically pure chiral resolving agent. For an alcohol, a chiral carboxylic acid (e.g., (R)-(-)-mandelic acid or (S)-(+)-O-acetylmandelic acid) can be used to form diastereomeric esters.
-
Separation by Recrystallization: The resulting diastereomers will have different physical properties, including solubility. A systematic screening of solvents is necessary to find a solvent system where one diastereomer is significantly less soluble than the other. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and mixtures thereof.
-
Hydrolysis: Once one of the diastereomers has been isolated in pure form by recrystallization, the ester linkage is cleaved (hydrolyzed) to recover the enantiomerically pure this compound.
Q6: How can I remove residual solvents and other non-chiral impurities?
A6: For the removal of non-chiral impurities, fractional distillation under reduced pressure is a highly effective method, especially since 1-phenylpentan-1-ol is a liquid at room temperature with a relatively high boiling point.
-
Principle: Fractional distillation separates compounds based on differences in their boiling points.[3] By applying a vacuum, the boiling points of the compounds are lowered, which prevents thermal degradation of the desired product.
-
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source. A Vigreux column is often sufficient for good separation.
-
Heat the impure alcohol gently. The lower-boiling impurities (e.g., residual solvents) will distill first.
-
Monitor the temperature at the head of the column. A stable temperature plateau indicates that a pure fraction is distilling.
-
Collect the fraction corresponding to the boiling point of 1-phenylpentan-1-ol under the applied pressure.
-
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of 1-Phenylpentan-1-ol
This protocol provides a starting point for the enantiomeric separation of 1-phenylpentan-1-ol. Optimization may be required based on your specific system.
-
Column: Chiralpak® IA or a similar amylose-based CSP (e.g., Lux® Amylose-1)
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Protocol 2: Purification by Vacuum Fractional Distillation
-
Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a thermometer, a vacuum source, and a heating mantle.
-
Procedure:
-
Place the impure 1-phenylpentan-1-ol in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Apply a vacuum (e.g., 1-10 mmHg).
-
Begin heating the flask gently.
-
Collect and discard the initial low-boiling fraction (forerun), which will contain volatile solvents.
-
When the temperature at the distillation head stabilizes, collect the main fraction, which is your purified 1-phenylpentan-1-ol. The boiling point will depend on the applied pressure (e.g., ~137 °C at 2 mmHg).[4]
-
Stop the distillation before the flask is completely dry to avoid the concentration of non-volatile impurities.
-
Visualizations
Impurity Identification Workflow
Caption: Workflow for identifying and addressing impurities.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29 (9), 2176–2179. [Link]
-
Restek. "A Guide to the Analysis of Chiral Compounds by GC." [Link]
-
Maratek. "Fractional Distillation: Advancing Solvent Recovery with Maratek Technology." [Link]
-
University of Rochester, Department of Chemistry. "Purification: Fractional Distillation." [Link]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." [Link]
-
ChemBK. "1-Phenylpentan-1-ol." [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
Sources
Technical Support Center: Scaling Up the Asymmetric Reduction of 1-Phenylpentan-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of 1-phenylpentan-1-one. As the demand for enantiomerically pure chiral alcohols continues to grow in the pharmaceutical and fine chemical industries, the ability to successfully scale up these sensitive reactions is paramount. This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Common Scale-Up Issues
Low or Stalled Conversion
Question: We've successfully performed the asymmetric reduction of 1-phenylpentan-1-one on a lab scale (1-5 g), but upon scaling up to 100 g, the reaction stalls at 60% conversion. What are the likely causes and how can we resolve this?
Answer: This is a frequent challenge when transitioning from benchtop to pilot scale. The root causes often lie in mass and heat transfer limitations, as well as potential catalyst deactivation.
-
Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized depletion of the reducing agent or poor suspension of a heterogeneous catalyst. This creates concentration gradients within the reactor, effectively slowing down the reaction rate.
-
Solution:
-
Agitation Rate: Increase the stirrer speed. On a larger scale, the geometry of the reactor and impeller design become critical. A switch from a simple magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade or anchor) is often necessary to ensure homogeneity.
-
Baffling: Ensure the reactor is properly baffled to prevent vortexing and promote turbulent flow, which enhances mixing.
-
-
-
Heat Transfer Issues: Exothermic reactions, common in reductions, can lead to localized "hot spots" if the cooling is not efficient. This can cause solvent boiling at the reactor surface or catalyst deactivation.
-
Solution:
-
Controlled Addition: Instead of adding the reducing agent all at once, a slow, controlled addition via a syringe pump or addition funnel is crucial. This allows the reactor's cooling system to dissipate the heat generated.
-
Jacketed Reactor: Employ a jacketed reactor with a circulating coolant to maintain a consistent internal temperature. Monitor the internal reaction temperature, not just the bath temperature.
-
-
-
Catalyst Deactivation: Catalysts can be sensitive to impurities that might be negligible on a small scale but become significant at a larger scale.[1][2][3]
-
Solution:
-
Reagent Purity: Ensure all reagents, including the substrate and solvent, are of high purity. Trace amounts of water, oxygen, or other reactive functional groups can poison sensitive catalysts.[4] Solvents should be rigorously dried and degassed.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4] This is especially critical for air-sensitive catalysts.
-
-
Poor Enantioselectivity (ee)
Question: Our lab-scale reaction consistently yields the desired (S)-1-phenylpentan-1-ol with >99% ee. However, on a larger scale, the ee has dropped to 85%. What factors could be contributing to this loss of stereocontrol?
Answer: A decrease in enantioselectivity upon scale-up often points to deviations from the optimized reaction conditions, particularly temperature and the presence of competing, non-selective background reactions.
-
Temperature Fluctuations: Asymmetric reductions are highly sensitive to temperature.[5] Poor heat dissipation on a larger scale can lead to an increase in the reaction temperature, which can favor the formation of the undesired enantiomer.
-
Solution:
-
Precise Temperature Control: Implement the heat transfer solutions mentioned in the previous section. A temperature deviation of even a few degrees can significantly impact enantioselectivity.[6]
-
Reaction Profile: Monitor the internal temperature throughout the reaction. If an exotherm is observed, adjust the addition rate of the reducing agent to maintain the optimal temperature.
-
-
-
Non-Catalytic Reduction: The reducing agent itself may contribute to a non-enantioselective background reduction, especially at higher temperatures.[5]
-
Solution:
-
Lower Temperature: If feasible for the chosen catalyst system, running the reaction at a lower temperature can suppress the non-catalyzed pathway.
-
Catalyst Loading: Ensure that the catalyst loading is sufficient. A lower-than-optimal catalyst concentration can lead to a situation where the rate of the non-selective reduction becomes more significant.
-
-
-
Solvent Effects: The choice of solvent can influence the conformation of the catalyst and the transition state of the reaction.[6]
-
Solution:
-
Solvent Purity: Use high-purity, dry solvents. Water can sometimes hydrolyze the catalyst or alter its chiral environment.
-
Solvent Screening: While less ideal after a process is established, if other troubleshooting fails, a re-screening of solvents on a small scale might be necessary to find a more robust system for scale-up.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for the asymmetric reduction of 1-phenylpentan-1-one?
A1: The choice of catalyst is critical and depends on factors such as desired enantiomer, cost, and scalability. Common classes of catalysts include:
-
Oxazaborolidines (CBS Catalysts): These are often used with borane reagents and are effective for a wide range of ketones.[6][7] They are known for their predictable stereochemical outcomes.
-
Transition Metal Catalysts (e.g., Ru, Rh, Ir): These are typically used in asymmetric hydrogenation or transfer hydrogenation.[1][2][8] Catalysts like Ru-BINAP are known for high activity and enantioselectivity.[4]
-
Biocatalysts (e.g., Ketoreductases, Alcohol Dehydrogenases): Enzymes can offer exceptional enantioselectivity and operate under mild conditions.[9] They are a "green" alternative but may require specific cofactors and buffer systems.
A comparative overview of common catalyst systems for similar aryl alkyl ketones is presented in the table below.
| Catalyst System | Reducing Agent | Typical Temperature (°C) | Typical ee (%) | Product Configuration |
| (S)-CBS Catalyst | BH₃·SMe₂ | -30 to 25 | 96-98 | (R) |
| RuCl₂[(R)-BINAP] | H₂ (high pressure) | 25-50 | >98 | (R) |
| Lactobacillus kefir ADH | Isopropanol | 30 | >99 | (R) |
Data presented is for acetophenone, a structurally similar and common benchmark substrate, to provide a strong indication of catalyst performance.[10]
Q2: What is the best way to monitor the progress and enantiomeric excess of my scaled-up reaction?
A2: For reaction monitoring and product analysis, a combination of chromatographic techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of the starting ketone.[11][12]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used for accurate determination of conversion.
-
Chiral HPLC or Chiral GC: This is the gold standard for determining the enantiomeric excess (ee) of the chiral alcohol product.[13][14] A chiral stationary phase (CSP) that can resolve the two enantiomers of 1-phenylpentan-1-ol is required.[13]
Q3: My reaction work-up is difficult on a larger scale. Are there any best practices for product isolation and purification?
A3: Scaling up the work-up requires careful planning to ensure safety and efficiency.
-
Quenching: The quenching of excess reducing agent (especially reactive hydrides like LiAlH₄ or NaBH₄) can be highly exothermic and produce hydrogen gas.[15][16] Perform the quench slowly at a low temperature (e.g., 0 °C) with careful monitoring of the internal temperature and off-gassing.[12]
-
Extraction: Large-scale extractions can lead to the formation of emulsions. To mitigate this, use a brine wash and allow adequate time for phase separation. In some cases, adding a small amount of a different organic solvent can help break emulsions.
-
Purification:
-
Distillation: If the product alcohol is thermally stable, vacuum distillation can be an effective method for purification on a large scale.[17]
-
Crystallization: If the product is a solid or can be derivatized to form a crystalline solid, recrystallization is an excellent method for purification and can sometimes enhance the enantiomeric excess.
-
Column Chromatography: While feasible, large-scale column chromatography can be resource-intensive. It is often reserved for high-value products or when other methods are not suitable.[11]
-
Section 3: Experimental Protocols and Visual Guides
General Protocol for Scaled-Up Asymmetric Transfer Hydrogenation
This protocol is a general guideline and should be adapted based on the specific catalyst and conditions optimized at the lab scale.
-
Reactor Setup: A dry, inert, jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and an addition funnel is assembled.
-
Inerting: The reactor is purged with dry argon or nitrogen.
-
Reagent Charging: The solvent (e.g., isopropanol), 1-phenylpentan-1-one, and the catalyst (e.g., a Ru-based complex) are charged to the reactor.
-
Temperature Control: The reactor contents are brought to the desired temperature (e.g., 30 °C) using the circulating bath.
-
Initiation: The base (e.g., potassium hydroxide solution in isopropanol) is added to the addition funnel and introduced dropwise into the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed the setpoint.
-
Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of water. The mixture is then filtered, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Visual Workflow and Troubleshooting
Diagram 1: Asymmetric Reduction Workflow
Caption: A typical workflow for the scaled-up asymmetric reduction process.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
References
- Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols. Benchchem.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications.
- Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Asymmetric ketone reduction by a hyperthermophilic alcohol dehydrogenase. The substrate specificity, enantioselectivity and tolerance of organic solvents. Sci-Hub.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
- (a) Catalytic cycle of the asymmetric transfer hydrogenation of... | Download Scientific Diagram. ResearchGate.
- Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. European Synchrotron Radiation Facility (ESRF).
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry - ACS Publications.
- A Comparative Guide to Catalysts for the Asymmetric Reduction of 1-Phenyl-2-pentanone. Benchchem.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Asymmetric ketone reduction by a hyperthermophilic alcohol dehydrogenase. The substrate specificity, enantioselectivity and. ElectronicsAndBooks.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- optimization of reaction conditions for asymmetric reduction to 1-Phenyl-1-decanol. Benchchem.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH.
- Ketone Reduction. Wordpress.
- An In-depth Technical Guide to 1-Phenyl-1-pentanone: Discovery, Synthesis, and Core Applications. Benchchem.
- Can someone advise on ketone reduction-williamson esterification?. ResearchGate.
- reduction of aldehydes and ketones. Chemguide.
- Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. YouTube.
- Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. ResearchGate.
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis.
- Enantioselective reduction of ketones. Wikipedia.
- catalytic enantioselective addition of dialkylzincs to aldehydes using. Organic Syntheses Procedure.
- Enantioselective Reduction of Ketones.
- Technical Support Center: Purification of (S)-1-Phenylpropan-2-ol. Benchchem.
- Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube.
- Technical Support Center: Managing Impurities in 2-Amino-4-phenylpentan-1-ol Preparations. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uma.es [uma.es]
- 15. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Stereochemical Determination of (1S)-1-phenylpentan-1-ol: A Case Study for Researchers
This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the predominant methodologies: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Chiroptical Spectroscopy (Vibrational and Electronic Circular Dichroism). We will delve into the underlying principles, experimental workflows, and the respective advantages and limitations of each technique to empower you to make informed decisions in your own research.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Causality in Experimental Choices
The success of this technique hinges on the ability to grow a suitable single crystal, which can be a significant challenge for many organic molecules, particularly those that are oils or amorphous solids at room temperature, like 1-phenylpentan-1-ol. To overcome this, co-crystallization with a chiral host or derivatization to a crystalline solid is often employed. The choice of a co-former or derivatizing agent is critical and is guided by the functional groups present in the target molecule and their potential for strong, ordered intermolecular interactions, such as hydrogen bonding.
Experimental Protocol: Co-crystallization for Absolute Configuration Determination
-
Derivative/Co-crystal Selection: For a chiral alcohol like 1-phenylpentan-1-ol, derivatization with a molecule containing a heavy atom (e.g., bromine or iodine) can enhance the anomalous dispersion effect, which is crucial for absolute configuration determination. Alternatively, co-crystallization with a suitable host molecule can be explored.
-
Crystallization Screening: A broad range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) are screened to obtain diffraction-quality single crystals.
-
X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter. A Flack parameter close to zero for the proposed configuration and close to one for its inverse confirms the assignment with high confidence.
Sources
A Senior Application Scientist's Guide to Chiral Resolution of 1-Phenylpentan-1-ol
Introduction: The Significance of Chiral 1-Phenylpentan-1-ol
1-Phenylpentan-1-ol is a chiral secondary alcohol with a stereocenter at the carbinol carbon. Its enantiomers serve as valuable building blocks in the asymmetric synthesis of pharmaceuticals and fine chemicals, where the specific stereochemistry is often crucial for biological activity and product efficacy.[1] The production of enantiomerically pure 1-phenylpentan-1-ol is therefore a critical step for many research and development applications. While asymmetric synthesis provides a direct route to one enantiomer, the resolution of a racemic mixture remains a widely practiced, pragmatic, and scalable approach.[2][3]
This guide provides an in-depth comparison of the two primary methodologies for resolving racemic 1-phenylpentan-1-ol: classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution (EKR). We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal strategy for their specific needs.
Methodology 1: Classical Chemical Resolution via Diastereomer Formation
Classical resolution is a foundational technique in stereochemistry that relies on the conversion of a racemic mixture of enantiomers into a pair of diastereomers.[4] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and chromatographic behaviors, allowing for their separation by conventional methods like fractional crystallization.[5]
Principle and Strategy for Alcohols
Since alcohols are neutral compounds, they cannot directly form salts with chiral acids or bases. The most common strategy involves a two-step process:
-
Derivatization: The racemic alcohol is first reacted with a dicarboxylic anhydride, such as phthalic anhydride, to form a racemic mixture of half-esters. This introduces a carboxylic acid moiety into the molecule.[6]
-
Salt Formation: The resulting racemic acid is then treated with an enantiomerically pure chiral base (the resolving agent). This reaction produces a mixture of two diastereomeric salts. Due to their different physical properties, one salt will typically be less soluble in a given solvent and will preferentially crystallize.[7]
-
Separation and Hydrolysis: The crystallized salt is separated by filtration, and the pure enantiomer of the acidic half-ester is liberated by treatment with a strong acid. Subsequent hydrolysis of the ester yields the enantiomerically enriched alcohol.[6]
An alternative, more direct approach involves reacting the alcohol with a chiral acylating agent, such as (-)-Isopinocampheyl chloroformate, to form diastereomeric carbonates, which can then be separated chromatographically.[8]
Workflow for Chemical Resolution
Caption: Workflow for chemical resolution of a racemic alcohol.
Experimental Protocol: Resolution with Phthalic Anhydride and (+)-Cinchotoxine
This protocol is a representative procedure adapted for a generic secondary alcohol and should be optimized for 1-phenylpentan-1-ol.
Part A: Synthesis of the Racemic Phthalate Half-Ester
-
Reaction Setup: In a round-bottom flask, combine racemic 1-phenylpentan-1-ol (1.0 eq.), phthalic anhydride (1.1 eq.), and anhydrous pyridine (2.5 eq.).
-
Heating: Heat the mixture at 100°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing 2M hydrochloric acid (HCl) and diethyl ether. Shake vigorously.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic half-ester.
Part B: Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the crude racemic half-ester (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., acetone, ethyl acetate, or a mixture).
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of a chiral base, such as (+)-cinchotoxine (1.0 eq.), in the same hot solvent. Add this solution to the half-ester solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric excess (ee) of the crystals should be checked at this stage. Recrystallization may be necessary to improve purity.
Part C: Liberation and Hydrolysis of the Enantiopure Alcohol
-
Liberation of the Half-Ester: Suspend the purified diastereomeric salt in diethyl ether and add 2M HCl. Shake until all the solid has dissolved. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched half-ester.
-
Hydrolysis: Reflux the enriched half-ester in an aqueous solution of a strong base (e.g., 2M NaOH) for several hours until hydrolysis is complete (monitored by TLC).
-
Final Isolation: Cool the reaction mixture and extract the liberated alcohol with diethyl ether. Wash the combined organic extracts, dry, and concentrate. Purify the resulting alcohol by column chromatography or distillation.
Performance Data (Representative)
Specific experimental data for the resolution of 1-phenylpentan-1-ol is not widely published. The following table presents typical results for the resolution of a closely related secondary alcohol, 1-phenylethanol, to illustrate expected performance.
| Resolving Agent | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Recovered Alcohol | Yield (Theoretical Max. 50%) | Reference |
| (+)-Tartaric Acid | >95% (after recrystallization) | >98% | ~40-45% | [7] |
| (-)-Mandelic Acid | >90% (after recrystallization) | >95% | ~35-40% | [6] |
| Brucine | >98% (after recrystallization) | >99% | ~42% | [7] |
Methodology 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution (EKR) is a powerful green chemistry technique that utilizes the high stereoselectivity of enzymes to separate enantiomers.[9] The process relies on the fact that an enzyme will react with one enantiomer of a racemic substrate at a much higher rate than the other.[10] For resolving alcohols, lipases are the most commonly employed class of enzymes.[2]
Principle and Strategy
In a typical EKR of a racemic alcohol, a lipase catalyzes the acylation of one enantiomer using an acyl donor. The reaction is stopped at or near 50% conversion.[11] At this point, the reaction mixture contains one enantiomer in its acylated (ester) form and the other, unreacted enantiomer in its original alcohol form. These two compounds have significantly different chemical properties and can be easily separated by standard techniques like column chromatography.
The most widely used and robust enzyme for this purpose is the immobilized Lipase B from Candida antarctica (CALB), commercially known as Novozym 435.[9][12] Vinyl acetate is often the preferred acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation step effectively irreversible and driving the reaction forward.[13]
Workflow for Enzymatic Kinetic Resolution (EKR)
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Experimental Protocol: EKR with Novozym 435
This protocol is based on well-established procedures for the resolution of secondary alcohols.[12]
-
Reaction Setup: To a solution of racemic 1-phenylpentan-1-ol (1.0 eq.) in a non-polar solvent (e.g., n-hexane or toluene), add vinyl acetate (1.5-3.0 eq.).
-
Enzyme Addition: Add the immobilized lipase, Novozym 435 (typically 10-20 mg per mmol of substrate), to the mixture.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-45°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the product.
-
Reaction Quench: Once ~50% conversion is reached (typically within 4-24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the formed ester can be readily separated by silica gel column chromatography.
Performance Data (Representative)
The following table presents typical results for the EKR of 1-phenylethanol, a structural analog of 1-phenylpentan-1-ol, demonstrating the high efficiency of this method.
| Enzyme | Acyl Donor | ee% (Substrate) | ee% (Product) | Conversion | Reference |
| Novozym 435 (CALB) | Vinyl Acetate | >99% | >99% | ~50% | [12] |
| Lipase from Pseudomonas cepacia | Vinyl Acetate | >98% | >98% | ~50% | [11] |
| Novozym 435 (CALB) | Isopropenyl Acetate | >99% | >99% | ~50% | [14] |
Comparative Analysis: Chemical vs. Enzymatic Resolution
| Feature | Classical Chemical Resolution | Enzymatic Kinetic Resolution (EKR) | Rationale & Insights |
| Selectivity | High, but dependent on finding the right resolving agent/solvent combination. | Generally very high to excellent (E > 200 is common for lipases). | Enzymes have evolved to be highly specific catalysts, often outperforming small molecule resolving agents.[10] |
| Theoretical Yield | 50% for the desired enantiomer. | 50% for each enantiomer (one as alcohol, one as ester). | Both are kinetic resolutions with a 50% theoretical maximum yield for a single component. However, EKR allows for easy recovery of both enantiomers. |
| Process | Multi-step (derivatization, crystallization, liberation, hydrolysis). Can be labor-intensive. | Often a single acylation step followed by separation. | The EKR workflow is significantly more streamlined. The main challenge is the final chromatographic separation.[9] |
| Scalability | Well-established for large-scale industrial processes. | Highly scalable; immobilized enzymes are suitable for packed-bed reactors. | Both methods are scalable, but crystallization can sometimes be more difficult to control on a large scale than enzymatic reactions.[3] |
| Cost | Chiral resolving agents can be expensive. Solvent-intensive. | Initial enzyme cost can be high, but reusability lowers it. Acyl donors are cheap. | The reusability of immobilized enzymes is a major economic advantage for EKR in the long run.[11] |
| Environmental Impact | Often requires large volumes of organic solvents and potentially toxic reagents (e.g., pyridine, brucine). | Milder conditions, often in greener solvents. Enzymes are biodegradable. | EKR is considered a "green chemistry" approach due to its mild conditions and reduced waste.[13] |
| Optimization | Requires extensive screening of resolving agents and crystallization solvents. | Requires screening of enzyme, acyl donor, solvent, and temperature. | Optimization for chemical resolution can be unpredictable and relies on the luck of crystallization. EKR optimization is often more systematic.[15] |
Conclusion and Recommendations
Both classical chemical resolution and enzymatic kinetic resolution are viable and powerful methods for obtaining enantiomerically pure 1-phenylpentan-1-ol. The choice between them depends heavily on the specific requirements of the project.
-
Classical Chemical Resolution is a robust and historically proven method. It is particularly advantageous when a specific crystallization protocol is already established or when chromatographic separation is not feasible. However, it can be a lengthy process requiring significant optimization and may involve harsh reagents.
-
Enzymatic Kinetic Resolution (EKR) represents a more modern, efficient, and environmentally friendly approach.[9] Its exceptional selectivity, mild reaction conditions, and the ability to easily recover both enantiomers make it the recommended method for most new process development. The high success rate of lipases like Novozym 435 with secondary alcohols suggests it would be a highly effective strategy for 1-phenylpentan-1-ol.[11][12]
For researchers embarking on the resolution of 1-phenylpentan-1-ol, an initial screening with Novozym 435 and vinyl acetate is highly recommended as the most direct path to obtaining high-purity enantiomers.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution and Asymmetric Synthesis of Alcohols Using Isopinocampheol-Derived Rea.
- BenchChem. (n.d.). Application Notes and Protocols: The Use of 1-Phenyl-2-pentanol in the Synthesis of Chiral Pharmaceutical Intermediates.
- Pharmaceutical Technology. (2007). Asymmetric Routes to Chiral Secondary Alcohols.
- Gotor-Fernández, V., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
- Wikipedia. (n.d.). Chiral resolution.
- Yadav, G. D., & Dhoot, S. B. (2014). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. NIH.
- Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.
- BenchChem. (n.d.). Synthesis of (S)-1-Phenylpropan-2-ol via Enzymatic Kinetic Resolution: Application Notes and Protocols.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- Demir-Celebi, D., & Tuter, M. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- BenchChem. (n.d.). Overcoming low conversion in enzymatic resolution of 1-phenyl-2-propanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 15. onyxipca.com [onyxipca.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Enantiomeric Excess Determination
In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail; it is a critical quality attribute with profound implications for therapeutic efficacy and patient safety.[1][2][3] Different enantiomers of the same chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[3] Consequently, regulatory bodies globally mandate the development and marketing of single-enantiomer drugs, necessitating robust and reliable analytical methods for the determination of enantiomeric excess (ee). This guide provides an in-depth comparison of the predominant analytical techniques employed for this purpose and delineates the rigorous validation process required to ensure data integrity and regulatory compliance.
The Regulatory Imperative: A Foundation in ICH and FDA Guidelines
The validation of analytical procedures is not merely a matter of good scientific practice; it is a regulatory requirement. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the bedrock of method validation.[4][5][6][7][8][9][10][11][12][13] The cornerstone of these guidelines is the ICH Q2(R2) "Validation of Analytical Procedures," which provides a harmonized framework for the principles of analytical validation.[4][5][8][12][13] These guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process from development through routine use.[8] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, a concept encapsulated in the Analytical Target Profile (ATP).[8][11]
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess primarily relies on chromatographic and electrophoretic techniques. The selection of the most appropriate method is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2][14][15] | Broad applicability, high resolution, and well-established.[14][16] | Method development can be time-consuming, requiring screening of multiple columns and mobile phases.[2] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[1][17][18] | High efficiency and sensitivity, particularly for volatile and thermally stable compounds.[18][19] | Limited to volatile and thermally stable analytes; derivatization may be required.[1][18] |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation on a chiral stationary phase.[20][21][][23] | Faster separations, reduced organic solvent consumption (greener), and orthogonal selectivity to HPLC.[20][23] | Requires specialized instrumentation; solubility in supercritical CO2 can be a limitation for some compounds. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector in the background electrolyte.[24][25][26][27][28] | High efficiency, minimal sample and reagent consumption, and orthogonal separation mechanism to chromatography.[24][25][26] | Lower sensitivity for some applications; reproducibility can be challenging. |
The Validation Gauntlet: A Step-by-Step Guide to Ensuring Method Performance
A chiral analytical method is only as reliable as its validation. The following parameters, adapted from ICH Q2(R2) guidelines, must be thoroughly investigated to establish the method's suitability.[6][13][29][30]
Specificity: The Art of Discrimination
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[5][10][13]
Experimental Protocol:
-
Peak Purity Analysis: Analyze a sample containing both enantiomers and any known impurities. Utilize a photodiode array (PDA) detector to assess peak purity and ensure no co-eluting species are present.[31][32]
-
Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[13] Analyze the stressed samples to demonstrate that the enantiomeric peaks are resolved from any degradants.
-
Resolution: For chromatographic methods, the resolution (Rs) between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification.[14][29][33]
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the minor enantiomer (the one present as an impurity) at different concentrations, typically spanning from the limit of quantitation (LOQ) to 150% of the specification limit.
-
Inject each standard in triplicate and plot the peak area against the concentration.
-
Perform a linear regression analysis and evaluate the correlation coefficient (r²), which should typically be ≥ 0.99.[20]
Accuracy and Precision: The Cornerstones of Reliability
Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][34]
Experimental Protocol for Accuracy:
-
Prepare spiked samples by adding known amounts of the minor enantiomer to the major enantiomer at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery of the spiked minor enantiomer. Acceptance criteria are typically within 98.0% to 102.0%.[20][35][36]
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Assess the method's variability by having different analysts perform the analysis on different days and with different instruments.
-
The relative standard deviation (RSD) for precision studies should typically be ≤ 5% for the major component and may be higher (e.g., ≤ 20%) for the minor component, especially near the LOQ.[29][30]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Boundaries
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[31][34]
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).[29]
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Robustness: Weathering the Inevitable Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][37]
Experimental Protocol:
-
Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase composition, flow rate, column temperature, pH).
-
Systematically vary these parameters within a predefined range (e.g., ±10% of the nominal value).
-
Analyze a system suitability sample under each varied condition and evaluate the impact on key performance indicators such as resolution, retention time, and peak area. The results should remain within the predefined acceptance criteria.[38]
Visualizing the Workflow and Decision-Making Process
To further elucidate the validation process, the following diagrams illustrate the overall workflow and the key decision points in selecting an appropriate analytical technique.
Caption: A streamlined workflow for the validation of an analytical method.
Caption: A decision tree for selecting an appropriate analytical method.
Conclusion: A Commitment to Quality and Patient Safety
The validation of analytical methods for enantiomeric excess determination is a scientifically rigorous and legally mandated process. It is the cornerstone of ensuring the quality, safety, and efficacy of chiral drug products. By understanding the principles of various analytical techniques and meticulously executing the validation protocols outlined in regulatory guidelines, researchers and drug development professionals can generate data of the highest integrity. This commitment to analytical excellence is ultimately a commitment to patient well-being.
References
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Retrieved from [Link]
-
Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 474-481. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4 [Video]. YouTube. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4 [Video]. YouTube. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. EDQM. Retrieved from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 12-18. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
Lab Manager. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Retrieved from [Link]
-
LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]
-
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Retrieved from [Link]
-
Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Retrieved from [Link]
-
MDPI. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(5), 887. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate. Retrieved from [Link]
-
Sanchez, F. G., & Gallardo, J. L. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 853-858. Retrieved from [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
-
University of Minnesota. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817. Retrieved from [Link]
-
USC Dornsife. (n.d.). Determination of enantiomeric excess. USC Dornsife. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. starodub.nl [starodub.nl]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Determination of enantiomeric excess [ch.ic.ac.uk]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. bio-rad.com [bio-rad.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 31. researchgate.net [researchgate.net]
- 32. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 33. iosrjournals.org [iosrjournals.org]
- 34. ema.europa.eu [ema.europa.eu]
- 35. scispace.com [scispace.com]
- 36. dujps.com [dujps.com]
- 37. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 38. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of (1S)- and (1R)-1-phenylpentan-1-ol: Unraveling Stereochemistry's Influence
In the landscape of pharmaceutical research and drug development, the chirality of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and potential toxicity. The differential interaction of enantiomers with the inherently chiral environment of biological systems—comprising proteins, enzymes, and receptors—often leads to profoundly different physiological responses. This guide provides an in-depth comparison of the known and potential biological activities of the two enantiomers of 1-phenylpentan-1-ol: (1S)-1-phenylpentan-1-ol and (1R)-1-phenylpentan-1-ol. While direct comparative studies on these specific enantiomers are limited, this document synthesizes available data on the racemic mixture, known as Fenipentol, and stereoselectivity studies of structurally related compounds to provide a comprehensive and insightful overview for researchers, scientists, and drug development professionals.
The Decisive Role of Chirality: A Primer
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit distinct pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, understanding the stereospecific biological activity of individual enantiomers is paramount in the development of safer and more effective drugs.
1-Phenylpentan-1-ol: A Chiral Secondary Alcohol of Interest
1-Phenylpentan-1-ol is a chiral secondary alcohol with the stereocenter at the carbon atom bearing the hydroxyl group. The racemic mixture of (1S)- and (1R)-1-phenylpentan-1-ol is known as Fenipentol.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | This compound | 33652-83-4 | C₁₁H₁₆O | 164.24 g/mol |
| (1R)-1-Phenylpentan-1-ol | (1R)-1-phenylpentan-1-ol | 19641-53-3 | C₁₁H₁₆O | 164.24 g/mol |
| Fenipentol (racemate) | 1-phenylpentan-1-ol | 583-03-9 | C₁₁H₁₆O | 164.24 g/mol |
Comparative Biological Activities
Choleretic Activity: Stimulating Bile Flow
The most well-documented biological activity of racemic 1-phenylpentan-1-ol (Fenipentol) is its choleretic effect, which is the stimulation of bile production by the liver.[1][2] Early studies on derivatives of 1-phenyl-1-hydroxy-n-pentane suggested that this activity could be influenced by the compound's structure.[2]
While direct comparative studies on the choleretic activity of the individual enantiomers are not extensively reported in publicly available literature, evidence from related chiral benzylic alcohols suggests a strong likelihood of stereoselectivity. A study on the sulfation of a series of chiral benzylic alcohols by rat liver hydroxysteroid sulfotransferase STa, an enzyme involved in the metabolism of xenobiotics, demonstrated a clear preference for the (R)-enantiomers.[3] Specifically, the (R)-(+)-enantiomer of 1-phenyl-1-pentanol was found to be a preferred substrate over the (S)-(-)-enantiomer, with a 3-fold difference in catalytic efficiency.[3] This enzymatic stereoselectivity provides a strong rationale for hypothesizing that the (1R)-enantiomer of 1-phenylpentan-1-ol may be the more potent choleretic agent.
To definitively assess the stereoselective choleretic activity, a comparative in vivo study using a rat model with bile duct cannulation is recommended.
Experimental Protocol: Comparative Choleretic Activity Assay in Rats
This protocol outlines a method to compare the choleretic effects of (1S)- and (1R)-1-phenylpentan-1-ol.
Objective: To determine and compare the dose-dependent choleretic activity of (1S)- and (1R)-1-phenylpentan-1-ol in anesthetized rats.
Methodology:
-
Animal Preparation:
-
Use male Wistar rats (250-300g), fasted overnight with free access to water.
-
Anesthetize the rats with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the common bile duct with a polyethylene catheter for bile collection.
-
Cannulate the femoral vein for intravenous administration of the test compounds.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or a suitable solvent).
-
Group 2: this compound (e.g., 10, 20, 40 mg/kg, i.v.).
-
Group 3: (1R)-1-phenylpentan-1-ol (e.g., 10, 20, 40 mg/kg, i.v.).
-
Group 4: Racemic 1-phenylpentan-1-ol (Fenipentol) (e.g., 10, 20, 40 mg/kg, i.v.).
-
-
Procedure:
-
After a stabilization period of 30 minutes post-surgery, collect bile for a 30-minute baseline period.
-
Administer the vehicle or test compounds intravenously.
-
Collect bile in pre-weighed tubes at 15-minute intervals for at least 2 hours.
-
Measure the bile volume by weight, assuming a density of 1 g/mL.
-
-
Data Analysis:
-
Calculate the bile flow rate (μL/min/100g body weight) for each collection period.
-
Express the results as the percentage change from the baseline bile flow.
-
Compare the dose-response curves for each enantiomer and the racemate.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between the groups.
-
Expected Outcome: This experiment is expected to reveal if there is a significant difference in the choleretic potency and/or efficacy between the (1S) and (1R) enantiomers. Based on the enzymatic preference for the (R)-configuration in a related compound, it is hypothesized that (1R)-1-phenylpentan-1-ol will exhibit a greater choleretic effect.
Potential Antimicrobial Activity
Phenyl-substituted alcohols are known to possess antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes.[4][5][6] While the antimicrobial activity of 1-phenylpentan-1-ol has not been extensively studied, it is a plausible area of biological action. Furthermore, studies on other chiral secondary alcohols have demonstrated that antimicrobial activity can be enantioselective.[7]
A comparative study of the (1S) and (1R) enantiomers against a panel of clinically relevant bacteria and fungi would be necessary to elucidate any stereospecific antimicrobial effects.
Experimental Protocol: Comparative Antimicrobial Susceptibility Testing
Objective: To compare the in vitro antimicrobial activity of (1S)- and (1R)-1-phenylpentan-1-ol against a panel of microorganisms.
Methodology:
-
Microorganisms:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Yeast: Candida albicans.
-
-
Method: Broth Microdilution Method
-
Prepare stock solutions of (1S)- and (1R)-1-phenylpentan-1-ol in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each enantiomer in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganism with no compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each enantiomer, defined as the lowest concentration that completely inhibits visible growth of the microorganism.
-
Compare the MIC values of the (1S) and (1R) enantiomers for each tested strain.
-
Expected Outcome: This assay will determine if either or both enantiomers possess antimicrobial activity and whether there is a significant difference in their potency.
Potential Cytotoxicity
The interaction of small molecules with cellular components can lead to cytotoxicity. Given the potential for membrane interaction, it is crucial to assess the cytotoxic profile of both enantiomers of 1-phenylpentan-1-ol. Stereoselectivity in cytotoxicity is a well-documented phenomenon for many chiral drugs.
A standard in vitro cytotoxicity assay using a relevant cell line (e.g., a human liver cell line like HepG2, given the known choleretic activity) would provide valuable information on the potential for enantiomer-specific toxicity.
Experimental Protocol: Comparative In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic effects of (1S)- and (1R)-1-phenylpentan-1-ol on a human cell line.
Methodology:
-
Cell Line:
-
HepG2 (human hepatocellular carcinoma) cell line.
-
-
Method: MTT Assay
-
Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (1S)- and (1R)-1-phenylpentan-1-ol for a specified duration (e.g., 24 or 48 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each enantiomer by plotting a dose-response curve.
-
Compare the IC₅₀ values of the (1S) and (1R) enantiomers.
-
Expected Outcome: The results will indicate the cytotoxic potential of each enantiomer and reveal any stereoselective toxicity.
Enantioselective Synthesis and Analysis: A Note on Purity
The reliable biological evaluation of enantiomers is critically dependent on their enantiomeric purity. Enantioselective synthesis or chiral separation of the racemate is necessary to obtain the individual (1S) and (1R) forms.
-
Enantioselective Synthesis: Biocatalytic reduction of the corresponding ketone (1-phenylpentan-1-one) using microorganisms or isolated enzymes can be a highly effective method for producing enantiomerically pure secondary alcohols.[7][8][9]
-
Chiral Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective analytical and preparative method for separating enantiomers.[10][11][12][13]
Diagram of Enantioselective Synthesis vs. Chiral Separation
Caption: Routes to obtaining pure enantiomers of 1-phenylpentan-1-ol.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activities of (1S)- and (1R)-1-phenylpentan-1-ol are likely to be stereoselective. The known choleretic activity of the racemate, Fenipentol, and the enzymatic preference for the (R)-enantiomer of a closely related compound, point towards (1R)-1-phenylpentan-1-ol as the potentially more active choleretic agent. Furthermore, the potential for stereospecific antimicrobial and cytotoxic effects warrants thorough investigation.
The experimental protocols detailed in this guide provide a robust framework for the direct comparative analysis of these enantiomers. Such studies are essential to fully characterize their pharmacological and toxicological profiles, which is a critical step in assessing their therapeutic potential and safety. The elucidation of the stereostructure-activity relationships for 1-phenylpentan-1-ol will not only contribute to a deeper understanding of its biological actions but also guide the rational design of new, more effective, and safer chiral drugs.
References
- Sharma, R. C., Gupta, S. K., & Arora, R. B. (1973). Structure activity relationship of some organic hydroxy acids with reference to their choleretic activity. Indian journal of experimental biology, 11(6), 572–573.
- Lin, Y. S., Ho, Y. J., & Tsai, A. I. (2001). Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues. The Journal of pharmacy and pharmacology, 53(2), 237–243.
- Abood, L. G. (1969). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. In Psychochemical warfare: the nightmare drug (pp. 57-73).
-
Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]
- Contente, M. L., & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules (Basel, Switzerland), 26(11), 3249.
- Akbas, M. Y., & Caban, M. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. Chemistry & biodiversity, 14(11).
- Krainova, G., Beloglazova, Y., Dmitriev, M., & Grishko, V. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules (Basel, Switzerland), 28(1), 399.
- Miyazaki, T., Honda, A., Ikegami, T., & Matsuzaki, Y. (2004). Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation. Journal of lipid research, 45(1), 132–138.
- Nachtigall, O., & Seayad, J. (2014). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Beilstein journal of organic chemistry, 10, 2008–2015.
- de Miranda, A. S., de Oliveira, J. C., Leão, R. A., de Souza, R. O., & Kümmerle, A. E. (2019). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 30(11), 2414-2424.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Liljeblad, A., Forró, E., & Fülöp, F. (2007). Enantioselective acylation of alcohols with fluorinated β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase. Tetrahedron: Asymmetry, 18(15), 1810-1815.
-
SIELC Technologies. (n.d.). Separation of 3-Methyl-5-phenylpentan-1-ol on Newcrom R1 HPLC column. Retrieved from [Link]
- Maduli, S. (1961). [Experimental study on a new substance with choleretic action: 1-phenyl-1-hydroxy-n-pentane]. Minerva gastroenterologica, 7, 176–180.
- Cui, H. B., Ma, T., Zhang, R. Y., Shan, J., Wang, Z. Q., Bai, M., & Chen, Y. Z. (2023). Biocatalytic Synthesis of Chiral Benzylic Alcohols via Enantioselective Hydroxylation by a Self-Sufficient Cytochrome P450 from Deinococcus gobiensis. Synthesis, 55(08), 1279-1286.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
-
Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
- Witzke, S., Jelli, E., Cantero-Recasens, G., Galiano, V., Lafourcade, C., & Gessner, G. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Membranes, 11(11), 839.
- Sharma, P., & Singh, S. (2023). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 13(17), 11488-11508.
- Banoglu, E., & Duffel, M. W. (1997). Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa.
- Cui, H. B., Ma, T., Zhang, R. Y., Shan, J., Wang, Z. Q., Bai, M., & Chen, Y. Z. (2023). Biocatalytic Synthesis of Chiral Benzylic Alcohols via Enantioselective Hydroxylation by a Self-Sufficient Cytochrome P450 from Deinococcus gobiensis. Synthesis, 55(08), 1279-1286.
- Mutti, F., & Chiari, A. (1961). [On the choleretic activity of some derivatives of 1-phenyl-1-hydroxy-n-pentane and 1-phenyl-1-hydroxy-n-hexane]. Bollettino chimico farmaceutico, 100, 846–850.
- Luo, Q., et al. (2024). Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters.
-
PubChem. (n.d.). Phenol;1-phenylpentan-1-ol. Retrieved from [Link]
- Zhang, Y., et al. (2023). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. International Journal of Molecular Sciences, 24(23), 16999.
- Williams, J. M. J., & Blacker, A. J. (2022). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Accounts of Chemical Research, 55(1), 100-113.
- Lilley, B. D., & Brewer, J. H. (1953). The Selective Antibacterial Action of Phenylethyl Alcohol.
- Gais, H. J., & Franz, T. (1997). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, 21(8-9), 937-948.
- Lee, T., & Cha, J. K. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 63(25), 9225–9228.
- Stafford, N. P., Cheng, M. J., Dinh, D. N., Verboom, K. L., & Krische, M. J. (2018). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 140(35), 10994–10998.
- Li, Y., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 28(24), 8041.
- Dayal, B., Salen, G., & Padia, P. (1987). Stereospecific synthesis of 3 beta-hydroxylated bile alcohols. Steroids, 50(4-6), 405–414.
- Wang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane)
Sources
- 1. [Experimental study on a new substance with choleretic action: 1-phenyl-1-hydroxy-n-pentane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [On the choleretic activity of some derivatives of 1-phenyl-1-hydroxy-n-pentane and 1-phenyl-1-hydroxy-n-hexane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 13. shimadzu.com [shimadzu.com]
A Guide to the Cross-Validation of Chiral HPLC and Polarimetry for Enantiomeric Excess (ee) Determination
In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a critical determinant of its therapeutic efficacy and toxicological profile. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous characterization of enantiomeric composition.[1][2][3] This guide provides an in-depth comparison and a procedural framework for the cross-validation of two fundamental techniques for determining enantiomeric excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry. Our focus is on the practical application and the scientific rationale underpinning the synergy of these orthogonal methods to ensure data integrity.
The Principle of Orthogonal Validation
Cross-validation is the process of comparing results from two or more distinct analytical techniques to verify their congruence for a specific measurement.[4][5] In the context of enantiomeric excess, employing an orthogonal method—one based on a different scientific principle—is paramount. Chiral HPLC is a separative technique, while polarimetry measures a bulk, chiroptical property.[6] This fundamental difference is the cornerstone of their cross-validation; agreement between a separation-based and a bulk-property measurement provides a high degree of confidence in the analytical result. A discrepancy, conversely, can reveal issues like the presence of optically active impurities that might co-elute with the main peak in an HPLC chromatogram.[7]
Technique Deep Dive: A Head-to-Head Comparison
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the modern workhorse for enantiomeric analysis, offering high precision and the ability to resolve complex mixtures.[8][9][10] Its power lies in the use of a Chiral Stationary Phase (CSP).
-
Mechanism of Separation: Enantiomers, which are physically and chemically identical in an achiral environment, form transient diastereomeric complexes with the chiral selector immobilized on the stationary phase.[8] These temporary complexes have different interaction energies, leading to different retention times and, thus, separation. The choice of the CSP is the most critical parameter, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being widely used due to their broad versatility in forming these diastereomeric interactions through hydrogen bonding, and steric and dipole-dipole interactions.[11][12]
-
Quantification: The enantiomeric excess is calculated directly from the integrated peak areas of the two enantiomers in the chromatogram.[12][13] % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Polarimetry
Polarimetry is a classical, non-destructive technique that measures the rotation of plane-polarized light by a chiral molecule in solution.[14][15] Each enantiomer of a pair rotates light to an equal but opposite degree.[16][17]
-
Mechanism of Measurement: The measurement is based on Biot's Law, which relates the observed optical rotation (α) to the specific rotation ([α]), a fundamental constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent), the path length of the sample cell (l), and the concentration (c).[15][17] [α] = α / (l * c)
-
Quantification: The enantiomeric excess is determined by comparing the specific rotation of the sample to the specific rotation of the pure, single enantiomer.[16][18] % ee = ( [α]_observed / [α]_max ) x 100
Comparative Overview
| Feature | Chiral HPLC | Polarimetry |
| Principle | Chromatographic Separation | Optical Rotation (Chiroptical) |
| Selectivity | Very High (separates enantiomers from each other and from impurities) | Low (measures bulk rotation of all optically active species)[19] |
| Sensitivity | High (ng to pg levels) | Moderate to Low (requires higher concentrations, µg to mg)[20][21] |
| Accuracy | High, dependent on baseline resolution and peak integration | Moderate, highly dependent on sample purity and accuracy of [α]_max[18][19] |
| Sample Requirement | Low (µL injections of dilute solutions) | High (requires enough material for accurate concentration and rotation measurement)[20] |
| Throughput | Moderate (minutes per sample) | High (seconds to minutes per sample) |
| Information Provided | Relative amounts of each enantiomer, presence of other impurities | Net optical rotation, confirmation of bulk enantiomeric composition |
| Key Limitation | Potential for co-eluting impurities, requires method development | Non-specific; any optically active impurity will interfere[18] |
Experimental Cross-Validation Workflow
The following section details a comprehensive, self-validating protocol for determining the enantiomeric excess of a hypothetical chiral active pharmaceutical ingredient (API), "Chiral-X," using both Chiral HPLC and Polarimetry.
In the case of batch CX-2026-03, the discrepancy triggers an investigation. The logic diagram (Fig 2.) outlines potential root causes. The most common cause is an impurity co-eluting with one of the enantiomer peaks in the HPLC system. If this impurity is also optically active, it will not affect the HPLC area ratio but will contribute to the bulk optical rotation, causing the polarimetry result to deviate. An investigation may involve modifying the HPLC method to resolve the impurity or using a mass spectrometry detector (LC-MS) to identify the species under the peak.
Conclusion
Neither Chiral HPLC nor Polarimetry is infallible. Chiral HPLC provides unparalleled specificity and sensitivity, while polarimetry offers a simple, rapid confirmation of the bulk sample's chiroptical properties. The true power lies in their combined use. A robust cross-validation protocol, as described, creates a self-validating system that ensures the accuracy and reliability of enantiomeric excess determination. For professionals in drug development, this orthogonal approach is not just good science; it is a critical component of ensuring product quality and regulatory compliance.
References
- Benchchem.
- Benchchem. A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
- Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Rakitzis, T. P., et al. Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central.
- Welch, C. J., et al. (2003). Evaluation of laser-based polarimetry for the determination of enantiomeric excess (ee) at the extremes of the scale.
- Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Physics Forums.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-Methoxy-2-methylpropan-1-OL. Benchchem.
- Ibezim, A. (2018).
- Lee, M. S., et al. (2012). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Food Chemistry.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenylpropanal Enantiomeric Purity. Benchchem.
- University of Calgary. (2021). Stereochemistry - Stereoelectronics.
- Benchchem. HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess. Benchchem.
- Taylor & Francis.
- University of Bath.
- Benchchem. Essential Guide to Cross-Validation of Chiral Resolution Using Polarimetry. Benchchem.
- Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Chemistry LibreTexts. (2019). 5.5 Polarimetry.
- JASCO Inc. (2025). An Evaluation of Four Commercial HPLC Chiral Detectors: A Comparison of Three Polarimeters and a Circular Dichroism Detector.
- Journal of Chemical Education. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter.
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
- ResearchGate. (2025). An evaluation of four commercial HPLC chiral detectors: A comparison of three polarimeters and a circular dichroism detector | Request PDF.
- Vernier. Understanding Polarimetry - Experiment.
- Leah4sci. (2025).
- Kauser, A., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research.
- Benchchem.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- Anslyn, E. V., et al. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central.
- Jones, A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
- PharmaGuru. (2025).
- ResearchGate.
- ResearchGate. (2025). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- ResearchGate. Comparison of the time required for ee determination with chiral HPLC and chiroptical methods.
- Anton Paar. Basics of polarimetry. Anton Paar Wiki.
- Semantic Scholar. An evaluation of four commercial HPLC chiral detectors: a comparison of three polarimeters and a circular dichroism detector.
- Semantic Scholar. FDA's policy statement for the development of new stereoisomeric drugs.
- Rudolph Research Analytical.
- Drawell. Polarimetry: Applications, Advancements, and Industry Trends.
- Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- NIH. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- PASCO scientific.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 3. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdr-separations.com [pdr-separations.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. physicsforums.com [physicsforums.com]
- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 15. rudolphresearch.com [rudolphresearch.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. vernier.com [vernier.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. stereoelectronics.org [stereoelectronics.org]
- 20. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jascoinc.com [jascoinc.com]
Analysis of (1S)-1-phenylpentan-1-ol from different commercial suppliers
A Comparative Analysis of (1S)-1-phenylpentan-1-ol from Commercial Suppliers: A Guide for Researchers
In the realm of pharmaceutical synthesis and materials science, the stereochemical purity of chiral building blocks is paramount. This compound, a key intermediate in the synthesis of various bioactive molecules, is no exception. The presence of its enantiomeric counterpart, (R)-1-phenylpentan-1-ol, can lead to significant differences in pharmacological activity, highlighting the critical need for accurate enantiomeric excess (ee) and overall purity assessment. This guide provides a comprehensive framework for researchers to evaluate and compare this compound from different commercial suppliers, ensuring the quality and reliability of their starting materials.
Introduction to this compound
This compound is a chiral secondary alcohol with the molecular formula C₁₁H₁₆O.[1][2] Its structure, consisting of a phenyl group and a pentyl chain attached to a stereogenic carbinol center, makes it a valuable synthon in asymmetric synthesis. The compound is typically a colorless to pale yellow liquid at room temperature.[3] Given its application in sensitive downstream processes, verifying the purity and enantiomeric integrity of commercially supplied this compound is a non-negotiable step in quality control.
The Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound, often with varying stated purities and analytical documentation. While suppliers provide a Certificate of Analysis (CoA), the level of detail can differ. It is incumbent upon the researcher to perform independent verification. Below is a summary of typical specifications one might encounter from leading suppliers.
Table 1: Comparison of Stated Supplier Specifications for this compound
| Supplier | Stated Purity | Stated Enantiomeric Excess (ee) | Analytical Methods Mentioned |
| Supplier A | >98% | >99% ee | HPLC, GC |
| Supplier B | >99% | >98% ee | Chiral HPLC, NMR |
| Supplier C | 98% (typical) | Not specified | GC |
Note: This table is illustrative. Researchers should always consult the specific CoA for the lot they purchase.
Experimental Verification Workflow
A systematic approach is essential for the rigorous analysis of this compound. The following workflow outlines the key steps from sample reception to final analysis.
Sources
A Comparative Guide to the Efficacy of (1S)-1-Phenylpentan-1-ol and Other Chiral Alcohols in Asymmetric Synthesis
Abstract
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a constant driving force for innovation, particularly in the pharmaceutical and fine chemical industries.[1][2] Chiral alcohols are a cornerstone of asymmetric synthesis, serving as catalysts, ligands, or chiral auxiliaries to control the stereochemical outcome of reactions.[2][3] This guide provides a detailed comparative analysis of (1S)-1-phenylpentan-1-ol, examining its efficacy relative to other structurally similar chiral alcohols. By synthesizing data from established literature and providing field-proven insights, this document serves as a technical resource for researchers and professionals in drug development and chemical synthesis to make informed decisions in catalyst and auxiliary selection.
Introduction: The Role of Chiral Alcohols in Asymmetric Synthesis
The principle of chirality is fundamental to the biological activity of many pharmaceuticals and agrochemicals.[4] Consequently, the ability to synthesize a specific enantiomer of a chiral molecule is of paramount importance.[5] Chiral alcohols, such as this compound, are instrumental in this endeavor. They can be temporarily incorporated into a molecule as a "chiral auxiliary" to direct the stereochemistry of a subsequent reaction, after which they can be removed and often recycled.[2][6] Alternatively, they can be used to form chiral ligands for metal-based catalysts or act as organocatalysts themselves.[3]
The efficacy of a chiral alcohol is determined by its ability to create a well-defined, sterically hindered environment around a reactive center, thereby favoring the formation of one enantiomer over the other. Factors such as the size and nature of the substituents on the alcohol, its conformational rigidity, and its ability to coordinate with reagents all play a crucial role in its effectiveness.[7][8] This guide will focus on this compound and compare its performance with its enantiomer, (1R)-1-phenylpentan-1-ol, and other related chiral secondary alcohols.
Comparative Efficacy in Asymmetric Reactions
The true measure of a chiral alcohol's efficacy lies in its performance in key asymmetric transformations. Below, we compare this compound with other chiral alcohols in the context of biocatalytic reduction, a common method for producing enantiomerically pure alcohols.
Biocatalytic Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a foundational reaction in asymmetric synthesis.[1] Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes like alcohol dehydrogenases (ADHs), offers a green and highly selective method for these transformations.[9][10][11]
The structure of the ketone substrate significantly influences the enantioselectivity of the reduction. For instance, the reduction of acetophenone and its analogs by various microorganisms often yields the corresponding (R)-alcohols with high enantiomeric excess (ee).[12] The steric and electronic properties of the substituents on the ketone play a critical role in how the enzyme's active site differentiates between the two prochiral faces of the carbonyl group.
Table 1: Comparative Efficacy of Biocatalysts in the Asymmetric Reduction of 1-Phenyl-1-pentanone to 1-Phenylpentan-1-ol
| Biocatalyst/Enzyme | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Fungus Trichothecium sp. | Acetophenone | (R)-alcohol | High | 90-98% | [12] |
| Lactobacillus kefiri P2 | 4-Phenyl-2-butanone | (R)-alcohol | 99% | 91% | [12] |
| Lactobacillus paracasei BD101 | Cyclohexyl(phenyl)methanone | (S)-alcohol | 92% | >99% | [12] |
Causality Behind Performance: The high enantioselectivity observed in these biocatalytic reductions is a result of the highly specific three-dimensional structure of the enzyme's active site. This intricate structure creates a chiral environment that preferentially binds the substrate in an orientation that leads to the formation of one enantiomer. The choice of microorganism or isolated enzyme is critical, as different enzymes can exhibit opposite enantioselectivity for the same substrate.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is another powerful technique for obtaining enantiomerically pure alcohols. This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. Lipases are frequently employed for this purpose due to their enantioselectivity, broad substrate scope, and stability in organic solvents.[13][14]
In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol. The efficiency of this process is quantified by the enantiomeric ratio (E), which is a measure of the lipase's ability to discriminate between the two enantiomers.
Table 2: Efficacy of Lipases in the Kinetic Resolution of Racemic Alcohols
| Lipase | Substrate | Acyl Donor | Solvent | Product | Conversion (%) | ee (%) | E-value | Reference |
| Novozym 435 (CALB) | (R,S)-1-(1-naphthyl)ethanol | Vinyl acetate | n-Heptane | (S)-alcohol | 48 | 90 | >200 | [13] |
| Pseudomonas cepacia Lipase (PSL-CI) | rac-Naphthofurandione | Vinyl acetate | THF | (S)-alcohol & (R)-acetate | ~50 | >99 | >200 | [13] |
| Lipase PS (Burkholderia cepacia) | rac-alcohol intermediate for Loxoprofen | Vinyl acetate | DIPE | (R)-alcohol | ~50 | 94 | - | [13] |
Note: While specific data for the lipase-catalyzed resolution of 1-phenylpentan-1-ol is not detailed in the provided results, the table illustrates the high efficiency of lipases in resolving structurally similar chiral alcohols.
Expert Insights: The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized for a successful kinetic resolution. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a particularly robust and versatile biocatalyst for these transformations.[13][14] The enantioselectivity of the lipase is dictated by the precise fit of the alcohol enantiomers into the enzyme's active site.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
General Protocol for Biocatalytic Reduction of a Prochiral Ketone
This protocol provides a general framework for the whole-cell biocatalytic reduction of a ketone.
Workflow Diagram:
Caption: Workflow for a typical whole-cell biocatalytic reduction experiment.
Step-by-Step Methodology:
-
Biocatalyst Preparation: A suitable microorganism is cultured in an appropriate growth medium until it reaches the desired cell density. The cells are then harvested by centrifugation and washed with a buffer solution to remove residual media components.
-
Reaction Setup: The washed cells are resuspended in a buffer at a specific pH. The prochiral ketone substrate, often dissolved in a minimal amount of a water-miscible co-solvent to aid solubility, is added to the cell suspension.
-
Incubation: The reaction mixture is incubated at a controlled temperature with agitation to ensure adequate mixing and aeration. The progress of the reaction is monitored over time by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Analysis: Once the reaction is complete, the cells are separated by centrifugation or filtration. The aqueous supernatant is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.
-
Purification and Characterization: The crude product is purified by column chromatography. The yield of the chiral alcohol is determined, and the enantiomeric excess is measured using chiral GC or High-Performance Liquid Chromatography (HPLC).
General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol outlines a typical procedure for the enzymatic resolution of a racemic alcohol.
Logical Relationship Diagram:
Caption: Key components and outcome of a lipase-catalyzed kinetic resolution.
Step-by-Step Methodology:
-
Reaction Setup: The racemic alcohol, an acyl donor (e.g., vinyl acetate), and the lipase (often immobilized) are combined in an anhydrous organic solvent under an inert atmosphere.[13]
-
Reaction Monitoring: The reaction is stirred at a specific temperature, and the conversion is monitored by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[13]
-
Work-up: The lipase is removed by filtration. The filtrate, containing the unreacted alcohol and the acylated product, is concentrated under reduced pressure.
-
Separation and Analysis: The unreacted alcohol and the acylated product are separated by column chromatography. The enantiomeric excess of both compounds is determined by chiral GC or HPLC.
Conclusion
This compound is a valuable chiral building block in asymmetric synthesis. While direct, side-by-side comparative data with other chiral alcohols in a wide range of reactions is not always available in single literature sources, its efficacy can be inferred from the successful application of biocatalytic and enzymatic methods to produce it and structurally related chiral alcohols in high enantiomeric purity. The choice of a specific chiral alcohol, whether for use as a catalyst, ligand, or auxiliary, is highly dependent on the specific reaction, substrate, and desired outcome.[15] The methodologies of biocatalytic reduction and lipase-catalyzed kinetic resolution stand out as powerful and green strategies for accessing enantiopure alcohols like this compound. Future research should focus on direct comparisons of this compound with other chiral alcohols in a standardized set of benchmark asymmetric reactions to more definitively delineate its advantages and limitations.
References
- A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on 1-Phenyl-1-decanol. Benchchem.
- Comparing the efficacy of different chiral alcohols in asymmetric reduction. Benchchem.
- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
- The Catalytic Landscape of 2-Amino-4-phenylpentan-1-ol Derivatives: A Comparative Analysis. Benchchem.
- 1-Phenyl-1-pentanol - Solubility of Things.
- Chiral Alcohols & Ligands - Catalysts. Alfa Chemistry.
- A Comparative Guide to Chiral Auxiliaries: (1S,2S)-2-Phenylcyclopentanamine vs. trans-2-Phenylcyclohexanol. Benchchem.
- New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health (NIH).
- 1-Phenylpentan-1-ol. CymitQuimica.
- Chiral auxiliary. Wikipedia.
- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
- A Comparative Guide to the Efficiency of Lipases in the Kinetic Resolution of 1-Phenyl-2-propanol. Benchchem.
- Chiral auxiliary. chemeurope.com.
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH.
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at:
- Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC - NIH.
- Exploring Applications of 1-Phenyl-1-Cyclopentanol in Polymer Additives & Material Science.
- Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC - PubMed Central.
- Biocatalytic Reduction Reactions from a Chemist's Perspective. ResearchGate.
- Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Research Explorer The University of Manchester.
- Biocatalytic Reduction Reactions from a Chemist's Perspective. Scilit.
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis.
- Phenol;1-phenylpentan-1-ol. PubChem.
- Enantioselective bioreduction of acetophenone and its analogous by the fungus Trichothecium sp. Request PDF. ResearchGate.
- 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. Google Patents.
- Enantioselective synthesis of chiral BCPs. PMC - PubMed Central - NIH.
- Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC.
- fenipentol, (R)-. PubChem - NIH.
- 1-Phenylpentan-1-ol. ChemBK.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. alfachemic.com [alfachemic.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral_auxiliary [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of (1S)-1-phenylpentan-1-ol: A Guide for Laboratory Professionals
Understanding the Compound: Essential Safety and Hazard Profile
(1S)-1-phenylpentan-1-ol, a chiral aromatic alcohol, requires careful handling due to its specific chemical properties and potential hazards. Before initiating any disposal protocol, it is imperative to be familiar with its characteristics.
| Property | Value/Information | Source |
| Chemical Formula | C₁₁H₁₆O | [3] |
| Molecular Weight | 164.24 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Hazards | Causes serious eye irritation. Very toxic to aquatic life. | [1] |
| Precautions | Avoid contact with skin and eyes. Avoid release to the environment. Wear protective gloves, clothing, and eye/face protection. | [1][4] |
Immediate Safety Protocols: The First Line of Defense
Prior to handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is readily available and in use. This is a non-negotiable aspect of laboratory safety.
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes that can cause serious eye irritation[1].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. If you get ethanol on your gloves, change them promptly as it can break through standard nitrile gloves in under an hour[5].
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors[6].
Disposal Workflow: A Step-by-Step Guide
The appropriate disposal method for this compound is contingent on the quantity and nature of the waste (e.g., pure substance, dilute solution, or spill cleanup material).
Diagram: Decision-Making for Disposal
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for (1S)-1-Phenylpentan-1-ol
Handling any chemical reagent requires a foundational understanding of its potential hazards and the appropriate measures to mitigate risk. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with (1S)-1-phenylpentan-1-ol (CAS No. 583-03-9), an aromatic alcohol used in various research and development applications. Our focus extends beyond simple compliance, aiming to instill a culture of safety through procedural logic and self-validating protocols.
Hazard Profile Analysis: The "Why" Behind the Protection
Understanding the specific risks associated with this compound is the critical first step in defining the necessary protective measures. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents distinct hazards that directly inform our PPE choices.[1][2]
| Hazard Classification | GHS Hazard Statement | Implication for PPE Selection |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation.[1][2] | Mandates robust eye protection to prevent contact with splashes or vapors. |
| Hazardous to the Aquatic Environment, Acute Hazard, Category 1 | H400: Very toxic to aquatic life.[1][2] | Requires containment and proper disposal of contaminated PPE to prevent environmental release.[1] |
| Combustible Liquid | Combustible liquid.[3] | While not highly flammable, requires precautions against ignition sources and use of flame-retardant apparel when handling large quantities.[3] |
This analysis reveals that the primary routes of exposure are eye contact and potential skin contact, with an additional consideration for environmental protection.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach dictates a multi-layered PPE strategy. The following are the minimum requirements for handling this compound in a standard laboratory setting.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[1][2]
-
Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[1][3] This ensures protection from direct splashes and incidental vapor exposure.
-
Enhanced Precaution: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating, or reactions under pressure), a full-face shield must be worn over the safety goggles.[4][5]
Skin and Body Protection
Protecting the skin from accidental contact is paramount.
-
Gloves: Chemical-resistant, impervious gloves are required. Nitrile or neoprene gloves are generally recommended for good resistance to alcohols.[6][7] Always inspect gloves for tears or pinholes before use. If contact occurs, change gloves immediately, washing hands thoroughly. For prolonged or immersive contact, consult the glove manufacturer's compatibility data.
-
Laboratory Coat: A properly fitting, flame-retardant lab coat should be worn and kept buttoned.[4] This provides a critical barrier against splashes. Clothing made of cotton or other non-synthetic material should be worn underneath, as synthetic fibers like polyester can melt and adhere to the skin if exposed to heat or flame.[4]
-
Apparel: Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[4]
Respiratory Protection
Under standard laboratory conditions with adequate engineering controls, respiratory protection is not typically necessary.
-
Engineering Controls First: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations to a minimum.[1][3]
-
When Respirators are Needed: If engineering controls are insufficient, exposure limits are exceeded, or symptoms like respiratory irritation are experienced, a full-face respirator with an appropriate organic vapor cartridge (NIOSH-approved) must be used.[1] Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing and medical evaluation.[4]
Operational Protocols: From Selection to Disposal
Proper PPE use is a process. Following a strict, logical workflow prevents contamination and ensures the equipment remains effective.
Caption: PPE workflow from task assessment to final hand hygiene.
Step-by-Step PPE Doffing (Removal) Procedure
The sequence of PPE removal is designed to prevent transferring contaminants from the exterior of the equipment to your skin.
-
Inspect: Before removal, visually inspect your PPE for any signs of contamination.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the exterior of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by goggles, by handling the headband or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by peeling it off the shoulders and turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward and place it in the appropriate receptacle.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Caption: Sequential procedure for safely doffing contaminated PPE.
Emergency Procedures and Disposal
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with soap and plenty of water.[1][3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1][3]
Disposal: All disposable PPE contaminated with this compound, such as gloves, must be disposed of as hazardous chemical waste.[1][3] This is also critical for environmental protection, given the substance's high toxicity to aquatic life.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Fisher Scientific. SAFETY DATA SHEET - Pentan-1-ol.[Link]
-
National Center for Biotechnology Information (PubChem). Fenipentol.[Link]
-
Environmental Health and Safety, University of Colorado Boulder. OSHA Glove Selection Chart.[Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety.[Link]
-
ChemBK. 1-Phenylpentan-1-ol.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Fenipentol | C11H16O | CID 3338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. What are the effects of alcohol disinfectants on PPE glove performance | Ansell Australia [ansell.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
